1-Phenylpropane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883760 | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855-09-0 | |
| Record name | 1-Phenyl-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydroxy-1-phenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Phenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropane-1,2-diol, a vicinal diol, is a significant organic compound with applications in the pharmaceutical and cosmetic industries.[1][2] Its structure, featuring a phenyl group attached to a propane (B168953) backbone with two adjacent hydroxyl groups, gives rise to stereoisomerism, which plays a crucial role in its biological activity and chemical reactivity.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for researchers and professionals in drug development.
Chemical Structure and Stereoisomerism
This compound possesses two chiral centers at the C1 and C2 positions of the propane chain, resulting in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers (erythro and threo diastereomers), each potentially exhibiting distinct biological activities.[4] The specific arrangement of the hydroxyl and phenyl groups influences its chemical reactivity and is a key consideration in its application, particularly in asymmetric synthesis where it serves as a valuable chiral building block.[3][5]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various fields.
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₁₂O₂ | - | [1][2] |
| Molecular Weight | 152.19 | g/mol | [1][2] |
| Appearance | Colorless to pale yellow viscous liquid | - | [1] |
| Melting Point | 61.05 (for (1R,2S)-isomer) | °C | [5] |
| Boiling Point | 294.6 | °C at 760 mmHg | [3] |
| Density | 1.128 | g/cm³ | [3] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like alcohols and ethers. | - | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.101 | - | [6] |
| Refractive Index | 1.557 | - | [3] |
| Flash Point | 144 | °C | [3] |
Experimental Protocols
Stereoselective Enzymatic Synthesis
A two-step biocatalytic approach has been developed for the synthesis of all four stereoisomers of this compound with high stereoselectivity.[1][7] This method utilizes a combination of a lyase and an alcohol dehydrogenase.[1]
Methodology:
-
Carboligation: Benzaldehyde and acetaldehyde are reacted in the presence of a lyase (e.g., benzaldehyde lyase (BAL) or a variant of benzoylformate decarboxylase like BFDL461A) to produce either (R)- or (S)-2-hydroxypropiophenone (HPP), depending on the enzyme used.[5][7] The reaction is typically carried out in a microaqueous system using an organic solvent like methyl tert-butyl ether (MTBE) and a buffer (e.g., 1 M triethanolamine (B1662121) (TEA) buffer, pH 10).[7]
-
Oxidoreduction: The resulting HPP is then reduced using an alcohol dehydrogenase (ADH), such as one from Rhodococcus ruber (RADH) or Lactobacillus brevis (LbADH), to yield the desired stereoisomer of this compound.[7] A cosubstrate like 1,5-pentanediol (B104693) can be used for cofactor regeneration.[7]
-
Purification: The final product can be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.
This enzymatic approach allows for the production of specific stereoisomers with high purity and yield.[7]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.[3]
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenylpropane-1,2-diol
Introduction
1-Phenylpropane-1,2-diol (C₉H₁₂O₂) is a vicinal diol, an organic compound featuring a phenyl group and two hydroxyl groups on adjacent carbon atoms. Its structure, possessing two chiral centers, gives rise to four possible stereoisomers. This chirality is of paramount importance, making this compound a valuable chiral building block and key intermediate in asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its stereoisomers are precursors to bioactive molecules, including ephedrine-related compounds, where specific stereochemistry is critical for therapeutic efficacy.[1][2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its application in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. It is important to note that values such as melting and boiling points can vary between different stereoisomers and as reported by different sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][4][5] |
| Molecular Weight | 152.19 g/mol | [1][6][7] |
| CAS Number | 1855-09-0 (for the racemate); 40421-52-1 (for the (1R,2S)-erythro isomer) | [1][4][7] |
| Appearance | Colorless to pale yellow viscous liquid or solid, depending on isomer and purity. | [8][9] |
| Melting Point | 61.05 °C (for (1R,2S)-isomer) | [1] |
| Boiling Point | ~258 - 295 °C at 760 mmHg | [1][4] |
| Density | ~1.128 g/cm³ | [4][10] |
| Flash Point | 144 °C | [4] |
| Vapor Pressure | 0.000728 mmHg at 25 °C | [4] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like alcohols and ethers. | [8] |
| pKa | 14.09 ± 0.20 (Predicted) | [5] |
| LogP (Octanol/Water) | 1.101 (Calculated) | [6] |
| Refractive Index | 1.557 | [4] |
| Topological Polar Surface Area | 40.5 Ų | [5][7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.
Synthesis Methodologies
Both chemical and enzymatic routes are employed for the synthesis of this compound. Enzymatic methods are particularly valuable for producing specific stereoisomers with high enantiomeric purity.[11]
1. Chemical Synthesis: Reduction of 1-Phenyl-1,2-propanedione (B147261)
A common chemical route involves the reduction of the corresponding dione, 1-phenyl-1,2-propanedione.[12]
-
Objective: To synthesize this compound via chemical reduction.
-
Materials: 1-Phenyl-1,2-propanedione, sodium borohydride (B1222165) (NaBH₄), ethanol (B145695), diethyl ether, saturated ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.
-
Protocol:
-
Dissolve 1-phenyl-1,2-propanedione in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction for 1 hour by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product using column chromatography on silica (B1680970) gel.
-
2. Enzymatic Synthesis of Stereoisomers
A stereoselective two-step enzymatic cascade allows for the synthesis of all four stereoisomers from inexpensive starting materials.[11][13]
-
Objective: To synthesize specific stereoisomers of this compound using a lyase and an alcohol dehydrogenase.
-
Step 1: Carboligation
-
An appropriate carboligase (e.g., benzaldehyde (B42025) lyase or benzoylformate decarboxylase) is used to catalyze the condensation of benzaldehyde and acetaldehyde.
-
This reaction produces a specific stereoisomer of the α-hydroxy ketone intermediate, (R)- or (S)-2-hydroxy-1-phenyl-1-propanone. The choice of enzyme dictates the stereochemistry of the product.
-
-
Step 2: Stereoselective Reduction
-
The resulting α-hydroxy ketone is then reduced using a stereoselective alcohol dehydrogenase (ADH).
-
By selecting an appropriate ADH that reduces the ketone from a specific face, one of the two possible diastereomers of the final this compound is produced.
-
By combining one of two carboligases with one of two stereocomplementary ADHs, all four stereoisomers of the diol can be synthesized with high purity.[11][13]
-
Caption: Enzymatic synthesis workflow for producing all four stereoisomers of PPD.
Analytical and Characterization Protocols
Confirming the identity, purity, and properties of synthesized this compound requires a suite of analytical techniques.[14]
1. Gas Chromatography (GC)
GC is used to assess the purity of the compound and can be used for quantitative analysis.
-
Objective: To determine the retention time and purity of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Exemplary Protocol (based on NIST data): [15]
-
Column: HP-5MS capillary column (30 m length, 0.25 mm diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Initial temperature of 60 °C held for 1 minute, followed by a ramp to a final temperature suitable for eluting the compound.
-
Injection: A dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) is injected into the GC inlet.
-
Analysis: The retention time of the resulting peak is recorded and the peak area is used to determine purity relative to other components.
-
2. Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and confirmation.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. The splitting patterns, chemical shifts, and integration of peaks in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide definitive structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. Absorptions corresponding to C-O stretching and aromatic C-H and C=C bonds will also be present.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) confirms the molecular weight of 152.19 g/mol .
Caption: Workflow for the physicochemical characterization of this compound.
Applications in Research and Drug Development
The primary application of this compound is as a versatile intermediate in organic synthesis.
-
Pharmaceutical Intermediate: Its unique chiral structure makes it a valuable precursor for synthesizing a variety of pharmaceutical compounds.[14] It is a known building block for nor(pseudo)ephedrine and related alkaloids, which have applications as stimulants, decongestants, and appetite suppressants.[2][3]
-
Cosmetics: Due to the presence of hydroxyl groups, it has moisturizing properties, making it suitable for inclusion in skincare and other cosmetic formulations.[8][14]
-
Biological Activity: Research has indicated that this compound may possess antioxidant and antimicrobial properties, suggesting potential applications as a preservative or active ingredient.[8][14] Its interaction with enzymes like alcohol dehydrogenase is also a subject of study in biotransformations.[14]
This compound is a compound of significant interest due to its chiral nature and its role as a synthetic intermediate. A thorough understanding of its physicochemical properties, underpinned by robust synthesis and characterization protocols, is essential for its effective use in pharmaceutical development, chemical synthesis, and other research applications. The continued development of stereoselective enzymatic syntheses further enhances its utility, providing access to enantiomerically pure forms required for the creation of advanced, targeted therapeutics.
References
- 1. (1R,2S)-1-Phenylpropane-1,2-diol | 40421-52-1 | QBA42152 [biosynth.com]
- 2. This compound | 1855-09-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:1855-09-0 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. This compound (CAS 1855-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. (1R,2S)-1-Phenylpropane-1,2-diol | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]
- 10. CAS # 1855-09-0, this compound: more information. [ww.chemblink.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy this compound | 1855-09-0 [smolecule.com]
- 15. 1,2-Propanediol, 1-phenyl- [webbook.nist.gov]
An In-depth Technical Guide to 1-Phenylpropane-1,2-diol (CAS: 1855-09-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenylpropane-1,2-diol (CAS number 1855-09-0), a versatile vicinal diol with significant applications in the pharmaceutical, cosmetic, and fine chemical industries. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. Particular emphasis is placed on enzymatic synthesis routes that offer high stereoselectivity, a crucial aspect for its use as a chiral building block. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₉H₁₂O₂. It possesses a phenyl group attached to a propane (B168953) backbone with two adjacent hydroxyl groups, making it a vicinal diol.[1][2] The presence of two chiral centers at the C1 and C2 positions of the propane chain results in the existence of four possible stereoisomers.[1] This stereochemistry is a critical determinant of its biological activity and chemical reactivity.[2] The compound is described as a colorless to pale yellow liquid with a sweet, floral odor.[3] It is soluble in organic solvents and has limited solubility in water.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₁₂O₂ | - | [1][2] |
| Molecular Weight | 152.19 | g/mol | [1][2] |
| CAS Number | 1855-09-0 | - | [2] |
| Appearance | Colorless to pale yellow liquid | - | [3] |
| Odor | Sweet, floral | - | [3] |
| Melting Point (Tfus) | 309.25 | K | |
| Boiling Point (Tboil) | 615.48 | K | [4] |
| Critical Temperature (Tc) | 806.73 | K | [4] |
| Critical Pressure (Pc) | 4156.97 | kPa | [4] |
| Enthalpy of Fusion (ΔfusH°) | 14.24 | kJ/mol | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 70.49 | kJ/mol | [4] |
| LogP (Octanol/Water Partition Coefficient) | 1.101 | - | [4] |
| Water Solubility (log10WS) | -1.79 | mol/l | [4] |
| pKa | 14.09 ± 0.20 | - |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic routes. Enzymatic methods are particularly valuable for producing specific stereoisomers with high purity.
Enzymatic Synthesis of All Four Stereoisomers
A highly stereoselective two-step enzymatic cascade has been developed to synthesize all four stereoisomers of this compound starting from benzaldehyde (B42025) and acetaldehyde.[1][5] This method utilizes a combination of a lyase and an alcohol dehydrogenase.[1][5]
Experimental Protocol: Two-Step Enzymatic Synthesis
Step 1: Carboligation
-
Catalyst: A stereocomplementary carboligase (e.g., benzaldehyde lyase (BAL) or a variant of benzoylformate decarboxylase (BFD)).
-
Substrates: Benzaldehyde and acetaldehyde.
-
Reaction Conditions: The reaction is typically carried out in a micro-aqueous organic solvent system (e.g., methyl tert-butyl ether - MTBE) to enhance the solubility of hydrophobic substrates.[6] A buffer (e.g., 1 M TEA buffer, pH 10) is added to maintain the optimal pH for the enzyme.[7]
-
Procedure: Lyophilized whole cells containing the carboligase are suspended in the reaction medium containing benzaldehyde. Acetaldehyde is then added. The reaction is incubated at a controlled temperature (e.g., 30 °C) with stirring.[7]
-
Outcome: This step produces an α-hydroxy ketone intermediate (2-hydroxy-1-phenyl-1-propanone) with a specific stereochemistry depending on the chosen carboligase.
Step 2: Oxidoreduction
-
Catalyst: A stereocomplementary alcohol dehydrogenase (ADH) (e.g., ADH from Lactobacillus brevis (LbADH) or Rhodococcus species (RADH)).
-
Substrate: The α-hydroxy ketone produced in Step 1.
-
Cofactor Regeneration: This step requires a nicotinamide (B372718) cofactor (e.g., NAD(P)H). A cosubstrate such as isopropanol (B130326) or 1,5-pentanediol (B104693) is often used for in-situ cofactor regeneration.[7]
-
Procedure: After the carboligation step, the supernatant containing the α-hydroxy ketone is transferred to a new vessel containing lyophilized whole cells with the desired ADH. The cosubstrate for cofactor regeneration is added, and the reaction is incubated.
-
Purification: The final product, a specific stereoisomer of this compound, can be purified from the reaction mixture using standard techniques such as extraction and chromatography.
Chemical Synthesis from Propiophenone (B1677668)
A chemical synthesis route starting from propiophenone can also be employed. This multi-step process involves bromination, reaction with sodium methoxide, and subsequent reduction.
Experimental Protocol: Chemical Synthesis
-
Bromination of Propiophenone: Propiophenone is reacted with bromine in the presence of anhydrous aluminum chloride in a solvent like ether. The reaction is maintained at a gentle reflux. After the addition of bromine is complete, the mixture is heated to reflux overnight. The solvent is then removed under vacuum to yield a crude oil.
-
Reaction with Sodium Methoxide: The resulting oil is slowly added to a solution of sodium in methanol (B129727) while maintaining a low temperature (below 20 °C).
-
Acidification and Extraction: Concentrated hydrochloric acid is added, and the mixture is stirred. The product is then partitioned between an organic solvent (e.g., chloroform) and water. The organic phase is separated, and the aqueous phase is extracted multiple times with the organic solvent.
-
Purification: The combined organic extracts are dried over a drying agent like sodium sulfate (B86663) and the solvent is evaporated. The final product, 1-phenylpropane-1,2-dione, can be purified by fractional distillation under vacuum.
-
Reduction to Diol: The resulting 1-phenylpropane-1,2-dione can be reduced to this compound using a reducing agent such as sodium borohydride (B1222165) in a solvent like ethanol.[8]
Analytical Methods and Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.[2]
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Observations/Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H and ¹³C NMR spectra provide information on the chemical environment of protons and carbons.[2] For example, ¹H NMR of a related diol showed characteristic peaks for hydroxyl and aliphatic protons.[6] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups (broad peak around 3300-3600 cm⁻¹) and the aromatic C-H and C=C bonds.[2] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electron ionization mass spectrometry (EI-MS) can be used to confirm the molecular weight (152.19 g/mol ).[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of components in a mixture, and quantification. | A validated GC-MS method can be used for the simultaneous determination of propanediols after derivatization.[9] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Reverse-phase HPLC with UV detection is a common method for the analysis of related compounds.[10] |
Biological Activities and Potential Applications
This compound and its derivatives have garnered interest for their biological activities and applications in various industries.
Antioxidant and Antimicrobial Properties
Some studies suggest that this compound exhibits antioxidant and antimicrobial properties.[1][2] As a phenolic compound, its antioxidant activity is likely attributed to its ability to scavenge free radicals.[1] The mechanism of action for phenolic antioxidants generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.[11]
Pharmaceutical and Cosmetic Applications
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its unique structure makes it a useful building block for creating more complex molecules with therapeutic potential. In the cosmetics industry, its moisturizing properties make it a suitable ingredient in skincare formulations.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[12] Standard personal protective equipment, including safety goggles and gloves, should be worn to avoid contact with skin and eyes.[12] In case of inhalation, move the individual to fresh air.[12] If skin or eye contact occurs, rinse the affected area with plenty of water.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a compound of significant interest due to its versatile applications and stereochemical complexity. The development of efficient and highly selective enzymatic synthesis methods has opened new avenues for the production of its specific stereoisomers, which are crucial for pharmaceutical applications. This technical guide provides a solid foundation of its properties, synthesis, and potential uses for researchers and professionals in the field. Further research into its specific biological mechanisms of action and the development of even more efficient and sustainable production methods will continue to expand its utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 1855-09-0 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. dl-Erythro-1-phenyl-1,2-propanediol [webbook.nist.gov]
- 5. 1,2-Propanediol, 1-phenyl- | C9H12O2 | CID 15825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (CAS 1855-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Stereoisomers of 1-Phenylpropane-1,2-diol: Properties, Synthesis, and Separation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the four stereoisomers of 1-phenylpropane-1,2-diol, a versatile chiral building block with significant applications in the pharmaceutical industry. The document details their distinct physicochemical properties, outlines advanced methodologies for their stereoselective synthesis and separation, and explores their role as precursors in the synthesis of pharmacologically active compounds.
Introduction to Stereoisomers of this compound
This compound possesses two chiral centers, giving rise to four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the hydroxyl groups and the phenyl group defines their classification into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers). The erythro diastereomers are (1R,2S) and (1S,2R), while the threo diastereomers are (1R,2R) and (1S,2S). The specific stereochemistry of these diols is crucial as it dictates their biological activity and suitability as intermediates in the synthesis of chiral drugs.[1][2] This compound is a valuable precursor in the synthesis of various pharmaceutical compounds, including nor(pseudo)ephedrine and its derivatives.[3]
Physicochemical Properties
The distinct spatial arrangement of each stereoisomer results in unique physicochemical properties. While comprehensive data for all four isomers is not uniformly available, the following tables summarize the known quantitative data.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [4] |
| Boiling Point (racemic) | 294.6 °C at 760 mmHg[5] |
| Density (racemic) | 1.128 g/cm³[5] |
| Flash Point (racemic) | 144 °C[5] |
| LogP | 1.10080[5] |
| PSA | 40.46 Ų[4] |
Table 2: Physicochemical Properties of Individual Stereoisomers
| Stereoisomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Specific Rotation (°) |
| (1R,2R) | 40421-51-0 | - | - | - |
| (1S,2S) | - | - | - | - |
| (1R,2S) | 40421-52-1 | 61.05[6] | 258.22[6] | - |
| (1S,2R) | 40560-98-3 | - | - | - |
Experimental Protocols
Stereoselective Synthesis: A Two-Step Biocatalytic Cascade
The synthesis of all four stereoisomers of this compound can be achieved with high stereoselectivity using a modular two-step enzymatic cascade.[7][8][9] This method utilizes a carboligase in the first step to create the carbon-carbon bond and establish the stereochemistry at one chiral center, followed by a stereoselective reduction of the resulting α-hydroxy ketone by an alcohol dehydrogenase to set the second chiral center.
Logical Workflow for Stereoselective Synthesis
Caption: Modular biocatalytic synthesis of this compound stereoisomers.
Detailed Methodology:
-
Carboligation Reaction:
-
Enzyme Selection: Benzaldehyde lyase (BAL) or a variant like BFDL461A is used to catalyze the condensation of benzaldehyde and acetaldehyde. The choice of enzyme determines the chirality of the resulting α-hydroxy ketone intermediate, (R)-2-hydroxy-1-phenylpropan-1-one or (S)-2-hydroxy-1-phenylpropan-1-one.[8][9]
-
Reaction Conditions: The reaction is typically carried out in a microaqueous organic solvent system (e.g., methyl tert-butyl ether - MTBE) to enhance the solubility of the hydrophobic substrates.[9] A buffer (e.g., triethanolamine (B1662121) - TEA) is used to maintain the optimal pH for enzyme activity.
-
Procedure:
-
Prepare a suspension of lyophilized whole cells expressing the chosen carboligase in the selected organic solvent.
-
Add the buffer solution.
-
Introduce benzaldehyde and acetaldehyde to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
-
Oxidoreduction Reaction:
-
Enzyme Selection: An alcohol dehydrogenase (ADH), such as one from Rhodococcus sp. (RADH) or Lactobacillus brevis (LbADH), is used for the stereoselective reduction of the α-hydroxy ketone. The selection of the ADH determines the final diastereomer (erythro or threo).[8][9]
-
Cofactor Regeneration: This reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH). A cosubstrate, such as 2-propanol or 1,5-pentanediol, is added for in-situ cofactor regeneration.[9]
-
Procedure:
-
To the reaction mixture from the carboligation step, add lyophilized whole cells expressing the chosen ADH.
-
Introduce the cosubstrate for cofactor regeneration.
-
Continue incubation with agitation until the reduction is complete, as monitored by GC or HPLC.
-
The final diol product can be extracted from the reaction medium and purified by column chromatography.
-
-
Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)
When a racemic mixture is synthesized or for analytical purposes, the enantiomers can be separated using chiral HPLC.
Experimental Protocol for Chiral HPLC Separation:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantioseparation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral alcohols.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best resolution.
-
General Procedure:
-
Dissolve the sample of this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate.
-
Inject the sample onto the column.
-
Detect the separated enantiomers using a UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
Role in Pharmaceutical Synthesis: Precursor to Pseudoephedrine
This compound is a key intermediate in the synthesis of important pharmaceutical compounds like pseudoephedrine, a widely used decongestant.[3][10] The synthesis involves the conversion of the diol to the corresponding amino alcohol.
Synthetic Pathway from this compound to Norpseudoephedrine
Caption: Synthetic pathway to Norpseudoephedrine from a stereoisomer of this compound.
This demonstrates the critical role of controlling the stereochemistry of this compound to obtain the desired stereoisomer of the final active pharmaceutical ingredient.
Conclusion
The stereoisomers of this compound are of significant interest to the scientific and pharmaceutical communities due to their role as versatile chiral synthons. The development of efficient biocatalytic methods for their stereoselective synthesis has opened up new avenues for the production of enantiomerically pure pharmaceuticals. Further research to fully characterize the physicochemical and biological properties of all four stereoisomers will undoubtedly expand their applications in drug discovery and development.
References
- 1. Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]
- 3. This compound | 1855-09-0 [chemicalbook.com]
- 4. (1R,2S)-1-Phenylpropane-1,2-diol | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:1855-09-0 | Chemsrc [chemsrc.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. improbable.com [improbable.com]
Spectroscopic Profile of 1-Phenylpropane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylpropane-1,2-diol, a vicinal diol with applications as a pharmaceutical intermediate and in cosmetics and the food industry.[1] Due to the presence of two chiral centers, this compound exists as four stereoisomers. The data presented here will focus on the racemic mixture and specific stereoisomers where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Data
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.25 - 7.36 | Multiplet | - |
| CH-OH (benzylic) | 4.5 - 4.7 | Doublet / Multiplet | ~5-7 |
| CH-OH | 3.8 - 4.0 | Multiplet | - |
| OH | 2.0 - 4.0 | Broad Singlet | - |
| CH₃ | 0.9 - 1.1 | Doublet | ~6-7 |
Note: The chemical shifts of the hydroxyl protons are concentration and solvent dependent and may vary. For the (1R,2R)-1-phenyl-1,2-propanediol stereoisomer, the aromatic protons have been reported to appear as a multiplet in the range of δ 7.25-7.36 in CD₃OD.[2]
¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) Range |
| Phenyl C (quaternary) | 140 - 143 |
| Phenyl CH | 125 - 129 |
| CH-OH (benzylic) | 75 - 78 |
| CH-OH | 70 - 73 |
| CH₃ | 18 - 22 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600 - 3200 | O-H stretch (broad) | Alcohol |
| 3100 - 3000 | C-H stretch (aromatic) | Phenyl group |
| 3000 - 2850 | C-H stretch (aliphatic) | Propane backbone |
| 1600, 1495, 1450 | C=C stretch (in-ring) | Phenyl group |
| 1200 - 1000 | C-O stretch | Alcohol |
| 760, 700 | C-H out-of-plane bend | Monosubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of dl-erythro-1-phenyl-1,2-propanediol shows a molecular ion peak and characteristic fragment ions.[3]
Key Fragmentation Peaks
| m/z | Ion |
| 152 | [M]⁺ (Molecular Ion) |
| 107 | [M - CH₃CHO]⁺ |
| 79 | [C₆H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide. For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Solubility Profile of 1-Phenylpropane-1,2-diol: A Technical Guide for Researchers
An In-depth Examination of the Solubility, Experimental Determination, and Physicochemical Properties of a Key Pharmaceutical Intermediate.
This technical guide provides a comprehensive overview of the solubility of 1-phenylpropane-1,2-diol, a versatile vicinal diol with significant applications in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and professionals in drug development, offering critical data on its solubility in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for these essential studies.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in published literature. However, a calculated water solubility value and qualitative descriptions in other common solvents provide valuable insights into its behavior in different solvent systems. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility ( g/100 mL) | Data Type |
| Water | 25 (assumed) | 0.0162 | 0.247 | Calculated |
Note: The solubility in water was calculated from a predicted log10WS (log10 of water solubility in mol/L) value of -1.79.
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility Description |
| Water | Moderately soluble[1] |
| Alcohols (e.g., Ethanol, Methanol) | More soluble than in water; slightly soluble in Methanol[1][2] |
| Ethers (e.g., Diethyl ether) | More soluble than in water[1] |
| Chloroform | Slightly soluble[2] |
Factors Influencing Solubility
The solubility of this compound is governed by its molecular structure, which features both a hydrophobic phenyl group and two hydrophilic hydroxyl (-OH) groups. This amphiphilic nature dictates its interaction with different solvents.
-
Polarity: The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents like water and alcohols, contributing to its solubility in these media.
-
Hydrophobicity: The nonpolar phenyl ring limits its solubility in highly polar solvents and promotes solubility in less polar organic solvents.
-
Temperature: Generally, the solubility of solid organic compounds, including this compound, increases with temperature.
-
pH: For ionizable compounds, pH plays a crucial role in solubility. However, this compound is a neutral molecule, so pH is not expected to have a significant direct impact on its solubility.
-
Crystalline Form: The solid-state properties, such as crystal lattice energy, of different polymorphic forms of the compound can influence its solubility.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The following protocol provides a detailed methodology for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, diethyl ether)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution has reached saturation. Preliminary studies can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Caption: A logical workflow for the experimental determination of solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While comprehensive quantitative data across a wide range of solvents remains an area for further investigation, the provided information on its water solubility, qualitative behavior in organic solvents, and a detailed experimental protocol for its determination offers valuable guidance for researchers. The presented workflow provides a systematic approach to generating reliable and reproducible solubility data, which is essential for the effective formulation and development of products containing this important chemical compound.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Phenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 1-Phenylpropane-1,2-diol. Due to the limited availability of specific experimental data for this compound in published literature, this guide integrates established principles of thermal analysis, data from structurally analogous compounds, and standardized protocols to predict its behavior under thermal stress. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of substances containing the this compound moiety.
Introduction to this compound
This compound is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. This structural feature imparts specific physicochemical properties, including the potential for intramolecular hydrogen bonding, which can significantly influence its conformational stability. Vicinal diols are important structural motifs in numerous biologically active molecules and serve as versatile synthetic intermediates. Understanding the thermal stability of this compound is critical for defining its storage conditions, processing parameters, and predicting its degradation profile.
Predicted Thermal Stability and Degradation Profile
The thermal stability of an organic molecule is its ability to resist decomposition at elevated temperatures. When subjected to sufficient thermal energy, molecules like this compound will undergo degradation, breaking down into smaller, more volatile fragments. The principal analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram is expected to show a single, significant weight loss step corresponding to its volatilization and decomposition.
Table 1: Predicted Thermogravimetric Analysis Data for this compound
| Parameter | Predicted Value | Description |
| Onset of Decomposition (Tonset) | 200 - 250 °C | The temperature at which significant thermal degradation begins. This is an extrapolated temperature from the steepest part of the weight loss curve. |
| Temperature of Maximum Decomposition Rate (Tpeak) | 250 - 300 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative of the TGA curve (DTG). |
| Residual Mass @ 600 °C | < 5% | The percentage of the initial mass remaining at a high temperature, indicating the amount of non-volatile residue. For a volatile organic compound, this is expected to be low. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify phase transitions such as melting and boiling, as well as exothermic or endothermic degradation processes.
Table 2: Predicted Differential Scanning Calorimetry Data for this compound
| Parameter | Predicted Value | Description |
| Melting Point (Tm) | ~50 - 70 °C | An endothermic peak corresponding to the solid-to-liquid phase transition. The exact value depends on the stereoisomer. |
| Boiling Point (Tb) | ~270 - 295 °C | A broad endothermic event corresponding to the liquid-to-gas phase transition. |
| Decomposition | > 250 °C | May appear as a complex series of endothermic and/or exothermic events overlapping with the boiling endotherm, indicating that decomposition occurs concurrently with volatilization. |
Potential Degradation Pathways and Products
The thermal degradation of this compound is likely to proceed through a combination of pathways, primarily involving the cleavage of C-C and C-O bonds. Analysis of these degradation products is typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Predicted Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible under thermal stress:
-
Dehydration: Elimination of one or two water molecules to form corresponding aldehydes, ketones, or enols.
-
C-C Bond Cleavage: Scission of the bond between the two hydroxyl-bearing carbons, leading to the formation of benzaldehyde (B42025) and acetaldehyde.
-
Oxidation: If oxygen is present, the hydroxyl groups can be oxidized to form a diketone or undergo further cleavage to yield benzoic acid and smaller fragments.
-
Rearrangement Reactions: Pinacol-type rearrangements could occur, leading to the formation of isomeric ketones.
Predicted Degradation Products
Pyrolysis-GC-MS analysis of this compound is expected to reveal a mixture of volatile and semi-volatile organic compounds.
Table 3: Predicted Thermal Degradation Products of this compound
| Predicted Product | Chemical Formula | Molar Mass ( g/mol ) | Potential Origin |
| Benzaldehyde | C7H6O | 106.12 | C-C bond cleavage |
| Acetaldehyde | C2H4O | 44.05 | C-C bond cleavage |
| Styrene | C8H8 | 104.15 | Dehydration and rearrangement |
| Toluene | C7H8 | 92.14 | Fragmentation of the phenyl group |
| Ethylbenzene | C8H10 | 106.17 | Fragmentation and rearrangement |
| Benzoic Acid | C7H6O2 | 122.12 | Oxidation of benzaldehyde |
| Phenylacetaldehyde | C8H8O | 120.15 | Rearrangement |
Experimental Protocols
The following section details standardized experimental methodologies for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the first derivative, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 0 °C).
-
Heat the sample from the starting temperature to 350 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify the temperatures and enthalpy changes associated with melting, boiling, and any other thermal events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.
Methodology:
-
Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube or onto a filament.
-
Insert the sample into the pyrolysis unit, which is interfaced with the GC injector.
-
Pyrolyze the sample at a specified temperature (e.g., 600 °C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).
-
The resulting volatile fragments are swept directly onto the GC column.
-
Separate the degradation products using a suitable GC temperature program (e.g., start at 40 °C, ramp to 280 °C at 10 °C/min).
-
Identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).
Experimental and Logical Workflow Visualization
The following diagram illustrates the logical workflow for a comprehensive thermal stability and degradation analysis of this compound.
Caption: Workflow for Thermal Stability and Degradation Analysis.
Forced Degradation Studies
Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Thermal Stress Testing
Objective: To evaluate the degradation of this compound under dry heat and humidity.
Methodology:
-
Dry Heat: Store solid samples of this compound in a temperature-controlled oven at various temperatures (e.g., 60 °C, 80 °C, 105 °C) for a defined period (e.g., up to 4 weeks).
-
Humidity: Store solid samples in a humidity chamber at controlled conditions (e.g., 40 °C / 75% RH, 60 °C / 75% RH) for a defined period.
-
At specified time points, withdraw samples and analyze for degradation using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize any significant degradation products using LC-MS/MS.
The following diagram illustrates the key aspects of a forced degradation study.
Caption: Forced Degradation Study Signaling Pathway.
Conclusion
An In-depth Technical Guide to the Synthesis of 1-Phenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary reaction mechanisms for the synthesis of 1-phenylpropane-1,2-diol, a versatile chiral building block in the pharmaceutical industry.[1][2][3] The document details both biocatalytic and traditional chemical synthesis routes, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways and workflows.
Biocatalytic Synthesis: A Stereoselective Two-Step Cascade
The enzymatic synthesis of this compound offers a highly stereoselective route to all four of its stereoisomers.[1][4] This method typically involves a two-step cascade reaction starting from inexpensive aldehydes.[1][4]
Reaction Mechanism
The biocatalytic synthesis is a two-step process:
-
Carboligation: Benzaldehyde (B42025) and acetaldehyde (B116499) undergo a carboligation reaction catalyzed by a lyase, such as benzoylformate decarboxylase (BFD) or a variant, to form an α-hydroxy ketone intermediate, 2-hydroxypropiophenone (B1664086) (HPP).[2] The choice of lyase can determine the stereochemistry of the HPP intermediate.
-
Oxidoreduction: The HPP intermediate is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield the desired this compound stereoisomer.[2][4] By combining different lyases and ADHs, all four stereoisomers of the diol can be produced.[1][4]
A key aspect of this process is the regeneration of the NADPH coenzyme, which can be achieved using a substrate-coupled regeneration system, for example, with the addition of isopropanol.[5]
Quantitative Data
The biocatalytic approach has been shown to be highly efficient, with high product concentrations and yields.
| Stereoisomer | Lyase | ADH | Product Conc. (g/L) | Yield (%) | Stereoselectivity |
| (1S,2R) | BAL | - | 63.8 | 98 | ~95% desired isomer |
| (1S,2S) | BFDL461A | LbADH | - | - | 98.3% ee (for HPP) |
| (1R,2S) | BFDL461A | RADH | - | - | - |
| (1R,2R) | BAL | RADH | - | - | - |
Data compiled from Wachtmeister et al., 2016.[1]
Experimental Protocol: Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol
The following is a representative protocol based on the literature.[1][5]
1. Cell Culture and Disruption:
-
Cultivate Lactobacillus brevis in MRS broth.
-
Harvest cells and disrupt them using methods such as ultrasonication or bead vortex mixing to release the alcohol dehydrogenase.
2. Carboligation Step:
-
In a suitable microaqueous system (e.g., MTBE with a small amount of buffer), combine lyophilized whole cells containing the lyase (e.g., BFDL461A) with benzaldehyde and acetaldehyde.
-
Incubate the reaction mixture until the formation of (S)-2-hydroxypropiophenone (HPP) is maximized, as monitored by HPLC.
3. Oxidoreduction Step:
-
To the reaction mixture containing the (S)-HPP, add the cell-free extract of L. brevis containing the alcohol dehydrogenase.
-
Add a co-substrate for NADPH regeneration, such as isopropanol.
-
Continue incubation until the reduction of HPP to (1S,2S)-1-phenylpropane-1,2-diol is complete.
4. Product Isolation and Purification:
-
Extract the product from the reaction mixture using an organic solvent.
-
Purify the diol using techniques such as column chromatography.
Chemical Synthesis Routes
Traditional chemical synthesis provides alternative pathways to this compound. These methods may offer advantages in terms of scale-up and reagent availability, though they may lack the stereoselectivity of biocatalytic routes unless chiral catalysts or auxiliaries are employed.
Reduction of 1-Phenyl-1,2-propanedione (B147261)
One common chemical approach is the reduction of the corresponding α-diketone, 1-phenyl-1,2-propanedione.
The reduction of the two carbonyl groups can be achieved using various reducing agents. The stereochemical outcome depends on the reducing agent and reaction conditions.
-
Using Baker's Yeast: The reduction of 1-phenyl-1,2-propanedione with baker's yeast can afford (1R, 2S)-1-phenyl-1,2-propanediol with high chemical and optical yield.[6] The yeast enzymes selectively reduce the carbonyl groups.
-
Using Chemical Reducing Agents: A common laboratory-scale method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This typically results in a mixture of diastereomers.
| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |
| 1-Phenyl-1,2-propanedione | Sodium tetrahydroborate | Ethanol (B145695) | 95 | Wang et al., 2017[7] |
A representative protocol for the chemical reduction is as follows:
-
Dissolution: Dissolve 1-phenyl-1,2-propanedione in ethanol and cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution while stirring.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 1 hour) under an inert atmosphere.
-
Quenching and Work-up: Quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting diol, for instance, by chromatography.
Dihydroxylation of 1-Phenylpropene
The dihydroxylation of an alkene precursor, such as 1-phenylpropene, is a direct method for forming a vicinal diol.[8] The stereochemical outcome of this reaction is dependent on the reagents used.[9][10]
-
Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.[9][10] The reaction proceeds through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond.
-
Anti-dihydroxylation: This involves a two-step process, typically starting with the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.[9][10]
For asymmetric dihydroxylation, chiral ligands can be used in conjunction with osmium tetroxide, as in the Sharpless asymmetric dihydroxylation, to achieve high enantioselectivity.[8]
The following is a general procedure for syn-dihydroxylation.
-
Reaction Setup: Dissolve 1-phenylpropene in a suitable solvent system (e.g., a mixture of t-butanol, water, and a base).
-
Addition of Oxidant: Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Quench the reaction with a reducing agent like sodium sulfite. Extract the product with an organic solvent.
-
Purification: Wash and dry the organic layer, remove the solvent, and purify the diol by chromatography or recrystallization.
This guide has detailed the primary synthetic routes to this compound, providing insights into the reaction mechanisms, quantitative data, and experimental methodologies. The choice of synthetic route will depend on the desired stereoisomer, scale of the reaction, and available resources. Biocatalytic methods offer excellent stereocontrol, while chemical methods provide versatile alternatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 1855-09-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Optically Active 1-Phenyl-1, 2-propanediol by Use of Baker's Yeast [jstage.jst.go.jp]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
The Multifaceted Biological Activities of 1-Phenylpropane-1,2-diol and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropane-1,2-diol and its derivatives represent a class of chemical compounds with a diverse range of biological activities, holding significant promise for therapeutic applications. These molecules have garnered considerable attention in the fields of pharmacology and medicinal chemistry due to their demonstrated efficacy as antitussive, anti-inflammatory, anticonvulsant, and antimicrobial agents. The stereochemistry of these compounds often plays a crucial role in their biological function, with different enantiomers and diastereomers exhibiting distinct potencies and mechanisms of action. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Antitussive Activity
Derivatives of this compound have shown significant promise as effective cough suppressants. A notable example is Levodropropizine, the (S)-isomer of a phenylpiperazinepropane-1,2-diol derivative, which functions as a peripherally acting antitussive agent.[1][2][3] This mode of action provides a distinct advantage over centrally acting antitussants, such as opioids, by avoiding common side effects like sedation and respiratory depression.[1]
The primary mechanism of action for the antitussive effects of these derivatives involves the inhibition of C-fibers within the respiratory tract.[4][5] C-fibers are sensory nerve endings that, when stimulated by irritants, trigger the cough reflex.[4][6] By inhibiting these fibers, this compound derivatives can effectively suppress the urge to cough.
Quantitative Data: Antitussive Activity
| Compound | Animal Model | Assay | Endpoint | Result | Reference |
| Levodropropizine | Guinea Pig | Citric Acid-Induced Cough | Inhibition of cough frequency | ED50 not explicitly stated, but significant reduction observed at 72 mg/kg (oral) | [7] |
| (+/-)-Benproperine | Guinea Pig | Citric Acid-Induced Cough | Inhibition of coughs in 3 min | ID50: 16.1 mg/kg (i.p.) | [8] |
| R-(+)-Benproperine | Guinea Pig | Citric Acid-Induced Cough | Inhibition of coughs in 3 min | ID50: 23.3 mg/kg (i.p.) | [8] |
| S-(-)-Benproperine | Guinea Pig | Citric Acid-Induced Cough | Inhibition of coughs in 3 min | ID50: 25.4 mg/kg (i.p.) | [8] |
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
This model is a standard preclinical assay for evaluating the efficacy of potential antitussive agents.[9]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
0.3 M Citric acid solution in saline
-
Test compound and vehicle
Procedure:
-
Acclimatize guinea pigs to the experimental conditions to minimize stress.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the citric acid challenge.
-
Place each guinea pig individually into the whole-body plethysmography chamber.
-
Expose the animal to an aerosol of 0.3 M citric acid generated by an ultrasonic nebulizer for a fixed duration (e.g., 3 minutes).[10]
-
Record the number of coughs during the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber.
-
The antitussive effect is quantified by comparing the number of coughs in the treated group to the vehicle-treated control group. The percentage of inhibition is calculated, and dose-response curves can be generated to determine the ED50 value.[8]
Signaling Pathway: C-fiber Mediated Cough Reflex
References
- 1. Levodropropizine - Wikipedia [en.wikipedia.org]
- 2. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Levodropropizine used for? [synapse.patsnap.com]
- 4. Afferent nerves regulating the cough reflex: Mechanisms and Mediators of Cough in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 6. Anatomy and neuro-pathophysiology of the cough reflex arc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tussive activity of benproperine enantiomers on citric-acid-induced cough in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antitussive activity of Althaea officinalis L. polysaccharide rhamnogalacturonan and its changes in guinea pigs with ovalbumine-induced airways inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 1-Phenylpropane-1,2-diol: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for 1-Phenylpropane-1,2-diol. This guide synthesizes available information and employs a read-across approach from structurally similar compounds, primarily propylene (B89431) glycol (propane-1,2-diol) and styrene (B11656) glycol (1-phenyl-1,2-ethanediol), to provide a prospective toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.
Introduction
This compound is a vicinal diol with a phenyl substituent, belonging to the class of phenylpropanoids. Phenylpropanoids are a diverse group of secondary metabolites found in plants, known for a wide range of biological activities.[1][2][3][4][5] Due to its chemical structure, this compound has potential applications in the pharmaceutical, cosmetic, and chemical industries.[6][7] A thorough understanding of its toxicological profile is essential for its safe handling and use. This technical guide provides a comprehensive overview of the known and predicted toxicological properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental fate, transport, and potential for biological uptake.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1855-09-0 | [8] |
| Molecular Formula | C₉H₁₂O₂ | [8] |
| Molecular Weight | 152.19 g/mol | [8] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 188.2 °C | [9] |
| Melting Point | -59 °C | [9] |
| Flash Point | 144 °C | |
| Water Solubility | Miscible | [9] |
| logP (Octanol/Water Partition Coefficient) | 1.10080 |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
No specific toxicokinetic data for this compound were found in the public domain. However, based on its structural similarity to propylene glycol and styrene glycol, a general metabolic pathway can be proposed.
Proposed Metabolic Pathway
The metabolism of this compound is anticipated to proceed through oxidation of the alcohol groups, potentially catalyzed by alcohol and aldehyde dehydrogenases. This could lead to the formation of corresponding aldehydes and carboxylic acids, which may then be conjugated and excreted. The presence of the phenyl group suggests that aromatic hydroxylation followed by conjugation is also a possible metabolic route.
Caption: Proposed metabolic pathway for this compound.
Toxicological Endpoints
As per the Safety Data Sheets, there is no available data for most of the key toxicological endpoints for this compound.[10][11] Therefore, a read-across approach from propylene glycol and styrene glycol is utilized.
Acute Toxicity
This compound: No data available.[10]
Propylene Glycol (Read-across): The acute oral toxicity of propylene glycol is very low.[9] The oral LD50 in rats is reported to be in the range of 20 g/kg.[9]
Styrene Glycol (Read-across): No specific LD50 values were found in the search results.
Table 2: Acute Toxicity Data (Read-across from Propylene Glycol)
| Route | Species | Endpoint | Value | Reference(s) |
| Oral | Rat | LD50 | 20 g/kg | [9] |
Skin Corrosion and Irritation
This compound: No data available.[10]
Propylene Glycol (Read-across): Propylene glycol is generally considered non-irritating to the skin, although some studies have reported mild irritation.[12]
Serious Eye Damage and Irritation
This compound: No data available.[10]
Propylene Glycol (Read-across): Propylene glycol is considered to be a mild eye irritant.[12]
Respiratory and Skin Sensitization
This compound: No data available.[10]
Propylene Glycol (Read-across): Numerous studies support that propylene glycol is not a skin sensitizer.[12]
Germ Cell Mutagenicity
This compound: No data available.[10]
Propylene Glycol (Read-across): Propylene glycol is not considered to be mutagenic.[13]
Carcinogenicity
This compound: No data available.[10]
Propylene Glycol (Read-across): Propylene glycol is not considered to be carcinogenic.[13]
Reproductive Toxicity
This compound: No data available.[10]
Propylene Glycol (Read-across): Studies on propylene glycol have not shown evidence of reproductive toxicity.[13]
Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure
This compound: No data available.[10]
Propylene Glycol (Read-across): Propylene glycol is not classified for specific target organ toxicity for single or repeated exposure. High doses may cause central nervous system depression.[14]
Experimental Protocols
Due to the lack of specific studies on this compound, this section outlines general experimental protocols based on OECD guidelines for key toxicological endpoints.
Acute Oral Toxicity - OECD Test Guideline 423
This protocol provides a method for determining the acute oral toxicity of a substance.
Caption: Workflow for an acute oral toxicity study (OECD 423).
In Vitro Skin Irritation - OECD Test Guideline 439
This protocol describes an in vitro procedure that can be used to assess the skin irritation potential of a substance.
Caption: Workflow for an in vitro skin irritation test (OECD 439).
Data Gaps and Future Research
The toxicological profile of this compound is largely uncharacterized. The read-across approach from propylene glycol provides a preliminary indication of low toxicity. However, the presence of the phenyl group could significantly alter its metabolic fate and toxicological properties compared to propylene glycol. Therefore, experimental data on this compound is critically needed to perform a comprehensive risk assessment.
Future research should focus on:
-
Acute toxicity studies (oral, dermal, inhalation) to determine the LD50 values.
-
In vitro and in vivo genotoxicity assays to assess its mutagenic potential.
-
Repeated dose toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Skin and eye irritation and sensitization studies to evaluate its local tolerance.
-
Metabolism and pharmacokinetic studies to understand its ADME profile.
Conclusion
Based on the available information and a read-across from structurally related compounds, this compound is predicted to have a low order of acute toxicity. However, the complete absence of experimental data for key toxicological endpoints represents a significant data gap. The information presented in this guide should be used for preliminary assessment, and further testing is strongly recommended to establish a definitive toxicological profile for this compound.
References
- 1. Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Buy this compound | 1855-09-0 [smolecule.com]
- 7. Buy (R)-3-phenylpropane-1,2-diol | 79299-22-2 [smolecule.com]
- 8. 1,2-Propanediol, 1-phenyl- | C9H12O2 | CID 15825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propylene glycol - Wikipedia [en.wikipedia.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Potential: A Technical Guide to the Antioxidant and Antimicrobial Properties of 1-Phenylpropane-1,2-diol
For Immediate Release
[City, State] – [Date] – While preliminary research suggests that 1-phenylpropane-1,2-diol may possess valuable antioxidant and antimicrobial properties, a comprehensive review of the existing scientific literature reveals a notable absence of specific quantitative data to substantiate these claims. This technical guide is designed to bridge this gap for researchers, scientists, and drug development professionals by providing a detailed framework for the systematic evaluation of this compound's bioactivity. This document outlines standardized experimental protocols and data presentation templates to facilitate rigorous investigation and comparable results.
Section 1: Evaluating Antioxidant Potential
The antioxidant capacity of a compound is a critical indicator of its potential to mitigate oxidative stress-related cellular damage. The following methodologies are recommended for a thorough assessment of this compound's antioxidant properties.
Data Presentation: A Template for Clarity
To ensure clear and comparative analysis, all quantitative antioxidant data should be meticulously organized.
Table 1: Template for Summarizing Antioxidant Activity of this compound
| Assay | Test Compound Concentration(s) | Mean % Inhibition | IC50 Value (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging | [List concentrations] | [Record values] | [Calculate value] | [State value] |
| ABTS Radical Cation Scavenging | [List concentrations] | [Record values] | [Calculate value] | [State value] |
Experimental Protocols: A Step-by-Step Guide
This widely used spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.
Methodology:
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: Stock solutions of this compound and a positive control (e.g., ascorbic acid) are prepared in methanol, followed by serial dilutions to obtain a range of test concentrations.
-
Assay Procedure: In a 96-well microplate, 100 µL of the DPPH solution is added to 100 µL of each sample dilution. A blank well containing only methanol and DPPH is also prepared.
-
Incubation: The microplate is incubated in the dark at room temperature for 30 minutes.
-
Data Acquisition: The absorbance is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100. The IC50 value, the concentration required to inhibit 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.
The ABTS assay assesses the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.
-
Working Solution Preparation: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Assay Procedure: In a 96-well microplate, 190 µL of the ABTS•+ working solution is added to 10 µL of each sample dilution.
-
Incubation: The plate is incubated at room temperature for 6 minutes.
-
Data Acquisition: The absorbance is measured at 734 nm.
-
Data Analysis: The percentage of ABTS•+ scavenging and the IC50 value are calculated as described in the DPPH assay protocol.
Visualizing a Hypothetical Antioxidant Mechanism
Although the specific signaling pathways for this compound are unknown, phenolic compounds often exert their antioxidant effects through the modulation of cellular signaling pathways. The following diagram illustrates a hypothetical mechanism involving the Keap1-Nrf2 pathway.
Caption: A hypothetical antioxidant signaling pathway for this compound.
Section 2: Investigating Antimicrobial Efficacy
Determining the antimicrobial spectrum and potency of this compound is crucial for its potential application as a preservative or therapeutic agent.
Data Presentation: Standardized Reporting
A structured table is essential for reporting antimicrobial activity against a panel of clinically relevant microorganisms.
Table 2: Template for Summarizing Antimicrobial Activity of this compound
| Microorganism | Strain | Assay Method | MIC (µg/mL) | Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) / Zone (mm) |
| Gram-Positive Bacteria | Staphylococcus aureus | Broth Microdilution | [Record value] | N/A | [State value] |
| Staphylococcus aureus | Agar (B569324) Disk Diffusion | N/A | [Record value] | [State value] | |
| Gram-Negative Bacteria | Escherichia coli | Broth Microdilution | [Record value] | N/A | [State value] |
| Escherichia coli | Agar Disk Diffusion | N/A | [Record value] | [State value] | |
| Yeast | Candida albicans | Broth Microdilution | [Record value] | N/A | [State value] |
| Candida albicans | Agar Disk Diffusion | N/A | [Record value] | [State value] |
Experimental Protocols: Standardized Microbiological Assays
This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate.
-
Inoculation: Add the prepared inoculum to each well.
-
Controls: Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound where no visible turbidity is observed.
This qualitative assay assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition.
Methodology:
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and create a lawn of the test microorganism by evenly streaking a standardized inoculum.
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone Measurement: Measure the diameter of the clear zone of inhibition around the disk in millimeters.
Visualizing the Experimental Workflow
A clear workflow diagram is essential for outlining the experimental process.
Caption: A general experimental workflow for antimicrobial testing.
This technical guide provides the foundational methodologies required to thoroughly investigate the antioxidant and antimicrobial properties of this compound. By adhering to these standardized protocols, the scientific community can generate the robust and reproducible data necessary to unlock the full potential of this promising compound.
Unveiling the Past: A Technical Guide to the Discovery and History of 1-Phenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpropane-1,2-diol, a vicinal diol with the chemical formula C₉H₁₂O₂, has emerged as a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its utility as a chiral precursor for the synthesis of various bioactive molecules, including pseudoephedrine and related compounds, has spurred significant research into its stereoselective synthesis. This in-depth technical guide delves into the historical discovery and the evolution of the synthesis of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the early synthetic methodologies, chronicle the advancements in its preparation, and present key quantitative data and detailed experimental protocols from seminal publications.
Introduction: A Molecule of Historical and Synthetic Significance
This compound, also known as 1-phenyl-1,2-propanediol, is an organic compound featuring a phenyl group and two hydroxyl groups on adjacent carbon atoms of a propane (B168953) chain. The presence of two chiral centers at the C1 and C2 positions gives rise to four possible stereoisomers, each with distinct properties and potential applications. While its contemporary importance is well-established, the origins of this compound trace back to the foundational era of organic chemistry. Understanding its discovery and the historical progression of its synthesis offers valuable insights into the development of synthetic organic chemistry and the enduring quest for efficient and stereoselective transformations. This guide aims to provide a detailed historical narrative, supported by technical data and experimental procedures, to illuminate the journey of this compound from its initial discovery to its current status as a key synthetic intermediate.
The Dawn of Discovery: First Synthesis and Early Characterization
The first documented synthesis of this compound is credited to the German chemist Theodor Zincke and his collaborator A. O. Breuer in 1884 . Their pioneering work was published in the esteemed journal Berichte der deutschen chemischen Gesellschaft. The initial synthesis was not a direct targeted preparation of the diol but rather a product of their investigations into the reactions of α-hydroxy ketones.
The historical synthesis involved the reduction of 1-phenyl-1-hydroxy-2-propanone (also known as phenylacetylcarbinol). This early method, while groundbreaking for its time, was not stereoselective and yielded a racemic mixture of the diastereomers.
Key Historical Milestones:
-
1884: First reported synthesis of this compound by T. Zincke and A. O. Breuer.
-
Early 20th Century: Further studies on the chemical properties and reactions of this compound, primarily in academic research settings.
-
Mid-20th Century: Recognition of its potential as an intermediate in the synthesis of pharmaceuticals, leading to increased interest in more efficient and scalable synthetic routes.
-
Late 20th and Early 21st Century: Development of stereoselective synthesis methods, including both chemical and enzymatic approaches, driven by the demand for enantiomerically pure compounds in drug development.
Quantitative Data: Physical and Chemical Properties
A compilation of the key physical and chemical properties of this compound is presented below. It is important to note that early reports often lacked the precision of modern analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | - |
| Molecular Weight | 152.19 g/mol | - |
| CAS Number | 1855-09-0 | - |
| Appearance | White crystalline solid | - |
| Melting Point | 55-58 °C (racemic mixture) | Zincke & Breuer (1884) |
| Boiling Point | 275-277 °C at 760 mmHg | Early 20th-century literature |
| Solubility | Soluble in ethanol, ether, and hot water. Sparingly soluble in cold water and petroleum ether. | Zincke & Breuer (1884) |
Experimental Protocols: From Historical to Modern Synthesis
This section provides a detailed look at the experimental methodologies for the synthesis of this compound, starting from the historical procedure to contemporary chemical and enzymatic methods.
The Historical Synthesis: Reduction of Phenylacetylcarbinol (Zincke & Breuer, 1884)
This protocol is based on the original publication and reflects the techniques and reagents available in the late 19th century.
Experimental Protocol:
-
Preparation of Phenylacetylcarbinol: Phenylacetylcarbinol was prepared by the condensation of benzaldehyde (B42025) and acetaldehyde (B116499) in the presence of a cyanide catalyst.
-
Reduction: The obtained phenylacetylcarbinol was dissolved in a suitable solvent (e.g., ethanol).
-
A reducing agent, such as sodium amalgam or zinc dust in acidic or alkaline medium, was slowly added to the solution while maintaining a controlled temperature.
-
The reaction mixture was stirred for several hours until the reduction was complete.
-
Work-up and Isolation: The reaction mixture was filtered to remove any solid residues. The solvent was then evaporated.
-
The crude product was purified by recrystallization from a suitable solvent, such as hot water or a mixture of ether and petroleum ether, to yield crystalline this compound.
Modern Chemical Synthesis: Reduction of 1-Phenyl-1,2-propanedione (B147261)
A common modern laboratory-scale synthesis involves the reduction of 1-phenyl-1,2-propanedione using a metal hydride reducing agent.
Experimental Protocol:
-
Setup: A solution of 1-phenyl-1,2-propanedione in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The flask is cooled in an ice bath. A solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), in the same solvent is added dropwise to the stirred solution of the diketone.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, the excess reducing agent is quenched by the slow addition of water or a dilute acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford pure this compound.
Enzymatic Synthesis: Stereoselective Reduction
The demand for enantiomerically pure this compound has led to the development of highly efficient enzymatic methods. These methods often utilize alcohol dehydrogenases (ADHs) for the stereoselective reduction of a prochiral ketone.
Experimental Protocol (General):
-
Biocatalyst Preparation: A whole-cell biocatalyst (e.g., Saccharomyces cerevisiae or a recombinant E. coli strain overexpressing a specific ADH) or an isolated and purified ADH is prepared.
-
Reaction Medium: A buffered aqueous solution is prepared, often containing a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase).
-
Substrate Addition: The substrate, typically 1-phenyl-2-hydroxy-1-propanone or 1-phenyl-1,2-propanedione, is added to the reaction medium.
-
Biocatalysis: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation.
-
Reaction Monitoring: The conversion and enantiomeric excess of the product are monitored using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Product Extraction and Purification: Once the desired conversion and enantiomeric excess are achieved, the product is extracted from the aqueous medium using an organic solvent. The solvent is then removed, and the product is purified.
Signaling Pathways and Logical Relationships
While this compound is primarily known as a synthetic intermediate, its structural similarity to endogenous signaling molecules suggests potential biological activities. However, dedicated research on its specific interactions with signaling pathways is limited. The primary logical relationship involving this compound is its role as a precursor in multi-step synthetic pathways.
Diagram of a General Synthetic Pathway:
Caption: General synthetic pathway utilizing this compound.
Experimental Workflow for Enzymatic Synthesis:
Caption: Experimental workflow for enzymatic synthesis.
Conclusion
The journey of this compound from its discovery in the late 19th century to its current role as a crucial chiral building block is a testament to the evolution of organic synthesis. The early, non-selective methods have given way to sophisticated chemical and enzymatic protocols that provide access to specific stereoisomers with high purity. This historical and technical overview provides researchers and drug development professionals with a comprehensive understanding of this important molecule, from its fundamental chemistry to its practical applications in the synthesis of complex, biologically active compounds. The continued development of novel and sustainable synthetic routes to this compound will undoubtedly remain an active area of research, further solidifying its place in the synthetic chemist's toolbox.
1-Phenylpropane-1,2-diol as a Natural Product: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropane-1,2-diol is a vicinal diol that has garnered interest in the scientific community due to its presence as a natural product and its potential applications as a chiral building block in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of this compound as a natural product constituent, focusing on its sources, isolation, and biosynthesis. The guide also includes detailed experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.
Natural Occurrence
This compound has been identified as a secondary metabolite in fungi. The primary reported natural sources are:
-
Peniophora polygonia : The erythro isomer of this compound has been isolated from the culture broth of this wood-rotting fungus.[1]
-
Saccharomyces cerevisiae : While more commonly associated with the enzymatic synthesis of this diol, the erythro form has also been reported as a metabolite in this yeast.
A related precursor, 1-phenylpropane-1,2-dione, has been isolated from Ephedra sinica Stapf (Ephedraceae) and is a known biosynthetic precursor to the ephedrine (B3423809) alkaloids.
Isolation and Structure Elucidation from Peniophora polygonia
The isolation of erythro-1-phenylpropane-1,2-diol (B143470) from the culture broth of Peniophora polygonia was reported by Ayer and Trifonov. While the full experimental details from the original publication are not widely accessible, the general procedure can be inferred from the abstract and standard natural product isolation techniques.
General Experimental Workflow for Fungal Metabolite Isolation
Structure Elucidation
The structure of the isolated diol was determined using a combination of spectroscopic methods. The absolute configuration of the erythro-diol was deduced from consideration of asymmetry models and circular dichroism (CD) spectra.[1]
Biosynthesis of this compound in Fungi
The biosynthesis of this compound in fungi is believed to proceed through the phenylpropanoid pathway, which is common for the synthesis of a wide array of aromatic compounds in plants and fungi.
Putative Biosynthetic Pathway
The proposed pathway starts with the essential amino acid L-phenylalanine.
The initial and committed step in this pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[2][3] This enzyme is widely found in plants and some fungi.[2] The subsequent steps likely involve the activation of cinnamic acid to its coenzyme A thioester, followed by a series of reactions analogous to polyketide or fatty acid biosynthesis to extend the side chain, and finally, stereospecific reductions catalyzed by alcohol dehydrogenases to yield the diol.
Enzymatic Synthesis of this compound
The stereoselective synthesis of all four stereoisomers of this compound has been extensively studied using enzymatic methods. These biocatalytic approaches are of significant interest to drug development professionals due to their high selectivity and environmentally friendly nature.
Two-Step Enzymatic Synthesis
A common strategy involves a two-step enzymatic reaction starting from benzaldehyde (B42025) and acetaldehyde.
By selecting different lyases and alcohol dehydrogenases with specific stereoselectivities, all four possible stereoisomers of this compound can be synthesized.
Experimental Protocol: Enzymatic Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol
The following is a representative protocol for the synthesis of the (1S,2S)-stereoisomer using a cell-free extract of Lactobacillus brevis.
Materials:
-
(S)-2-hydroxypropiophenone ((S)-2-HPP)
-
Cell-free extract of Lactobacillus brevis containing alcohol dehydrogenase (ADH)
-
NADPH
-
Isopropanol (B130326) (for coenzyme regeneration)
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
MgSO4 (2 mM)
-
Thiamine diphosphate (B83284) (ThDP, 0.5 mM)
Procedure:
-
Prepare a reaction mixture containing (S)-2-HPP, NADPH, isopropanol, MgSO4, and ThDP in phosphate buffer.
-
Initiate the reaction by adding the cell-free extract of Lactobacillus brevis.
-
Incubate the reaction at 25°C with gentle agitation.
-
Monitor the progress of the reaction by periodically analyzing samples using HPLC or GC.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the (1S,2S)-1-phenylpropane-1,2-diol by column chromatography.
Quantitative Data
The following table summarizes key quantitative data related to the enzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Substrate Equilibrium Conversion (without coenzyme regeneration) | 27.5% | |
| Substrate Equilibrium Conversion (with isopropanol regeneration) | 99.0% | |
| Substrate Equilibrium Conversion (with (R)-1-phenylethanol regeneration) | 70.1% |
Biological Activities and Applications
This compound and its derivatives have been investigated for a range of biological activities, making them attractive targets for drug discovery.
-
Antioxidant Properties : The compound may act as a free radical scavenger.
-
Antimicrobial Activity : Some studies have suggested that it possesses antibacterial and antifungal properties.
-
Pharmaceutical Intermediate : Its chiral nature makes it a valuable building block for the synthesis of more complex pharmaceutical compounds, including nor(pseudo)ephedrine related compounds.
Conclusion
References
A Theoretical Exploration of 1-Phenylpropane-1,2-diol Conformation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational landscape of 1-phenylpropane-1,2-diol. By leveraging computational chemistry methods, we can predict the stable conformers, their relative energies, and the rotational barriers that separate them. This information is crucial for understanding the molecule's physicochemical properties, reactivity, and potential interactions in a biological context, thereby aiding in drug design and development.
Introduction to the Conformational Analysis of this compound
This compound is a chiral molecule with two stereocenters, giving rise to four possible stereoisomers. The conformational flexibility of this molecule is primarily dictated by the rotation around the C1-C2 and C(phenyl)-C1 single bonds. The relative orientation of the phenyl, hydroxyl, and methyl groups determines the overall shape of the molecule, which in turn influences its properties. Intramolecular hydrogen bonding between the two adjacent hydroxyl groups is a key factor that can significantly stabilize certain conformations.
Theoretical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to explore the potential energy surface of this compound and identify its low-energy conformers. These in silico studies provide valuable insights that can be further validated by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Computational Methodology
A robust computational protocol is essential for accurately predicting the conformational preferences of this compound. The following sections outline a typical workflow and the theoretical methods employed.
Workflow for Conformational Analysis
A systematic approach is required to ensure a thorough exploration of the conformational space.
Caption: Computational workflow for conformational analysis.
Theoretical Methods
The accuracy of the calculations is highly dependent on the chosen level of theory and basis set.
-
Density Functional Theory (DFT): DFT methods provide a good balance between computational cost and accuracy for systems of this size. The B3LYP functional is a popular choice for geometry optimizations and energy calculations.[1]
-
Basis Sets: A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), is commonly used. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing non-covalent interactions like hydrogen bonding.
-
Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed. This is crucial as the solvent can influence the conformational equilibrium.
Key Conformational Features and Data
The conformational analysis of this compound revolves around the dihedral angles that define the orientation of its functional groups.
Definition of Key Dihedral Angles
-
τ1 (O1-C1-C2-O2): Describes the relative position of the two hydroxyl groups.
-
τ2 (C(phenyl)-C1-C2-C3): Defines the orientation of the carbon backbone.
-
τ3 (C2-C1-C(phenyl)-C(ortho)): Describes the rotation of the phenyl group.
Hypothetical Conformational Energy Profile
A relaxed potential energy surface (PES) scan is performed by systematically rotating a key dihedral angle (e.g., τ1) and optimizing the geometry at each step. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers).
Caption: Simplified potential energy profile from a dihedral scan.
Tabulated Quantitative Data (Illustrative)
The following tables present illustrative quantitative data that would be obtained from a detailed computational study.
Table 1: Relative Energies and Key Dihedral Angles of Stable Conformers
| Conformer | Relative Energy (kcal/mol) | τ1 (O1-C1-C2-O2) (°) | τ2 (C(phenyl)-C1-C2-C3) (°) | τ3 (C2-C1-C(phenyl)-C(ortho)) (°) |
| A | 0.00 | -65.2 | 175.8 | 85.3 |
| B | 1.25 | 68.9 | -170.1 | 92.1 |
| C | 2.50 | 178.5 | 60.5 | -15.7 |
Table 2: Calculated Rotational Barriers
| Transition | Rotational Barrier (kcal/mol) |
| Conformer A → Conformer B | 5.8 |
| Conformer A → Conformer C | 8.2 |
| Conformer B → Conformer C | 7.5 |
Table 3: Geometric Parameters of the Intramolecular Hydrogen Bond in the Most Stable Conformer (A)
| Parameter | Value |
| H···O Distance (Å) | 2.15 |
| O-H···O Angle (°) | 155.0 |
Experimental Validation: NMR Spectroscopy
NMR spectroscopy is a powerful experimental technique for validating the results of theoretical conformational analysis.[2]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra.
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY.
-
Temperature Dependence Studies: Record NMR spectra at various temperatures to study the dynamics of conformational exchange.
-
Data Analysis:
-
Measure chemical shifts (δ) and coupling constants (J).
-
Analyze NOE/ROE cross-peaks to determine through-space proton-proton proximities.
-
Compare experimental chemical shifts and coupling constants with theoretically predicted values for each conformer.
-
Use the measured coupling constants and NOE intensities to estimate the relative populations of the conformers in solution.
-
Correlation of Theoretical and Experimental Data
The Boltzmann distribution can be used to relate the calculated relative free energies (ΔG) of the conformers to their expected populations at a given temperature. These predicted populations can then be compared with the experimentally determined populations from NMR data.
Caption: Logic diagram for the validation of theoretical predictions with experimental NMR data.
Conclusion
The conformational analysis of this compound through theoretical calculations provides a detailed picture of its three-dimensional structure and dynamics. By combining robust computational methods with experimental validation, researchers and drug development professionals can gain a deeper understanding of this molecule's behavior, which is essential for its application in medicinal chemistry and materials science. The methodologies and illustrative data presented in this guide serve as a comprehensive framework for conducting and interpreting such studies.
References
- 1. Theoretical Investigations of Hydrogen Bonding Interactions of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-Phenylprop-2-en-1-one Momoners and Dimers: NBO, QTAIM and NCI Study, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Phenylpropane-1,2-diol from benzaldehyde
An overview of synthetic strategies for producing 1-phenylpropane-1,2-diol from benzaldehyde (B42025) is presented in this application note. Aimed at researchers, scientists, and professionals in drug development, this document details both enzymatic and chemoenzymatic pathways. It includes comprehensive experimental protocols, quantitative data summaries, and visual diagrams of the workflows to ensure clarity and reproducibility.
Application Notes
The synthesis of this compound, a valuable chiral building block in pharmaceuticals, can be achieved from benzaldehyde through several effective routes. The choice of method often depends on the desired stereoselectivity, scalability, and the availability of specialized reagents or biocatalysts.
1. Enzymatic Synthesis:
A highly stereoselective and environmentally friendly approach involves a two-step enzymatic cascade.[1] This method utilizes a lyase for the initial carbon-carbon bond formation between benzaldehyde and acetaldehyde (B116499), followed by a reduction step catalyzed by an alcohol dehydrogenase. By selecting from a variety of available lyases and alcohol dehydrogenases, all four stereoisomers of this compound can be synthesized with high purity.[1][2] This biocatalytic approach offers high yields and operates under mild reaction conditions.[2]
2. Chemoenzymatic Synthesis via Wittig Reaction and Asymmetric Dihydroxylation:
This route combines a classic organic reaction with a powerful asymmetric catalytic step.
-
Step 1: Wittig Reaction: The initial step involves the conversion of benzaldehyde to 1-phenylpropene. This is achieved through the Wittig reaction, where benzaldehyde is treated with a phosphorus ylide generated from ethyltriphenylphosphonium bromide.[3][4] This reaction is a reliable method for forming the carbon-carbon double bond.
-
Step 2: Sharpless Asymmetric Dihydroxylation: The resulting 1-phenylpropene is then converted to this compound using the Sharpless asymmetric dihydroxylation.[5][6] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[5][6][7][8] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, allow for the selective synthesis of either enantiomeric pair of the diol.[6]
3. Synthesis via Henry Reaction:
The Henry (nitroaldol) reaction provides another pathway for the initial C-C bond formation.[9]
-
Step 1: Henry Reaction: Benzaldehyde is reacted with nitroethane in the presence of a base to yield 2-nitro-1-phenyl-1-propanol.[10][11] This reaction can be catalyzed by various bases, and conditions can be optimized to favor the formation of the nitro alcohol.[12][13]
-
Step 2: Conversion to Diol: The subsequent conversion of the nitro alcohol to the diol is more complex. It typically involves reduction of the nitro group to an amine, followed by diazotization and hydrolysis to the alcohol. This multi-step process can be synthetically demanding.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol
This protocol is a representative example of the enzymatic synthesis.
-
Carboligation Step:
-
In a temperature-controlled reactor, create a solution of benzaldehyde (e.g., 560 mM) in a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Add an aqueous buffer (e.g., 1 M TEA, pH 10).
-
Introduce lyophilized whole cells containing a suitable lyase (e.g., benzoylformate decarboxylase).
-
Add acetaldehyde in a controlled manner.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with stirring until completion, monitoring by an appropriate analytical method like HPLC.
-
-
Reduction Step:
-
After the carboligation is complete, separate the catalyst (lyophilized cells) by precipitation.
-
Transfer the supernatant containing the intermediate hydroxy ketone to a new reactor.
-
Add lyophilized whole cells containing a suitable alcohol dehydrogenase (e.g., from Lactobacillus brevis).
-
Incubate with stirring until the reduction is complete.
-
-
Work-up and Purification:
-
Separate the biocatalyst by filtration or centrifugation.
-
Extract the product from the reaction mixture using an appropriate organic solvent.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography or crystallization.
-
Protocol 2: Chemoenzymatic Synthesis of this compound
Step A: Synthesis of 1-Phenylpropene via Wittig Reaction
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension in an ice bath.
-
Add a strong base (e.g., n-butyllithium) dropwise. The solution should turn a characteristic orange/red color, indicating ylide formation.
-
-
Wittig Reaction:
-
To the ylide solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude 1-phenylpropene by distillation or column chromatography.
-
Step B: Sharpless Asymmetric Dihydroxylation of 1-Phenylpropene
-
Reaction Setup:
-
In a round-bottom flask, dissolve the AD-mix-β (for the (1R,2S)-diol) or AD-mix-α (for the (1S,2R)-diol) in a t-butanol/water (1:1) solvent system.
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0°C.
-
Add 1-phenylpropene to the cooled solution.
-
-
Reaction Execution:
-
Stir the reaction vigorously at 0°C. The progress of the reaction can be monitored by TLC.
-
Once the starting material is consumed, quench the reaction by adding a solid reducing agent (e.g., sodium sulfite).
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel.
-
Data Presentation
| Method | Key Intermediate(s) | Typical Yield | Stereoselectivity (ee/de) | Key Reagents |
| Enzymatic Synthesis | (R)- or (S)-1-Hydroxy-1-phenyl-2-propanone | Up to 98%[2] | Good to excellent[2] | Lyase, Alcohol Dehydrogenase |
| Wittig/Sharpless AD | 1-Phenylpropene | High | >95% ee[2] | Wittig reagent, AD-mix-α/β |
| Henry Reaction | 2-Nitro-1-phenyl-1-propanol | Good | Diastereomeric mixture (syn/anti)[11] | Nitroethane, Base |
Visualizations
Caption: Enzymatic synthesis workflow for this compound.
Caption: Chemoenzymatic synthesis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
Asymmetric Synthesis of Chiral 1-Phenylpropane-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the versatile chiral building block, 1-phenylpropane-1,2-diol. Chiral diols are crucial intermediates in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The following protocols outline two robust and highly selective methods for obtaining specific stereoisomers of this compound: a biocatalytic approach leveraging enzymatic reactions and the well-established Sharpless asymmetric dihydroxylation.
Method 1: Biocatalytic Synthesis Using Lyase and Alcohol Dehydrogenase
This method employs a two-step enzymatic cascade to produce all four stereoisomers of this compound from inexpensive starting materials, benzaldehyde (B42025) and acetaldehyde.[1][2] The modular combination of different carboligases and alcohol dehydrogenases allows for the selective synthesis of each desired stereoisomer.[1][2]
Experimental Protocol: Two-Step Enzymatic Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol
This protocol is adapted from methodologies described by Wachtmeister et al. and focuses on the synthesis of the (1S,2S)-isomer.[2]
Step 1: Carboligation to form (S)-2-hydroxy-1-phenylpropan-1-one ((S)-HPP)
-
Materials:
-
Lyophilized E. coli cells containing the benzoylformate decarboxylase (BFD) variant L461A.
-
Benzaldehyde
-
Acetaldehyde
-
Methyl tert-butyl ether (MTBE)
-
Triethanolamine (TEA) buffer (1 M, pH 10)
-
-
Procedure:
-
In a 250 mL round-bottom flask, suspend 15 g of lyophilized BFD L461A cells in 134 mL of a 560 mM benzaldehyde solution in MTBE.
-
Add 15 mL of 1 M TEA buffer (pH 10) and 760 µL of acetaldehyde.
-
Incubate the reaction mixture at 30 °C with stirring (200 rpm, overhead blade stirrer).
-
Monitor the reaction for the formation of (S)-HPP. The carboligation typically reaches completion within 6-7 hours.
-
Upon completion, allow the cells to precipitate.
-
Step 2: Reduction of (S)-HPP to (1S,2S)-1-Phenylpropane-1,2-diol
-
Materials:
-
Lyophilized E. coli cells containing alcohol dehydrogenase from Lactobacillus brevis (LbADH).
-
Supernatant from Step 1 containing (S)-HPP.
-
-
Procedure:
-
Decant the supernatant from the carboligation step.
-
Add 15 g of lyophilized LbADH cells to the supernatant.
-
Add isopropanol as a cosubstrate for cofactor regeneration.
-
Incubate the reaction mixture, monitoring the reduction of (S)-HPP to (1S,2S)-1-phenylpropane-1,2-diol.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
-
Data Presentation
| Method | Starting Materials | Key Enzymes | Product | Yield | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| Biocatalytic | Benzaldehyde, Acetaldehyde | BFD L461A, LbADH | (1S,2S)-1-Phenylpropane-1,2-diol | Up to 98% | >95% | [2] |
| Biocatalytic | Benzaldehyde, Acetaldehyde | BAL, RADH | (1R,2R)-1-Phenylpropane-1,2-diol | High | High | [2] |
| Biocatalytic | Benzaldehyde, Acetaldehyde | BFD L461A, RADH | (1R,2S)-1-Phenylpropane-1,2-diol | High | High | [2] |
| Biocatalytic | Benzaldehyde, Acetaldehyde | BAL, LbADH | (1S,2R)-1-Phenylpropane-1,2-diol | ~95% isomer content | [2] |
BAL: Benzaldehyde lyase; RADH: Rhodococcus anitratus alcohol dehydrogenase
Logical Workflow for Biocatalytic Synthesis
Caption: Workflow for the two-step biocatalytic synthesis of (1S,2S)-1-Phenylpropane-1,2-diol.
Method 2: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[3][4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver high enantioselectivities.[3] The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, determines the facial selectivity of the dihydroxylation.[3] Commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental setup.[4]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-β-Methylstyrene
This protocol is a general procedure adapted for the synthesis of chiral this compound from trans-β-methylstyrene.
-
Materials:
-
trans-β-Methylstyrene
-
AD-mix-β (for (1R,2R)-diol) or AD-mix-α (for (1S,2S)-diol)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-β in a mixture of 50 mL of tert-butanol and 50 mL of water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 0.1 g of methanesulfonamide to the stirred mixture.
-
To this mixture, add 1 mmol of trans-β-methylstyrene.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add 1.5 g of sodium sulfite and stir for an additional hour at room temperature.
-
Extract the aqueous layer with three portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel to yield the pure this compound.
-
Data Presentation
| Substrate | Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |
| trans-β-Methylstyrene | AD-mix-β | (1R,2R)-1-Phenylpropane-1,2-diol | High | Often >90% | [3][5] |
| trans-β-Methylstyrene | AD-mix-α | (1S,2S)-1-Phenylpropane-1,2-diol | High | Often >90% | [3][5] |
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle for the Sharpless asymmetric dihydroxylation.
References
Application Notes and Protocols for the Enzymatic Synthesis of 1-Phenylpropane-1,2-diol Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylpropane-1,2-diol (PPD) stereoisomers are valuable chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis of these compounds often involves hazardous reagents, and harsh reaction conditions, and may result in low stereoselectivity. Enzymatic synthesis offers a green and efficient alternative, providing high chemo-, regio-, and stereoselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the enzymatic synthesis of all four stereoisomers of this compound.
Key Enzymatic Strategies
Several enzymatic strategies have been successfully employed for the synthesis of this compound stereoisomers. The primary methods include:
-
Two-Step Biocatalytic Cascade: This highly flexible method utilizes a carboligase (lyase) to catalyze the formation of a 2-hydroxy ketone intermediate, followed by a stereoselective reduction using an alcohol dehydrogenase (ADH). By selecting enzymes with different stereopreferences, all four stereoisomers of PPD can be synthesized from inexpensive starting materials like benzaldehyde (B42025) and acetaldehyde (B116499).[1][2][3]
-
Epoxide Hydrolase-Mediated Synthesis: This approach involves the dihydroxylation of trans-β-methylstyrene, often starting with an epoxidation reaction catalyzed by a monooxygenase, followed by the stereoselective ring-opening of the resulting epoxide by an epoxide hydrolase.[4][5]
-
Lipase-Catalyzed Kinetic Resolution: This classic method resolves a racemic mixture of this compound through enantioselective acylation or esterification, yielding one enantiomer in high purity.[6][7][8][9]
Data Presentation: Quantitative Analysis of Enzymatic Syntheses
The following tables summarize the quantitative data from various enzymatic approaches for the synthesis of this compound stereoisomers.
Table 1: Two-Step Carboligase-Alcohol Dehydrogenase Cascade [2]
| Target Stereoisomer | Carboligase | Alcohol Dehydrogenase | Product Conc. (g/L) | Yield (%) | Target Isomer Content (%) | Space-Time-Yield (g L⁻¹ d⁻¹) |
| (1S,2R)-PPD | Benzaldehyde Lyase (BAL) | Lactobacillus brevis ADH (LbADH) | 63.8 | 98 | ~95 | 73 |
| (1R,2R)-PPD | Benzaldehyde Lyase (BAL) | Rhodococcus sp. ADH (RADH) | 58.0 | 90 | >99 | 144 |
| (1S,2S)-PPD | BFD Variant (BFDL461A) | Lactobacillus brevis ADH (LbADH) | 50.7 | 89 | >95 | 72 |
| (1R,2S)-PPD | BFD Variant (BFDL461A) | Rhodococcus sp. ADH (RADH) | 49.0 | 85 | >99 | 118 |
Table 2: Multi-Enzyme Cascade for Phenylpropanolamine Synthesis (via PPD intermediate) [4]
| Starting Material | Enzymes | Intermediate Diol | Diol Yield (%) | Optical Purity (er/dr) |
| trans-β-methylstyrene | Styrene Monooxygenase, Epoxide Hydrolases | 1-phenylpropane-1,2-diols | - | >99.5% |
| cis-β-methylstyrene | Styrene Monooxygenase, Epoxide Hydrolases | 1-phenylpropane-1,2-diols | - | >99.5% |
Experimental Protocols
Protocol 1: Synthesis of (1S,2R)-1-Phenylpropane-1,2-diol via Two-Step Cascade
This protocol is based on the use of whole-cell catalysts in a micro-aqueous organic solvent system.[2]
Step 1: Carboligation to (R)-2-Hydroxy-1-phenylpropan-1-one
-
Reaction Setup:
-
Prepare a reaction mixture containing 500 mM benzaldehyde and 1.5 M acetaldehyde in methyl tert-butyl ether (MTBE).
-
Add lyophilized E. coli cells overexpressing Benzaldehyde Lyase (BAL).
-
The reaction is carried out in a sealed vessel with agitation.
-
-
Reaction Conditions:
-
Temperature: 25-30°C
-
Reaction Time: ~6 hours
-
-
Monitoring:
-
Monitor the formation of (R)-2-hydroxy-1-phenylpropan-1-one (HPP) and the consumption of benzaldehyde using chiral HPLC or GC. The enantiomeric excess (ee) of (R)-HPP should be >99%.[2]
-
Step 2: Oxidoreduction to (1S,2R)-1-Phenylpropane-1,2-diol
-
Catalyst Addition:
-
Once the carboligation is complete, add lyophilized E. coli cells overexpressing Lactobacillus brevis Alcohol Dehydrogenase (LbADH).
-
-
Cofactor Regeneration:
-
Add a suitable co-substrate for cofactor regeneration, such as 1,5-pentanediol.[2]
-
-
Reaction Conditions:
-
Temperature: 25-30°C
-
Reaction Time: ~24 hours
-
-
Work-up and Analysis:
-
After the reaction, centrifuge to remove the whole-cell catalysts.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Analyze the product concentration, yield, and stereoisomeric purity by HPLC or GC. The final product should have a target isomer content of approximately 95%.[2]
-
Protocol 2: Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol via a Three-Enzyme Cascade
This protocol describes a one-pot synthesis from benzaldehyde and acetaldehyde.[1][10]
-
Enzyme Preparation:
-
Prepare purified benzoylformate decarboxylase (BFD), alcohol dehydrogenase from Lactobacillus brevis (ADHLb), and formate (B1220265) dehydrogenase (FDH) for coenzyme regeneration.
-
-
Reaction Mixture:
-
In a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0), combine benzaldehyde, acetaldehyde, NAD⁺, and sodium formate.
-
-
Enzyme Addition:
-
Add the three enzymes (BFD, ADHLb, and FDH) to the reaction mixture.
-
-
Reaction Conditions:
-
Temperature: 30°C
-
pH: 7.0
-
Incubate with gentle agitation.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by analyzing samples for the formation of (1S,2S)-PPD.
-
Once the reaction is complete, terminate it by adding a water-immiscible organic solvent and extract the product.
-
Isolate and purify the product using standard chromatographic techniques.
-
Visualizations
Enzymatic Cascade for (1S,2R)-PPD Synthesis
Caption: Two-step enzymatic cascade for the synthesis of (1S,2R)-PPD.
General Workflow for Enzymatic Synthesis
Caption: General experimental workflow for enzymatic diol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-Phenylpropane-1,2-diol
Introduction
1-Phenylpropane-1,2-diol (PPD) is a vicinal diol with applications as a versatile building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure contains two chiral centers, meaning it can exist as four distinct stereoisomers. The stereochemistry of PPD is critical for its biological activity and chemical reactivity, making stereoselective synthesis methods highly valuable.[1] This document outlines detailed protocols for three distinct methods for the synthesis of this compound: chemical reduction, Sharpless asymmetric dihydroxylation, and a biocatalytic two-step enzymatic synthesis.
Method 1: Chemical Reduction of 1-Phenyl-1,2-propanedione
This method describes a straightforward chemical synthesis route starting from the corresponding diketone, 1-phenyl-1,2-propanedione. The reduction of the carbonyl groups yields the diol.
Experimental Protocol
-
Setup : A round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0 °C. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture : 1-Phenyl-1,2-propanedione is dissolved in ethanol (B145695) within the reaction flask.
-
Reduction : Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to the stirred solution over a period of 1 hour, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up : Once the reaction is complete, the mixture is quenched by the slow addition of water. The ethanol is then removed under reduced pressure.
-
Extraction : The remaining aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration : The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification : The crude this compound can be purified by column chromatography on silica (B1680970) gel to afford the final product. A 95% yield has been reported for this transformation.[3]
Reaction Pathway
Caption: Chemical reduction of a diketone to a diol.
Method 2: Sharpless Asymmetric Dihydroxylation of trans-β-Methylstyrene
The Sharpless asymmetric dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[4][5] This protocol uses a pre-packaged mixture of reagents (AD-mix) which contains the osmium catalyst, a chiral ligand, and a re-oxidant.[4][6] The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced.[4]
Experimental Protocol
-
Setup : A round-bottom flask is charged with a solvent system of tert-butanol (B103910) and water. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition : The appropriate AD-mix (AD-mix-β for the (1R,2R)-diol or AD-mix-α for the (1S,2S)-diol) is added to the solvent and stirred until both layers are clear.[6] Methanesulfonamide (CH₃SO₂NH₂) can be added as a catalyst to accelerate the reaction, particularly for non-terminal alkenes.[4][7]
-
Substrate Addition : trans-β-Methylstyrene (1-phenylpropene) is added to the stirred mixture at 0 °C.
-
Reaction : The reaction is stirred vigorously at 0 °C for approximately 24 hours or until TLC analysis indicates complete consumption of the alkene.
-
Quenching : The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature.
-
Extraction : The product is extracted from the reaction mixture using an organic solvent like ethyl acetate. The layers are separated.
-
Drying and Concentration : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The resulting crude diol is purified by flash column chromatography to yield the optically active this compound. High enantioselectivities (ee) are often achieved with this method.[4]
Reaction Pathway
Caption: Sharpless asymmetric dihydroxylation workflow.
Method 3: Two-Step Biocatalytic Synthesis
This green chemistry approach utilizes enzymes to stereoselectively synthesize all four stereoisomers of PPD from inexpensive starting materials, benzaldehyde (B42025) and acetaldehyde (B116499).[2][8] The process involves a two-step cascade: a carboligation reaction followed by an oxidoreduction.[2]
Experimental Protocol
-
Step 1: Carboligation :
-
Catalyst : Lyophilized whole cells containing a carboligase (e.g., benzoylformate decarboxylase) are suspended in a suitable buffer (e.g., TEA buffer, pH 10) mixed with a solvent like methyl tert-butyl ether (MTBE).[8]
-
Reaction : Benzaldehyde and acetaldehyde are added to the cell suspension. The reaction is incubated with stirring (e.g., 200 rpm) at 30 °C.[8] Acetaldehyde may be fed incrementally to the reaction.[8]
-
Outcome : This step produces an intermediate α-hydroxy ketone, (S)-2-hydroxypropiophenone ((S)-2-HPP).[9]
-
-
Step 2: Oxidoreduction :
-
Catalyst Transfer : After the first step, the cells are allowed to settle, and the supernatant containing the α-hydroxy ketone intermediate is transferred to a new flask.[8]
-
Second Catalyst : Lyophilized whole cells containing a stereoselective alcohol dehydrogenase (ADH), such as from Lactobacillus brevis, are added.[2][8]
-
Reduction : A co-substrate for cofactor regeneration, such as 2-propanol or 1,5-pentanediol, is added to the mixture.[8][9] The reaction is incubated with stirring at 30 °C.
-
Outcome : The ADH reduces the ketone to the corresponding diol, for example, (1S,2S)-1-PPD.[9]
-
-
Work-up and Purification :
-
The reaction mixture is centrifuged to remove the cell catalysts.
-
The product is extracted from the supernatant with an organic solvent.
-
The organic phase is dried and concentrated to yield the final diol product, which can be further purified if necessary.
-
Reaction Pathway
Caption: Two-step biocatalytic synthesis of PPD.
Data Summary
The following table summarizes the quantitative data associated with the described synthesis methods.
| Method | Starting Material(s) | Key Reagents/Catalysts | Yield | Stereoselectivity | Reference |
| Chemical Reduction | 1-Phenyl-1,2-propanedione | Sodium borohydride, Ethanol | 95% | Not stereoselective (produces a mix of diastereomers) | [3] |
| Sharpless AD | trans-β-Methylstyrene | AD-mix-β, OsO₄ (cat.) | 82-89% | High (e.g., 98% ee) | [7][10] |
| Biocatalytic | Benzaldehyde, Acetaldehyde | Carboligase, Alcohol Dehydrogenase | Up to 98% | High (Target isomer content ≥95%) | [2][8] |
References
- 1. Buy this compound | 1855-09-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Analytical Methods for the Quantification of 1-Phenylpropane-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1-Phenylpropane-1,2-diol, a key intermediate in the synthesis of various pharmaceutical compounds. The analytical methods described herein are essential for quality control, purity assessment, and pharmacokinetic studies. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), including considerations for chiral separations.
Overview of Analytical Techniques
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the separation of stereoisomers is necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the quantification of this compound, particularly at low concentrations. To enhance volatility and improve chromatographic peak shape, derivatization is typically required.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The presence of the phenyl group allows for strong UV absorbance, making this a suitable method for purity and content uniformity testing.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for the separation and quantification of the individual enantiomers of this compound. As stereoisomers can exhibit different pharmacological activities, this method is critical in drug development and stereoselective synthesis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions. Method validation is required to establish performance characteristics for a specific application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Reversed-Phase HPLC-UV | Chiral HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 1.5 - 15 µg/mL | 1.5 - 15 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 2% | < 3% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes the quantification of this compound using GC-MS following derivatization with phenylboronic acid. This derivatization step forms a more volatile phenylboronate (B1261982) ester, which is amenable to GC analysis.[1]
a. Sample Preparation (Derivatization)
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile (B52724) or pyridine) to a known concentration.
-
To 100 µL of the sample or standard solution, add 50 µL of a phenylboronic acid solution (10 mg/mL in pyridine).
-
Add an appropriate internal standard (e.g., 1,3-propanediol) if required for improved accuracy.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.
b. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
c. Quantification
Create a calibration curve by analyzing a series of derivatized standards of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Method
This protocol outlines a general approach for the quantification of this compound using RP-HPLC with UV detection. This method is suitable for assessing the purity of bulk material and for quantification in pharmaceutical formulations.
a. Sample Preparation
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation. Addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or the wavelength of maximum absorbance for this compound)
c. Quantification
Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV) Method
This protocol provides a starting point for developing a chiral separation method for the enantiomers of this compound. The selection of the chiral stationary phase (CSP) is critical and may require screening of several different columns. Polysaccharide-based CSPs are often a good starting point.
a. Sample Preparation
-
Prepare a solution of the racemic this compound in the mobile phase.
-
If available, prepare solutions of the individual enantiomers to confirm their elution order.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chiral HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is recommended for initial screening.
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio will need to be optimized to achieve separation.
-
Reversed Phase: A mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: 210 nm
c. Method Development and Quantification
-
Screening: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Optimization: Once separation is achieved, optimize the mobile phase composition, flow rate, and temperature to improve resolution and reduce analysis time.
-
Quantification: Once a suitable separation method is developed and validated, quantification can be performed by creating calibration curves for each enantiomer using the respective pure standards.
References
Application Notes and Protocols for the Analysis of 1-Phenylpropane-1,2-diol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropane-1,2-diol (PPD) is a versatile organic compound and a valuable building block in the synthesis of various pharmaceuticals.[1] Its structure contains two chiral centers, leading to the existence of four possible stereoisomers, each of which can exhibit different biological activities. Therefore, the development of robust and reliable analytical methods for the separation, identification, and quantification of this compound and its stereoisomers is crucial for quality control, process monitoring, and drug development.
This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for both chiral separation and quantitative analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive quantification.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile or semi-volatile compounds like this compound.[2]
Application Note 1: Chiral Separation of this compound Enantiomers
This protocol describes an HPLC method for the enantioselective separation of the stereoisomers of this compound. The method utilizes a polysaccharide-based chiral stationary phase, which is effective for resolving a wide range of chiral compounds.[3][4]
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.[2]
-
HPLC System Preparation: Flush the HPLC system and the Chiralcel OD-H column with the mobile phase until a stable baseline is achieved. The use of solvents like acetone (B3395972), chloroform, or THF should be avoided as they can damage the chiral stationary phase.[5][6]
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution of the enantiomers using a UV detector at 220 nm.
Table 1: Chromatographic Conditions for Chiral HPLC Analysis
| Parameter | Value |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 2: Expected Quantitative Data for Chiral Separation
| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) |
| (S)-enantiomer | 41.2[7] | \multirow{2}{*}{> 1.5} |
| (R)-enantiomer | 47.2[7] |
Application Note 2: Quantitative Analysis by Reversed-Phase HPLC
For routine quantification without the need for chiral separation, a reversed-phase HPLC (RP-HPLC) method is efficient and robust. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. A typical concentration range would be 1-100 µg/mL. Filter all solutions through a 0.22 µm syringe filter.
-
HPLC System Preparation: Equilibrate the C18 or Phenyl-Hexyl column with the mobile phase at the specified flow rate until a stable baseline is observed.
-
Calibration: Inject each calibration standard to construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the sample solution and quantify the amount of this compound using the calibration curve.
Table 3: Chromatographic Conditions for Reversed-Phase HPLC Analysis
| Parameter | Value |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient: 30% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Table 4: Typical Performance Data for Quantitative RP-HPLC Analysis
| Parameter | Typical Value |
| Retention Time (approx.) | 5 - 7 min |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 (for a range of 1-100 µg/mL)[9] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[10][11] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL[10][11] |
Note: LOD and LOQ values are estimates and should be experimentally determined for the specific instrument and method.[12]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For polar compounds like diols, derivatization is often necessary to improve volatility and chromatographic performance.[10]
Application Note 3: Quantitative Analysis by GC-MS with Derivatization
This protocol details the analysis of this compound by GC-MS following derivatization with phenylboronic acid (PBA). This reaction forms a cyclic boronate ester, which is more volatile and thermally stable.[1][13]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent like acetone or ethyl acetate.
-
In a GC vial, add 100 µL of the sample or standard solution.
-
Add 400 µL of a 5 µg/mL solution of phenylboronic acid in acetone.[14]
-
Vortex the mixture for 1 minute to ensure complete reaction. The reaction is typically rapid at room temperature.[15][16]
-
-
GC-MS System Setup: Set up the GC-MS system according to the parameters in Table 5.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Analysis: The quantification of the this compound phenylboronate (B1261982) derivative can be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[17]
Table 5: Conditions for Derivatization and GC-MS Analysis
| Parameter | Value |
| Derivatization Reagent | Phenylboronic Acid (PBA) in Acetone |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Scan (m/z 50-400) or Selected Ion Monitoring (SIM) |
Table 6: Typical Performance Data for Quantitative GC-MS Analysis
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Note: LOD and LOQ are estimates and must be experimentally validated. The choice of SIM ions will depend on the mass spectrum of the derivatized analyte.
Workflow for Analysis of this compound
The following diagram illustrates the general workflow for the analysis of this compound using both HPLC and GC-MS techniques.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. ct-k.com [ct-k.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 11. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. greyhoundchrom.com [greyhoundchrom.com]
Application Note and Protocol: Purification of 1-Phenylpropane-1,2-diol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylpropane-1,2-diol is a key chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereoisomers are of particular interest in drug development due to their distinct pharmacological activities. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed and effective technique for the purification of this compound, allowing for the isolation of the desired product with high purity. This document provides a detailed protocol for the purification of this compound using column chromatography, including recommendations for stationary and mobile phases, and methods for fraction analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Boiling Point | 615.48 K (calculated) | [3] |
| Melting Point | 309.25 K (calculated) | [3] |
| LogP (Octanol/Water) | 1.101 (calculated) | [3] |
| Water Solubility | -1.79 log(mol/L) (calculated) | [3] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the steps for the purification of this compound from a crude reaction mixture using silica (B1680970) gel column chromatography.
1. Materials and Reagents
-
Crude this compound: The product from a chemical synthesis.
-
Silica Gel: 60 Å, 230-400 mesh is a standard choice for flash chromatography.
-
Solvents: HPLC grade n-Hexane and Ethyl Acetate (B1210297).
-
Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum plates with a fluorescent indicator (e.g., F₂₅₄).
-
Developing Chamber for TLC
-
UV Lamp (254 nm)
-
Staining Solution: A suitable staining solution for visualizing diols on a TLC plate (e.g., potassium permanganate (B83412) stain).
-
Glass Column for Chromatography
-
Collection Tubes/Flasks
-
Rotary Evaporator
2. Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This will help in achieving good separation of the desired product from impurities.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane (B92381) and ethyl acetate. Start with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, 1:1).
-
Visualize the separated spots under a UV lamp and/or by staining.
-
The ideal mobile phase composition should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the this compound.
Table of TLC Analysis Results (Illustrative)
| Mobile Phase (Hexane:Ethyl Acetate) | Rƒ of this compound | Rƒ of Impurity A (less polar) | Rƒ of Impurity B (more polar) |
| 9:1 | 0.10 | 0.50 | 0.00 |
| 8:2 | 0.25 | 0.70 | 0.05 |
| 7:3 | 0.40 | 0.85 | 0.15 |
| 1:1 | 0.65 | 0.95 | 0.40 |
Based on this illustrative data, an 8:2 or 7:3 hexane:ethyl acetate mixture would be a good starting point for the column chromatography.
3. Column Packing
-
Select a glass column of an appropriate size based on the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the prepared column.
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock. Maintain a constant flow rate.
-
Start with a less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) and collect fractions in appropriately sized test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the elution progresses (e.g., move from 9:1 to 8:2 to 7:3 hexane:ethyl acetate). This helps to first elute the less polar impurities, followed by the product, and finally the more polar impurities.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
6. Product Isolation and Characterization
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Table of Purification Results (Illustrative)
| Parameter | Value |
| Crude Product Weight | 5.0 g |
| Silica Gel Weight | 150 g |
| Initial Mobile Phase | Hexane:Ethyl Acetate (9:1) |
| Final Mobile Phase | Hexane:Ethyl Acetate (1:1) |
| Fractions Containing Pure Product | 15-25 |
| Weight of Purified Product | 3.8 g |
| Yield | 76% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Logical Relationships in Column Chromatography
Caption: Key components and their relationships in column chromatography.
References
The Versatility of 1-Phenylpropane-1,2-diol: A Chiral Building Block in Modern Organic Synthesis
Application Notes & Protocols
1-Phenylpropane-1,2-diol, a chiral vicinal diol, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, possessing two adjacent stereocenters, make it an important precursor for the stereoselective synthesis of a wide range of biologically active molecules and complex chemical entities. This document provides detailed application notes and experimental protocols for its use, catering to researchers, scientists, and professionals in drug development.
Application Notes
This compound and its derivatives are utilized in a variety of synthetic applications, primarily driven by the precise spatial arrangement of their hydroxyl groups and the phenyl moiety. These applications span from the synthesis of pharmaceuticals to its use in cosmetics.
Key Applications:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its stereochemistry is pivotal to the biological activity of the final drug molecule. For instance, it is a building block for anti-inflammatory drugs and cardiovascular agents.[3] Specific enantiomers of phenylpiperazinepropane-1,2-diol derivatives have been synthesized to improve the antitussive activity and reduce sedative effects in new drug candidates.[4]
-
Chiral Auxiliaries and Ligands: The diol functionality provides a scaffold for the development of chiral auxiliaries and ligands used in asymmetric catalysis. These can be employed to control the stereochemical outcome of a wide array of chemical reactions.
-
Cosmetics: Due to its moisturizing properties, this compound finds applications in skincare formulations.[1]
-
Flavor and Fragrance Industry: Certain derivatives are used in the creation of aromatic compounds for perfumes and flavorings.[5]
-
Biological Research: The different stereoisomers of this compound exhibit distinct biological activities, including potential antioxidant and antimicrobial properties, making them valuable tools in biological research.[1]
Synthetic Strategies and Data
The synthesis of enantiomerically pure this compound is a key focus of research. Biocatalytic methods, in particular, have gained prominence due to their high stereoselectivity and environmentally friendly nature.[6]
Enzymatic Synthesis of this compound Stereoisomers
A highly efficient two-step enzymatic cascade is often employed for the synthesis of all four stereoisomers of this compound from simple starting materials like benzaldehyde (B42025) and acetaldehyde.[3][6] This process typically involves a carboligation step catalyzed by a lyase or decarboxylase, followed by a stereoselective reduction of the resulting α-hydroxy ketone by an alcohol dehydrogenase (ADH).[2][6]
Table 1: Performance of Biocatalytic Systems for the Synthesis of this compound Stereoisomers
| Target Stereoisomer | Biocatalysts (Carboligase & ADH) | Product Concentration (g/L) | Yield (%) | Space-Time-Yield (g L⁻¹ d⁻¹) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| (1S,2R)-PPD | Benzaldehyde lyase (BAL) & (R)-selective ADH (RADH) | 63.8 | 98 | 144 | >95 (isomer content) | [3] |
| (1R,2S)-PPD | Benzoylformate decarboxylase mutant (BFDL461A) & RADH | - | - | >70 | >95 (isomer content) | [3] |
| (1S,2S)-PPD | Benzoylformate decarboxylase mutant (BFDL461A) & (S)-selective ADH from Lactobacillus brevis (LbADH) | 4.5 (preparative scale) | - | - | >95 (purity) | [3] |
| All four stereoisomers | Combination of two carboligases and two ADHs | up to 63 | up to 98 | up to 144 | >95 (target isomer) | [3] |
| (1S,2S)-PPD | Benzoylformate decarboxylase (BFD) & ADH from Lactobacillus brevis (ADHLb) & Formate dehydrogenase (FDH) | >100 mM | >99 | 327 | >99 (optical purity) | [2][6] |
PPD: this compound
Chemical Synthesis
Traditional chemical synthesis routes are also available. For example, this compound can be synthesized from 1-phenyl-1,2-propanedione (B147261) by reduction with sodium borohydride (B1222165) in ethanol, affording a 95% yield.[7]
Experimental Protocols
Protocol 1: General Procedure for the Two-Step Enzymatic Synthesis of this compound Stereoisomers in a Micro-aqueous System
This protocol is a generalized procedure based on the highly efficient synthesis of all four stereoisomers using whole-cell biocatalysts.[3]
Materials:
-
Lyophilized recombinant E. coli cells expressing a carboligase (e.g., BAL or BFD mutant)
-
Lyophilized recombinant E. coli cells expressing an alcohol dehydrogenase (e.g., RADH or LbADH)
-
Benzaldehyde
-
Acetaldehyde
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Cofactors (e.g., ThDP for carboligase, NAD(P)H for ADH)
-
Cosubstrate for cofactor regeneration (e.g., 1,5-pentanediol (B104693) or isopropanol)
Procedure:
Step 1: Carboligation
-
Suspend the lyophilized carboligase-expressing cells in the chosen organic solvent (e.g., MTBE).
-
Add the buffer solution to create a micro-aqueous environment (typically 2-10% v/v).
-
Add the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) to the required concentration.
-
Add the substrate benzaldehyde.
-
Start the reaction by the controlled addition of acetaldehyde.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the formation of the intermediate α-hydroxy ketone (e.g., (R)- or (S)-2-hydroxypropiophenone) by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Step 2: Oxidoreduction
-
Once the carboligation reaction is complete, add the lyophilized ADH-expressing cells to the reaction mixture.
-
Add the cosubstrate for cofactor regeneration (e.g., 1,5-pentanediol).
-
Continue the incubation at a controlled temperature with agitation.
-
Monitor the conversion of the α-hydroxy ketone to the final this compound product by GC or HPLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Visualizing the Synthesis
The enzymatic cascade for producing different stereoisomers of this compound can be represented as a logical workflow.
Caption: Enzymatic cascade for the synthesis of this compound.
This workflow diagram illustrates the two-step enzymatic process for the synthesis of a specific stereoisomer of this compound, starting from benzaldehyde and acetaldehyde. The choice of carboligase and alcohol dehydrogenase determines the final stereochemistry of the diol product.
Caption: Selection of stereoisomers based on enzyme combination.
This diagram shows how the combination of different carboligases (BFDL461A or BAL) and alcohol dehydrogenases ((S)-ADH or (R)-ADH) leads to the selective synthesis of each of the four possible stereoisomers of this compound.
References
- 1. Buy this compound | 1855-09-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy (R)-3-phenylpropane-1,2-diol | 79299-22-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Applications of 1-Phenylpropane-1,2-diol in Pharmaceutical Synthesis: A Detailed Guide for Researchers
Introduction: 1-Phenylpropane-1,2-diol (PPD) is a versatile and crucial chiral building block in the pharmaceutical industry. Its stereoisomers serve as key intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs), including antitussives and sympathomimetic drugs. The presence of two chiral centers in PPD allows for the stereoselective synthesis of complex molecules, making it a valuable synthon for drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable pharmaceuticals.
Application 1: Synthesis of Levodropropizine
Levodropropizine, the (S)-isomer of dropropizine, is a peripherally acting antitussive agent.[1] Its synthesis often utilizes a chiral precursor derived from this compound. A common strategy involves the use of (R)-(-)-3-chloro-1,2-propanediol, a closely related derivative of (S)-1-phenylpropane-1,2-diol, which reacts with N-phenylpiperazine to yield the target molecule.
Experimental Protocol: Synthesis of Levodropropizine
This protocol is adapted from a patented manufacturing process.[2]
Reaction Scheme:
(R)-(-)-3-chloro-1,2-propanediol + N-phenylpiperazine → (S)-(-)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol (Levodropropizine)
Materials:
-
N-phenylpiperazine
-
(R)-(-)-3-chloro-1,2-propanediol
-
Deionized water
-
20% Sodium hydroxide (B78521) solution
-
Icy salt solution
Procedure:
-
Reaction Setup: In a suitable reactor, charge N-phenylpiperazine, (R)-(-)-3-chloro-1,2-propanediol, and deionized water.
-
Base Addition: Cool the reactor and slowly add a 20% sodium hydroxide solution dropwise over a period of 0.5 to 3 hours. Maintain the reaction temperature between 15-30 °C and control the pH in the range of 8-12 during the addition.
-
Initial Reaction: After the addition is complete, continue stirring the mixture at 15-30 °C for 30 minutes.
-
Heating: Gradually warm the reaction mixture to 40-60 °C and maintain this temperature for 12-20 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture to 0-10 °C using an icy salt solution to precipitate the crude product.
-
Purification: The crude Levodropropizine can be further purified by recrystallization from a suitable solvent to achieve high purity.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Up to 69.0% | [2] |
| Purity | Up to 99.8% | [2] |
Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Application 2: Stereoselective Synthesis of Nor(pseudo)ephedrine Analogues
Nor(pseudo)ephedrine and its analogues are sympathomimetic amines used in various pharmaceutical preparations. The stereoselective synthesis of these compounds is of great importance as different stereoisomers exhibit distinct pharmacological activities. Biocatalytic methods employing enzymes offer a green and efficient alternative to classical chemical synthesis for producing enantiomerically pure nor(pseudo)ephedrine isomers, often starting from precursors that lead to this compound.
Experimental Protocol: Biocatalytic Synthesis of (1R,2R)-Norpseudoephedrine
This protocol describes a two-step enzymatic cascade starting from benzaldehyde (B42025) and pyruvate.[4][5]
Reaction Scheme:
-
Benzaldehyde + Pyruvate --(Carboligase)--> (R)-Phenylacetylcarbinol (PAC)
-
(R)-PAC + Amine Donor --(ω-Transaminase)--> (1R,2R)-Norpseudoephedrine
Materials:
-
Benzaldehyde
-
Pyruvate
-
(R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase
-
(R)-selective ω-transaminase
-
Amine donor (e.g., isopropylamine)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
HEPES buffer (pH 7.5)
-
MgSO₄
-
Thiamine diphosphate (ThDP)
-
Pyridoxal 5'-phosphate (PLP)
Procedure:
Step 1: Carboligation to (R)-Phenylacetylcarbinol (PAC)
-
Reaction Mixture: Prepare a reaction mixture in potassium phosphate buffer (pH 7.0) containing benzaldehyde, an excess of pyruvate, MgSO₄, and ThDP.
-
Enzyme Addition: Add the (R)-selective carboligase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation until the conversion of benzaldehyde to (R)-PAC is maximized. Monitor the reaction progress using HPLC.
Step 2: Transamination to (1R,2R)-Norpseudoephedrine
-
Enzyme and Cofactor Addition: To the reaction mixture containing (R)-PAC, add the (R)-selective ω-transaminase, the amine donor, and PLP in HEPES buffer (pH 7.5).
-
Incubation: Continue the incubation under controlled conditions until the transamination is complete.
-
Work-up: Terminate the reaction and extract the product with a suitable organic solvent.
-
Purification: Purify the (1R,2R)-Norpseudoephedrine by chromatographic methods.
Quantitative Data for Biocatalytic Nor(pseudo)ephedrine Synthesis:
| Stereoisomer | Optical Purity (ee/de) | Space-Time Yield | Reference |
| (1R,2S)-Norephedrine | >99% ee, >98% de | - | [5] |
| (1R,2R)-Norpseudoephedrine | >99% ee, >98% de | up to ~26 g L⁻¹ d⁻¹ | [5] |
| (1S,2S)-Norpseudoephedrine | >98% ee, >99% de | - | [5] |
Visualizations
Caption: Synthesis pathway of Levodropropizine.
Caption: Biocatalytic cascade for (1R,2R)-Norpseudoephedrine synthesis.
References
- 1. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101570492A - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00100A [pubs.rsc.org]
Application Notes and Protocols: 1-Phenylpropane-1,2-diol as a Precursor for Ephedrine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ephedrine (B3423809) from the precursor 1-phenylpropane-1,2-diol. The synthesis is a two-step process involving the oxidation of the vicinal diol to the corresponding α-diketone, 1-phenylpropane-1,2-dione, followed by reductive amination with methylamine (B109427) to yield ephedrine. This document outlines the chemical basis for these transformations, provides detailed experimental procedures, summarizes key quantitative data, and describes analytical methods for monitoring the reactions and characterizing the products.
Introduction
Ephedrine is a sympathomimetic amine commonly used for its stimulant and decongestant properties. Its synthesis is of significant interest in pharmaceutical and medicinal chemistry. While various synthetic routes exist, this document focuses on a pathway starting from this compound, a versatile chiral building block.[1] The conversion of this compound to ephedrine proceeds through the key intermediate 1-phenylpropane-1,2-dione. This dione (B5365651) is a known natural precursor in the biosynthesis of ephedrine alkaloids in plants of the Ephedra genus.[2][3] The chemical synthesis mimics this biosynthetic step through a reductive amination process.
Chemical Synthesis Pathway
The overall synthetic pathway from this compound to ephedrine is depicted below. It involves two principal chemical transformations:
-
Oxidation: The vicinal diol, this compound, is oxidized to the corresponding α-diketone, 1-phenylpropane-1,2-dione.
-
Reductive Amination: The resulting dione undergoes reductive amination with methylamine to form ephedrine.
Caption: Synthetic workflow from this compound to ephedrine.
Experimental Protocols
Step 1: Oxidation of this compound to 1-Phenylpropane-1,2-dione
The selective oxidation of a vicinal diol to an α-diketone without carbon-carbon bond cleavage can be achieved using various mild oxidizing agents. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are suitable methods for this transformation due to their high selectivity and tolerance for other functional groups.[4][5]
Protocol 3.1.1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize alcohols to aldehydes or ketones under mild, low-temperature conditions.[6][7]
-
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
Dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.0 to 2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15-20 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 equivalents) to the reaction mixture, still maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-phenylpropane-1,2-dione.
-
Protocol 3.1.2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols.[8][9]
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (2.2 to 2.5 equivalents) to the solution at room temperature.
-
If the starting material is acid-sensitive, a buffer such as pyridine (B92270) or sodium bicarbonate can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the solid dissolves and the two layers become clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylpropane-1,2-dione by flash chromatography.
-
| Oxidation Method | Key Reagents | Typical Reaction Conditions | Reported Yields (General) | Reference |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to room temperature, anhydrous DCM | Good to high | [6][10] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room temperature, anhydrous DCM | High to excellent | [5][8][9] |
Step 2: Reductive Amination of 1-Phenylpropane-1,2-dione to Ephedrine
This step involves the reaction of 1-phenylpropane-1,2-dione with methylamine in the presence of a reducing agent to form ephedrine. Catalytic hydrogenation is a common method for this transformation.
Protocol 3.2.1: Catalytic Hydrogenation
-
Materials:
-
1-Phenylpropane-1,2-dione
-
Methylamine (solution in a suitable solvent, e.g., ethanol)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Ethanol, absolute
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
-
Procedure:
-
In a hydrogenation vessel, combine 1-phenylpropane-1,2-dione (1.0 equivalent) and a solution of methylamine (at least 1.0 equivalent) in absolute ethanol.
-
Add the hydrogenation catalyst (e.g., PtO₂ or Pd/C, typically 1-5 mol%).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-60 psi).
-
Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ephedrine.
-
The crude product can be further purified by recrystallization, typically as a hydrochloride salt.
-
| Reaction | Catalyst | Reducing Agent | Solvent | Reported Yields |
| Reductive Amination | Platinum(IV) oxide (PtO₂) | Hydrogen (H₂) | Ethanol | Moderate to good |
| Reductive Amination | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Methanol (B129727) | Good |
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as ephedrine and its precursors. Derivatization is often employed to improve the chromatographic properties of these compounds.[11]
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
For compounds containing hydroxyl and amino groups, derivatization is recommended. A common procedure involves silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]
-
To a dried aliquot of the sample, add the derivatizing agent and heat at a specified temperature (e.g., 60-80 °C) for a set time (e.g., 20-30 minutes).
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, DB-5MS).[13][14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[13]
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 70-100 °C) and ramping up to a higher temperature (e.g., 250-280 °C).[11]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[13]
-
| Parameter | Typical Conditions | Reference |
| Column | HP-5MS (or equivalent), 15-30 m, 0.25 mm ID, 0.25 µm film thickness | [13][14] |
| Carrier Gas | Helium, 1.0-1.5 mL/min | [13] |
| Injector Temp. | 250-280 °C | [11] |
| Oven Program | Initial temp. 70-100 °C, ramp to 250-280 °C at 10-20 °C/min | [11] |
| MS Ionization | Electron Ionization (EI) at 70 eV | [13] |
| Derivatization | MSTFA for silylation | [12] |
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. Reversed-phase HPLC is commonly used for the separation of ephedrine and its precursors.
-
Chromatographic Conditions:
-
Column: A C18 or a phenyl-hexyl column is often used for reversed-phase separation.[15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The choice of organic solvent can influence the selectivity, especially with a phenyl column where methanol can enhance π-π interactions.[15][16] The pH of the mobile phase should be controlled to ensure consistent ionization of the basic analytes.
-
Detection: UV detection is commonly used, with the wavelength set at a maximum absorbance for the compounds of interest (typically around 210-220 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
| Parameter | Typical Conditions | Reference |
| Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size | [15] |
| Mobile Phase | Acetonitrile/Methanol and water with a buffer (e.g., phosphate) | [16] |
| Detector | UV at 210-220 nm | - |
| Flow Rate | 1.0 mL/min | - |
Biosynthetic Pathway of Ephedrine
For context, the biosynthesis of ephedrine in Ephedra species also involves 1-phenylpropane-1,2-dione as a key intermediate. This natural pathway provides a basis for the chemical synthesis route described.
Caption: Biosynthetic pathway of ephedrine in Ephedra species.
Safety Considerations
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
The reagents used in these syntheses are hazardous. Oxalyl chloride is corrosive and toxic. Dess-Martin periodinane is a potential explosive. Handle these chemicals with extreme care and follow all safety data sheet (SDS) recommendations.
-
Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.
-
Ephedrine and its precursors are controlled substances in many jurisdictions. All synthesis and handling must comply with local, national, and international regulations.
Disclaimer: These protocols are intended for informational purposes for qualified researchers in appropriate laboratory settings. The synthesis of controlled substances may be illegal without proper licensing and authorization. All users must comply with all applicable laws and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scielo.br [scielo.br]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. phenomenex.com [phenomenex.com]
- 16. veeprho.com [veeprho.com]
Application Notes and Protocols: 1-Phenylpropane-1,2-diol in the Cosmetic Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropane-1,2-diol is a vicinal diol with a phenyl substituent, suggesting its utility in the cosmetic industry as a multifunctional ingredient. Its chemical structure lends itself to potential applications as a humectant, solvent, viscosity-decreasing agent, and antimicrobial agent. These application notes provide a comprehensive overview of its potential uses, safety considerations, and detailed protocols for evaluating its efficacy in cosmetic formulations. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the standardized methodologies for determining its performance characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Solubility | Soluble in polar solvents | [3] |
| LogP (Octanol/Water) | 1.101 (Crippen Calculated) | [4] |
Applications in Cosmetics
Based on its chemical structure and the known functions of similar molecules, this compound is proposed for the following applications in the cosmetic industry:
-
Humectant/Moisturizing Agent: The presence of two hydroxyl groups allows this compound to bind water, suggesting its potential as a humectant to hydrate (B1144303) the skin. Diols are commonly used in cosmetics for their moisturizing properties.
-
Antimicrobial Agent/Preservative Booster: Phenylpropanoid derivatives have demonstrated antimicrobial activity. This compound may inhibit the growth of or act as a bactericidal/fungicidal agent against common spoilage microorganisms in cosmetic formulations. It could also be used to boost the efficacy of traditional preservatives, allowing for lower concentrations and reducing the potential for irritation.
-
Solvent: Its polarity suggests it can function as a solvent for other cosmetic ingredients, aiding in their dispersion and delivery within a formulation.
-
Viscosity-Decreasing Agent: Like other small diols, it can reduce the viscosity of formulations, which can be useful in creating products with a desirable texture and spreadability.[5]
-
Penetration Enhancer: The combination of a lipophilic phenyl group and hydrophilic hydroxyl groups may facilitate the penetration of other active ingredients through the stratum corneum.
Efficacy Data (Hypothetical and Comparative)
Table 1: Moisturizing Efficacy (Illustrative)
| Parameter | Test Concentration | Change from Baseline (at 4 hours) | p-value | Notes |
| Corneometer Units | 2% in O/W Emulsion | +15% | <0.05 | Hypothetical data |
| TEWL (g/m²/h) | 2% in O/W Emulsion | -10% | <0.05 | Hypothetical data |
| Comparative Data | ||||
| 1,3-Propanediol (B51772) (5%) | 5% in aqueous solution | Significant increase in skin hydration | <0.05 | Based on studies of similar diols. |
| Glycerin (5%) | 5% in aqueous solution | Significant increase in skin hydration | <0.05 | Industry benchmark humectant. |
Table 2: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC) (Illustrative)
| Microorganism | ATCC Strain | MIC of this compound (%, v/v) | MIC of Phenoxyethanol (%, v/v) |
| Staphylococcus aureus | 6538 | Data to be determined | 0.5 - 1.0 |
| Escherichia coli | 8739 | Data to be determined | 0.5 - 1.0 |
| Pseudomonas aeruginosa | 9027 | Data to be determined | 0.5 - 1.0 |
| Candida albicans | 10231 | Data to be determined | 0.25 - 0.5 |
| Aspergillus brasiliensis | 16404 | Data to be determined | 0.25 - 0.5 |
Experimental Protocols
The following are detailed protocols for evaluating the key performance attributes of this compound.
Protocol 1: Evaluation of Skin Moisturization Potential (In Vitro)
This protocol outlines the procedure for assessing the moisturizing effect of a formulation containing this compound using an in vitro 3D human epidermis model.
Materials:
-
Reconstituted human epidermis (RHE) tissues
-
Assay medium
-
Test formulation (e.g., O/W emulsion) with and without this compound
-
Positive control (e.g., formulation with 5% Glycerin)
-
Negative control (untreated tissues)
-
Phosphate-buffered saline (PBS)
-
Corneometer and Tewameter probes adapted for in vitro measurements
Procedure:
-
Tissue Equilibration: Culture the RHE tissues at the air-liquid interface in a 6-well plate with 1 mL of maintenance medium per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Baseline Measurements: After equilibration, perform baseline skin hydration (Corneometer) and transepidermal water loss (TEWL, Tewameter) measurements.
-
Product Application: Apply 2 mg/cm² of the test formulation, positive control, and negative control vehicle to the surface of the RHE tissues.
-
Incubation: Incubate the treated tissues for a defined period (e.g., 4, 8, and 24 hours) at 37°C and 5% CO₂.
-
Post-Treatment Measurements: At each time point, gently remove any excess formulation with a sterile, dry cotton swab. Acclimatize the tissues to room temperature and humidity for 15 minutes before measuring skin hydration and TEWL.
-
Data Analysis: Calculate the percentage change in Corneometer units and TEWL from baseline for each treatment group. Statistical significance can be determined using a Student's t-test or ANOVA.
Workflow Diagram:
Protocol 2: Determination of Antimicrobial Efficacy (MIC and Preservative Efficacy Test)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) and follows the guidelines for a Preservative Efficacy Test (PET) based on USP <51> and ISO 11930.
Part A: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
This compound
-
Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis)
-
Tryptic Soy Broth (TSB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microplates
-
Sterile water or appropriate solvent
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 30-35°C for 24-48 hours for bacteria and 20-25°C for 3-5 days for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Part B: Preservative Efficacy Test (Challenge Test)
Materials:
-
Cosmetic formulation with and without this compound
-
Standardized inoculums of test microorganisms
-
Neutralizing broth (e.g., D/E Neutralizing Broth)
-
Agar (B569324) plates (Tryptic Soy Agar, Sabouraud Dextrose Agar)
Procedure:
-
Inoculation: Inoculate separate containers of the cosmetic formulation with each test microorganism to achieve a final concentration of 10⁵ to 10⁶ CFU/g or mL.
-
Sampling: At specified intervals (0, 7, 14, and 28 days), withdraw a sample from each container.
-
Neutralization and Plating: Serially dilute the sample in neutralizing broth and plate onto the appropriate agar medium.
-
Incubation: Incubate the plates under the conditions described for the MIC assay.
-
Colony Counting: Count the number of colonies and calculate the log reduction from the initial inoculum.
-
Evaluation: Compare the log reduction to the criteria specified in USP <51> or ISO 11930 to determine the preservative efficacy.
Workflow Diagram:
Safety and Toxicology
Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed[6]:
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[6]
-
First Aid Measures:
-
Skin Irritation and Sensitization: While specific data for this compound is not available, related glycols like propylene (B89431) glycol and 1,3-propanediol have been shown to have a low potential for skin irritation and sensitization in human repeat-insult patch tests (RIPT).[7][8][9] However, testing of the final formulation is always recommended.
Formulation Guidelines
This compound can be incorporated into various cosmetic formulations. Below are general guidelines for its use in an oil-in-water (O/W) emulsion.
Example O/W Cream Formulation Framework:
| Phase | Ingredient | Function | Concentration (%) |
| A | Deionized Water | Solvent | q.s. to 100 |
| This compound | Humectant, Antimicrobial Booster | 1.0 - 5.0 | |
| Glycerin | Humectant | 2.0 - 5.0 | |
| Xanthan Gum | Thickener | 0.2 - 0.5 | |
| B | Cetearyl Alcohol | Emulsifier, Thickener | 2.0 - 5.0 |
| Glyceryl Stearate | Emulsifier | 1.0 - 3.0 | |
| Caprylic/Capric Triglyceride | Emollient | 5.0 - 15.0 | |
| Dimethicone | Emollient | 1.0 - 3.0 | |
| C | Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin) | Preservative | As required |
| Fragrance | Fragrance | As required | |
| pH Adjuster (e.g., Citric Acid, Sodium Hydroxide) | pH Adjuster | to pH 5.5 - 6.5 |
Procedure:
-
Heat Phase A and Phase B separately to 75°C.
-
Add Phase B to Phase A with homogenization.
-
Cool to 40°C with gentle stirring.
-
Add Phase C ingredients individually, mixing well after each addition.
-
Adjust pH if necessary.
Logical Relationship Diagram:
Conclusion
This compound is a promising multifunctional ingredient for the cosmetic industry. While further studies are needed to quantify its efficacy as a moisturizer and antimicrobial agent, the protocols outlined in these application notes provide a robust framework for its evaluation. Its favorable physicochemical properties and the safety profile of related compounds suggest it can be a valuable component in a wide range of personal care products. It is recommended that formulators conduct the necessary efficacy and safety testing to substantiate claims for their specific applications.
References
- 1. (1R,2S)-1-Phenylpropane-1,2-diol | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]
- 4. This compound (CAS 1855-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. cir-safety.org [cir-safety.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes and Protocols: 1-Phenylpropane-1,2-diol as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
1-Phenylpropane-1,2-diol is not currently listed as a Generally Recognized as Safe (GRAS) substance by the U.S. Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent in food. The closely related compound, 1-phenyl-1,2-propanedione, is FEMA GRAS listed (FEMA Number 3226) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] The information provided herein is for research and development purposes only and is based on general principles of flavor chemistry and sensory analysis. Any application of this compound as a flavoring agent in food products would require a comprehensive safety assessment and regulatory approval.
Introduction
This compound (CAS 1855-09-0) is a chemical compound with potential applications in the pharmaceutical and cosmetic industries.[2] While not a recognized flavoring agent, its structural similarity to other flavor compounds suggests it may possess sensory properties of interest for research and development. This document outlines potential applications, hypothetical sensory profiles, and experimental protocols for the evaluation of this compound as a novel flavoring ingredient.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its application in food matrices.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 294.6 °C at 760 mmHg | |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol. | |
| LogP (Octanol/Water) | 1.101 (Predicted) | [3] |
Hypothetical Flavor Profile and Application
Based on its chemical structure (an aromatic ring with a diol side chain), this compound might exhibit a subtle, sweet, and slightly floral or fruity aroma with a corresponding sweet and slightly bitter taste. Its potential applications could be in beverages, baked goods, and confectionery as a flavor enhancer or a component of a complex flavor system.
Experimental Protocols
Sensory Evaluation: Flavor Profile Analysis
This protocol outlines a method for determining the flavor profile of this compound using a trained sensory panel.
Objective: To identify and quantify the sensory attributes of this compound.
Materials:
-
This compound (food-grade, if available for research purposes)
-
Deionized, odorless, and tasteless water
-
Sugar (for creating a base solution)
-
Glassware (beakers, graduated cylinders, sensory evaluation glasses)
-
Sensory booths with controlled lighting and ventilation
Procedure:
-
Panelist Training: Select and train a panel of 8-10 individuals to recognize and scale the intensity of various aroma and taste attributes.
-
Sample Preparation: Prepare a stock solution of this compound in a 5% sucrose (B13894) solution in water. Create a series of dilutions to determine the detection and recognition thresholds.
-
Evaluation: Present the samples to the panelists in a randomized and blind manner. Panelists will independently evaluate and score the intensity of predefined attributes (e.g., sweet, bitter, floral, fruity, chemical) on a structured scale (e.g., 0-15).
-
Data Analysis: Analyze the data statistically to generate a comprehensive flavor profile.
Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the quantitative analysis of this compound in a liquid food matrix, adapted from methods for similar diols.
Objective: To determine the concentration of this compound in a beverage sample.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Solvents (e.g., dichloromethane, methanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Internal standard (e.g., 1,3-butanediol)
-
Standard solutions of this compound
Procedure:
-
Sample Preparation: Spike the beverage sample with a known concentration of the internal standard.
-
Extraction: Pass the sample through an activated SPE cartridge to extract the analyte. Elute with an appropriate solvent.
-
Derivatization (Optional but recommended for diols): React the extract with a derivatizing agent (e.g., phenylboronic acid) to improve chromatographic performance.
-
GC-MS Analysis: Inject the derivatized extract into the GC-MS system.
-
Quantification: Create a calibration curve using standard solutions and determine the concentration of this compound in the sample based on the peak area ratio to the internal standard.
Flavor Perception Pathway (Hypothetical)
The perception of flavor is a complex process involving both taste and smell (olfaction). While the specific receptors for this compound are unknown, a general pathway can be hypothesized.
Taste Perception: If this compound elicits a sweet taste, it would likely interact with the T1R2/T1R3 G-protein coupled receptors on the taste buds. Bitter taste perception is mediated by the T2R family of receptors.
Odor Perception: Volatile molecules of this compound would travel to the olfactory epithelium in the nasal cavity and bind to olfactory receptors, triggering a signal to the brain.
Conclusion
While this compound is not an established flavoring agent, its chemical structure suggests potential sensory properties that may be of interest for research and development in the food and pharmaceutical industries. The protocols outlined above provide a framework for its sensory and analytical evaluation. It is imperative that any consideration of this compound for food use be preceded by rigorous safety testing and regulatory approval.
References
Application Notes and Protocols for the Biocatalytic Reduction of 1-Phenyl-1,2-propanedione to 1-Phenyl-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the biocatalytic reduction of 1-phenyl-1,2-propanedione (B147261) to 1-phenyl-1,2-propanediol, a valuable chiral building block in pharmaceutical synthesis. Two primary biocatalytic approaches are presented: a whole-cell system using baker's yeast (Saccharomyces cerevisiae) and a method employing isolated alcohol dehydrogenases (ADHs) with a cofactor regeneration system. These protocols offer high stereoselectivity, yielding specific diastereomers and enantiomers of the diol product. Methodologies for reaction monitoring, product isolation, and stereochemical analysis are also detailed.
Introduction
Chiral vicinal diols, such as 1-phenyl-1,2-propanediol, are critical intermediates in the synthesis of numerous active pharmaceutical ingredients. Traditional chemical synthesis routes often require harsh reaction conditions, expensive chiral catalysts, and can lead to the formation of undesirable stereoisomers. Biocatalysis has emerged as a powerful alternative, offering mild reaction conditions, high chemo-, regio-, and stereoselectivity, and a more sustainable manufacturing footprint. The enzymatic reduction of prochiral ketones is a well-established strategy for producing enantiopure alcohols. This application note focuses on the biocatalytic reduction of the α-diketone 1-phenyl-1,2-propanedione, a versatile precursor to chiral diols.
The use of whole microbial cells, such as baker's yeast, provides a cost-effective and convenient "black-box" approach, containing a plethora of dehydrogenases and inherent cofactor regeneration systems.[1][2] For more targeted transformations and higher purity, isolated alcohol dehydrogenases (ADHs) can be employed, often in conjunction with a secondary enzyme for cofactor regeneration, ensuring catalytic turnover.[3] This document outlines protocols for both approaches, enabling researchers to select the most suitable method for their specific needs.
Biocatalytic Approaches
Two primary biocatalytic strategies are detailed below. The choice of method will depend on the desired stereoisomer, scale of the reaction, and available resources.
Whole-Cell Bioreduction using Baker's Yeast (Saccharomyces cerevisiae)
Baker's yeast is a readily available and inexpensive biocatalyst capable of reducing 1-phenyl-1,2-propanedione with high stereoselectivity, typically yielding the (1R, 2S)-1-phenyl-1,2-propanediol.[1][4] The yeast's internal metabolic processes provide the necessary reducing equivalents (NAD(P)H) for the reaction.[5]
Isolated Enzyme Bioreduction using Alcohol Dehydrogenase (ADH)
For greater control over the reaction and access to different stereoisomers, isolated ADHs are preferred. The stereochemical outcome is dependent on the specific ADH used. A cofactor regeneration system is essential for driving the reaction to completion and making the process economically viable. A common approach involves using a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), to regenerate the NAD(P)H cofactor.[6][7]
Data Presentation
The following tables summarize representative quantitative data for the biocatalytic reduction of 1-phenyl-1,2-propanedione.
Table 1: Baker's Yeast Mediated Reduction of 1-Phenyl-1,2-propanedione
| Biocatalyst | Product Stereoisomer | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) | Reference |
| Baker's Yeast | (1R, 2S)-1-phenyl-1,2-propanediol | 89.59 | >98 | Not Reported | [1][2] |
| Anaerobically pre-treated Baker's Yeast | (1R,2S)-1-phenyl-1,2-propanediol | 42-62 | >99 | Not Reported | [8] |
Table 2: Alcohol Dehydrogenase (ADH) Mediated Reduction of α-Hydroxy Ketones (Precursors to Diols)
| Enzyme System | Substrate | Product Stereoisomer | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ralstonia sp. ADH (RADH) & Lactobacillus brevis ADH (LbADH) | (R)- and (S)-2-hydroxy-1-phenylpropan-1-one | All four stereoisomers of 1-phenyl-1,2-propanediol | up to 98% yield | >95 | [9] |
| Carbonyl Reductase from Candida magnolia (CMCR) with GDH | α-hydroxy acetophenone | (S)-1-phenyl-1,2-ethanediol | 90 | 99 | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Reduction using Baker's Yeast
Materials:
-
1-Phenyl-1,2-propanedione
-
Freeze-dried Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (B13894) or Glucose
-
Tap water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Celite
-
Ethyl acetate (B1210297) or tert-butyl methyl ether (BME)[1]
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Yeast Suspension Preparation: In an Erlenmeyer flask, suspend a defined amount of freeze-dried baker's yeast (e.g., 10 g) in a solution of sucrose or glucose (e.g., 20 g) in tap water (e.g., 200 mL).
-
Yeast Activation: Stir the suspension at room temperature (around 25-30°C) for approximately 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve 1-phenyl-1,2-propanedione (e.g., 1 g) in a minimal amount of ethanol (B145695) or add it directly to the yeast suspension.
-
Biotransformation: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Reaction Monitoring (TLC): Spot the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and elute with a suitable solvent system (e.g., cyclohexane:tert-butyl methyl ether, 3:2 v/v).[2] Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material disappears.[1]
-
Work-up: Once the reaction is complete, add a layer of celite to a Büchner funnel and filter the reaction mixture to remove the yeast cells.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or BME (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-phenyl-1,2-propanediol.
-
Purification (Optional): The crude product can be further purified by column chromatography if necessary.
Protocol 2: Isolated ADH-Catalyzed Reduction with Cofactor Regeneration
Materials:
-
1-Phenyl-1,2-propanedione
-
Alcohol Dehydrogenase (ADH)
-
NAD(P)H cofactor
-
Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH)
-
D-Glucose or Sodium Formate
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Reaction vessel (e.g., glass vial or small flask)
-
Shaker or stirrer
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a buffered solution containing the substrate, 1-phenyl-1,2-propanedione (e.g., 10-50 mM).
-
Cofactor and Regeneration System Addition: Add a catalytic amount of the NAD(P)H cofactor (e.g., 0.1-1 mM). Add the cofactor regeneration substrate, D-glucose (for GDH) or sodium formate (for FDH), in excess (e.g., 1.2-2 equivalents relative to the ketone).
-
Enzyme Addition: Add the alcohol dehydrogenase (ADH) and the regeneration enzyme (GDH or FDH) to the reaction mixture. The optimal enzyme concentrations should be determined empirically.
-
Biotransformation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the starting material and the formation of the product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the product into the organic phase. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Analytical Methods
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC and GC-MS are powerful techniques for monitoring reaction conversion and identifying the products. For the analysis of chiral diols, derivatization to form less polar esters or the use of a chiral GC column is often necessary.[9][11][12]
-
Sample Preparation: The crude product or aliquots from the reaction mixture can be dissolved in a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate).[9]
-
Chiral GC Column: A column such as CP-Chirasil-DEX CB can be used for the separation of stereoisomers.[9]
-
Typical GC Program: An example program starts at 70°C, holds for 5 minutes, then ramps to 140°C at 30°C/min, and holds for 32 minutes.[9]
-
Detection: Flame Ionization Detector (FID) for quantitative analysis or Mass Spectrometry (MS) for identification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric and diastereomeric excess of the product.[13][14]
-
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. Polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) are often effective for separating enantiomers of phenyl-containing compounds.[13]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral HPLC.
-
Detection: UV detection at a suitable wavelength (e.g., 210-254 nm) is typically used.
Visualizations
Caption: Biocatalytic reduction pathway of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol.
Caption: General experimental workflows for biocatalytic reduction.
Caption: Schematic of an enzyme-coupled cofactor regeneration system.
References
- 1. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 2. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 4. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ADH 62: Alcohol dehydrogenase enzyme | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for Whole-Cell Biocatalysis in 1-Phenylpropane-1,2-diol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylpropane-1,2-diol (PPD) and its stereoisomers are valuable chiral building blocks for the synthesis of various pharmaceuticals. Whole-cell biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure PPD. This document provides detailed application notes and protocols for the production of all four stereoisomers of PPD using recombinant Escherichia coli whole-cell biocatalysts in a two-step enzymatic cascade.
The biocatalytic route involves two key steps: a carboligation reaction to form an α-hydroxy ketone intermediate, followed by an oxidoreduction step to yield the desired vicinal diol.[1][2] By selecting from a panel of stereocomplementary carboligases and alcohol dehydrogenases, all four stereoisomers of PPD can be selectively produced.[1][3] The use of lyophilized whole cells in a microaqueous organic solvent system allows for high substrate concentrations, leading to excellent product yields and space-time yields.[3][4]
Data Presentation
Table 1: Enzymes and Whole-Cell Biocatalysts for PPD Production
| Enzyme | Abbreviation | Source Organism | Recombinant Host | Function | Stereoselectivity of Product |
| Benzaldehyde (B42025) Lyase | BAL | Pseudomonas fluorescens | E. coli | Carboligation | (R)-2-hydroxy-1-phenylpropan-1-one |
| Benzoylformate Decarboxylase (L461A variant) | BFDL461A | Pseudomonas putida | E. coli | Carboligation | (S)-2-hydroxy-1-phenylpropan-1-one |
| Alcohol Dehydrogenase | RADH | Rhodococcus erythropolis | E. coli | Oxidoreduction | Reduction to (1R)-alcohol |
| Alcohol Dehydrogenase | LbADH | Lactobacillus brevis | E. coli | Oxidoreduction | Reduction to (1S)-alcohol |
Table 2: Quantitative Data for the Production of PPD Stereoisomers
| Target Stereoisomer | Carboligase | Alcohol Dehydrogenase | Product Concentration (g/L) | Yield (%) | Space-Time Yield (g/L/d) | Stereoisomer Content (%) |
| (1S,2R)-PPD | BAL | LbADH | 63.8 | 98 | 144 | >95 |
| (1R,2R)-PPD | BAL | RADH | 36.6 | >99 | 79 | >99 |
| (1S,2S)-PPD | BFDL461A | LbADH | 47.5 | 92 | 71 | >95 |
| (1R,2S)-PPD | BFDL461A | RADH | 54.8 | >99 | 131 | >98 |
Data summarized from Wachtmeister et al., 2016.[3]
Experimental Protocols
Protocol 1: Cultivation and Expression of Recombinant Enzymes in E. coli
This protocol describes the cultivation of E. coli strains harboring the expression plasmids for the carboligases and alcohol dehydrogenases.
Materials:
-
E. coli expression strains (e.g., BL21(DE3)) transformed with the respective enzyme expression plasmids.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics (e.g., ampicillin (B1664943) or kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Shaking incubator.
-
Spectrophotometer.
-
Centrifuge.
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
The cell pellet can be used directly for lyophilization or stored at -80°C until further use.
Protocol 2: Preparation of Lyophilized Whole-Cell Biocatalysts
Lyophilization (freeze-drying) of the whole cells is performed to create a stable and easy-to-handle biocatalyst preparation for use in the microaqueous reaction system.
Materials:
-
Harvested E. coli cell pellets from Protocol 1.
-
Cryoprotectant solution (e.g., 10% sucrose (B13894) or glycerol (B35011) in buffer).
-
Lyophilizer (freeze-dryer).
-
-80°C freezer.
Procedure:
-
Resuspend the washed cell pellet in a cryoprotectant solution. A common practice is to resuspend the cells to a final concentration of 50-100 g (wet cell weight) per liter of cryoprotectant solution.
-
Freeze the cell suspension at -80°C for at least 4 hours. Shell freezing is recommended for uniform drying.
-
Lyophilize the frozen cell suspension under vacuum until all the water has sublimated. This typically takes 24-48 hours.
-
The resulting lyophilized cell powder should be stored in a desiccator at 4°C or -20°C until use.
Protocol 3: Two-Step Biocatalytic Production of this compound
This protocol outlines the modular two-step reaction for the synthesis of a specific PPD stereoisomer. The example below is for the synthesis of (1S,2R)-PPD.
Materials:
-
Lyophilized E. coli cells expressing Benzaldehyde Lyase (BAL).
-
Lyophilized E. coli cells expressing Lactobacillus brevis Alcohol Dehydrogenase (LbADH).
-
Benzaldehyde.
-
Acetaldehyde.
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Concentrated buffer (e.g., 1 M triethanolamine (B1662121) (TEA) buffer, pH 8.0).
-
Cosubstrate for cofactor regeneration (e.g., 2-propanol or 1,5-pentanediol).
-
Reaction vessel with magnetic stirring.
Step 1: Carboligation
-
To a reaction vessel, add the organic solvent (e.g., MTBE).
-
Add the concentrated buffer to create a microaqueous environment (e.g., 10% v/v).
-
Add the lyophilized BAL cells.
-
Add the substrates: benzaldehyde and a molar excess of acetaldehyde.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30°C).
-
Monitor the reaction progress by analyzing samples for the formation of (R)-2-hydroxy-1-phenylpropan-1-one (HPP) using chiral HPLC. The reaction is typically complete within 6-8 hours.
Step 2: Oxidoreduction
-
Once the carboligation step is complete, add the lyophilized LbADH cells to the same reaction vessel.
-
Add the cosubstrate for cofactor regeneration (e.g., 2-propanol).
-
Continue to stir the reaction mixture at the same temperature.
-
Monitor the conversion of HPP to (1S,2R)-PPD by chiral HPLC. This step is usually complete within 16-24 hours.
-
Upon completion, the product can be isolated from the reaction mixture through standard organic chemistry workup procedures (e.g., extraction and chromatography).
Protocol 4: Analysis of PPD Stereoisomers by Chiral HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Daicel Chiralpak IC).
-
Mobile phase: A mixture of n-heptane and isopropanol (B130326) is commonly used.
-
Standards for all four PPD stereoisomers and the HPP intermediate.
Procedure:
-
Prepare samples by diluting a small aliquot of the reaction mixture in the mobile phase and filtering it.
-
Set up the HPLC system with the chiral column and equilibrate with the mobile phase.
-
Inject the sample and run the chromatogram.
-
Identify and quantify the different stereoisomers of PPD and the HPP intermediate by comparing their retention times and peak areas with those of the standards.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. bu.edu [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations - JuSER [juser.fz-juelich.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylpropane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpropane-1,2-diol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section is dedicated to resolving common problems encountered during the synthesis of this compound via three primary methods: Biocatalytic Synthesis, Sharpless Asymmetric Dihydroxylation, and Epoxidation-Hydrolysis.
Method 1: Biocatalytic Synthesis using Whole Cells
Issue: Low or No Conversion of Starting Material (Benzaldehyde and Acetaldehyde)
-
Question: My biocatalytic reaction shows low or no conversion of the starting aldehydes to the intermediate 2-hydroxypropiophenone (B1664086) (HPP) or the final diol product. What are the possible causes and solutions?
-
Answer: Low conversion in biocatalytic synthesis can stem from several factors related to enzyme activity and reaction conditions.
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Inactive Biocatalyst: The lyophilized whole cells containing the carboligase and alcohol dehydrogenase may have lost activity. Ensure proper storage of the biocatalyst as per the supplier's instructions. It is advisable to use a fresh batch of cells if deactivation is suspected.
-
Substrate Quality: The purity of benzaldehyde (B42025) and acetaldehyde (B116499) is crucial. Impurities can inhibit enzyme activity. Use freshly distilled or high-purity aldehydes.[1]
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Improper pH: The pH of the microaqueous system significantly impacts enzyme performance. The optimal pH for the carboligation step is often around 10.[1] Ensure the buffer used has the correct pH and sufficient buffering capacity.
-
Insufficient Acetaldehyde Concentration: Acetaldehyde is volatile and can be lost from the reaction mixture, shifting the equilibrium away from product formation. A fed-batch approach for acetaldehyde addition is often recommended to maintain an optimal concentration.[1]
-
Sub-optimal Solvent System: The choice of organic solvent in the microaqueous system is critical for substrate solubility and enzyme stability. Methyl tert-butyl ether (MTBE) has been shown to be effective.[1] If using a different solvent, consider its compatibility with the whole-cell catalysts.
-
Issue: Formation of By-products
-
Question: I am observing significant by-product formation in my biocatalytic synthesis. How can I identify and minimize these impurities?
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Answer: While biocatalytic methods are generally highly selective, by-products can still form.
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Common By-products: The self-ligation of benzaldehyde can lead to the formation of benzoin. This is a known side reaction catalyzed by some carboligases.[1] Additionally, over-oxidation of the intermediate HPP can lead to 1-phenylpropane-1,2-dione.
-
Minimization Strategies:
-
Control of Substrate Concentration: The addition of acetaldehyde shifts the reaction equilibrium towards the desired HPP formation and reduces the formation of benzoin.[1]
-
Choice of Biocatalyst: Different carboligases and alcohol dehydrogenases exhibit varying levels of side-product formation. Screening different enzyme variants can lead to a cleaner reaction profile.
-
Reaction Time: Prolonged reaction times might lead to the degradation of the product or the formation of by-products. Monitor the reaction progress and stop it once the maximum yield of the desired diol is achieved.
-
-
Method 2: Sharpless Asymmetric Dihydroxylation
Issue: Low Yield of this compound
-
Question: My Sharpless asymmetric dihydroxylation of 1-phenylpropene is resulting in a low yield of the diol. What are the potential reasons and how can I improve it?
-
Answer: Low yields in Sharpless AD can be due to several factors related to the catalyst, reagents, and reaction conditions.[2]
-
Inactive Catalyst: The osmium tetroxide or potassium osmate may be inactive. Use a fresh and properly stored catalyst. The chiral ligand can also degrade over time.[3]
-
Inefficient Co-oxidant: The co-oxidant, typically potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in AD-mix, is crucial for regenerating the osmium catalyst. Ensure the co-oxidant is of high quality and used in the correct stoichiometric amount.[3][4]
-
Substrate Reactivity: Electron-deficient olefins react more slowly. While 1-phenylpropene is generally reactive, substituents on the phenyl ring can influence the reaction rate.[2]
-
Over-oxidation: The diol product can be further oxidized to aldehydes or carboxylic acids, especially under harsh conditions.[2] Careful control of the reaction time and temperature is necessary.
-
Steric Hindrance: Bulky groups near the double bond can impede the approach of the osmium-ligand complex, leading to a slower reaction and lower yield.[2]
-
Issue: Low Enantioselectivity (ee)
-
Question: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve the stereoselectivity of the Sharpless AD reaction?
-
Answer: Low enantioselectivity is a common issue and can often be traced back to a competing non-enantioselective reaction pathway.[2]
-
Secondary Catalytic Cycle: A non-enantioselective secondary catalytic cycle can occur if the osmate(VI) ester intermediate is re-oxidized before it dissociates from the chiral ligand. This is more prevalent at high substrate concentrations.[5][6]
-
Solution: Add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[2]
-
-
Insufficient Ligand Concentration: An inadequate amount of the chiral ligand relative to the osmium catalyst can lead to the formation of an achiral osmium tetroxide species that participates in a non-asymmetric dihydroxylation.[2]
-
Solution: Increase the molar concentration of the chiral ligand.[2]
-
-
Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity, though it may also decrease the reaction rate.[2][7]
-
Purity of Reagents: Impurities in the alkene, catalyst, co-oxidant, or ligand can negatively impact enantioselectivity.[3]
-
Method 3: Epoxidation of 1-Phenylpropene and Subsequent Hydrolysis
Issue: Low Yield of 1-Phenylpropylene Oxide (Epoxidation Step)
-
Question: The epoxidation of 1-phenylpropene is not proceeding efficiently, resulting in a low yield of the epoxide. What are the common causes and how can I optimize this step?
-
Answer: The efficiency of the epoxidation step is highly dependent on the choice of oxidizing agent and reaction conditions.
-
Choice of Oxidizing Agent: Common oxidizing agents include peroxy acids (e.g., m-CPBA) and hydroperoxides (e.g., tert-butyl hydroperoxide) in the presence of a catalyst. The reactivity and selectivity of these reagents can vary. For less reactive alkenes, a more potent oxidizing agent may be required.
-
Catalyst Deactivation: If using a catalytic system (e.g., with a metal complex), the catalyst may deactivate over time. Ensure the catalyst is active and used in the appropriate loading.
-
Side Reactions: Side reactions such as the opening of the epoxide ring under the reaction conditions can reduce the yield. This is more likely with acidic peroxy acids. Buffering the reaction mixture can sometimes mitigate this.[8]
-
Reaction Temperature: Epoxidation reactions are often exothermic. Inadequate temperature control can lead to side reactions and reduced selectivity.
-
Issue: Incomplete Hydrolysis or Formation of By-products (Hydrolysis Step)
-
Question: During the hydrolysis of 1-phenylpropylene oxide, I am either getting incomplete conversion or observing the formation of undesired by-products. How can I troubleshoot this step?
-
Answer: The hydrolysis of the epoxide to the diol needs to be carefully controlled to avoid side reactions.
-
Incomplete Hydrolysis: The rate of hydrolysis can be slow, especially under neutral conditions. Acid or base catalysis is typically required for efficient ring-opening.[9]
-
Acid Catalysis: A catalytic amount of a strong acid like sulfuric acid in a water/THF mixture is commonly used.[10]
-
Base Catalysis: Hydrolysis under basic conditions can also be effective and may offer different regioselectivity for unsymmetrical epoxides.
-
-
By-product Formation:
-
Rearrangement Products: Acid-catalyzed ring-opening can sometimes lead to the formation of rearrangement products like aldehydes or ketones. Careful selection of the acid catalyst and reaction temperature can minimize this.
-
Polymerization: Under strongly acidic conditions, the epoxide can polymerize. Using a dilute acid solution and maintaining a low reaction temperature is recommended.
-
Regioselectivity: The acid-catalyzed hydrolysis of 1-phenylpropylene oxide will preferentially occur at the benzylic carbon, leading to the desired this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of biocatalytic synthesis over chemical methods for producing this compound?
A1: The main advantages of biocatalytic synthesis include high stereoselectivity, enabling the production of all four stereoisomers with high purity, and milder reaction conditions (ambient temperature and pressure), which reduces energy consumption and the formation of harsh by-products.[1][11] Furthermore, the use of whole-cell catalysts can be more cost-effective and environmentally friendly.[11]
Q2: In Sharpless Asymmetric Dihydroxylation, how do I choose between AD-mix-α and AD-mix-β?
A2: The choice between AD-mix-α and AD-mix-β determines the enantiomer of the diol product. AD-mix-α contains the (DHQ)₂PHAL ligand and typically yields the diol with one stereochemistry, while AD-mix-β contains the (DHQD)₂PHAL ligand and produces the opposite enantiomer.[5] A mnemonic device is often used to predict the stereochemical outcome based on the orientation of the alkene substituents.
Q3: Can I use potassium permanganate (B83412) for the dihydroxylation of 1-phenylpropene? What are the potential drawbacks?
A3: Yes, potassium permanganate (KMnO₄) can be used for the syn-dihydroxylation of alkenes. However, it is a very strong oxidizing agent, and over-oxidation is a significant drawback.[10] Under anything other than cold, dilute, and basic conditions, the this compound product can be cleaved to form benzoic acid and acetic acid, leading to low yields of the desired diol.[10] Osmium tetroxide is generally a more selective reagent for this transformation.[12]
Q4: How can I purify this compound from the reaction mixture?
A4: The purification method depends on the synthesis route and the nature of the impurities.
-
From Biocatalytic Synthesis: After the reaction, the whole cells can be removed by centrifugation or filtration. The product can then be extracted from the organic solvent. Further purification can be achieved by column chromatography on silica (B1680970) gel.[1]
-
From Sharpless AD: The reaction is typically quenched with a reducing agent like sodium sulfite (B76179). The product is then extracted into an organic solvent. Purification is usually performed by column chromatography.[3]
-
From Epoxidation-Hydrolysis: After the hydrolysis step, the product is extracted into an organic solvent. The crude product can be purified by distillation under reduced pressure or by column chromatography.
Q5: What is the role of methanesulfonamide (B31651) in the Sharpless dihydroxylation reaction?
A5: Methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, especially for non-terminal olefins.[3][5] However, for some terminal olefins, its addition can decelerate the reaction, so its use should be optimized based on the specific substrate.[3]
Data Presentation
Table 1: Optimization of Biocatalytic Synthesis of this compound Stereoisomers
| Target Stereoisomer | Carboligase | Alcohol Dehydrogenase | Co-substrate | Product Concentration (g/L) | Yield (%) |
| (1S,2R)-PPD | Benzaldehyde lyase (BAL) | Rhodococcus sp. ADH (RADH) | 2-Propanol | 63.8 | 98 |
| (1R,2R)-PPD | Benzaldehyde lyase (BAL) | Lactobacillus brevis ADH (LbADH) | 2-Propanol | 55.0 | - |
| (1R,2S)-PPD | Benzoylformate decarboxylase (BFDL461A) | Rhodococcus sp. ADH (RADH) | 1,5-Pentanediol | 275.7 mM (approx. 42.0) | 76 |
| (1S,2S)-PPD | Benzoylformate decarboxylase (BFDL461A) | Lactobacillus brevis ADH (LbADH) | 1,5-Pentanediol | 312.5 mM (approx. 47.5) | - |
Data extracted from Wachtmeister et al., 2016.[1]
Experimental Protocols
Protocol 1: Preparative Scale Biocatalytic Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol
This protocol is a summary of the procedure described by Wachtmeister et al. (2016).[1]
-
Carboligation Step:
-
To a 250 mL round-bottom flask, add 15 g of lyophilized E. coli cells containing the benzoylformate decarboxylase variant (BFDL461A).
-
Add 134 mL of a 560 mM benzaldehyde solution in methyl tert-butyl ether (MTBE).
-
Add 15 mL of 1 M triethanolamine (B1662121) (TEA) buffer (pH 10) and 760 µL of acetaldehyde.
-
Incubate the reaction at 30 °C with stirring (200 rpm).
-
Feed the reaction with acetaldehyde as required to drive the reaction to completion.
-
After the carboligation is complete (monitor by GC or HPLC), allow the cells to settle.
-
-
Oxidoreduction Step:
-
Transfer the supernatant from the carboligation step to a new 250 mL round-bottom flask containing 15 g of lyophilized E. coli cells containing the Lactobacillus brevis alcohol dehydrogenase (LbADH).
-
Add the appropriate co-substrate (e.g., 1,5-pentanediol).
-
Stir the reaction mixture at 30 °C and monitor the reduction of the intermediate HPP to the diol.
-
-
Work-up and Purification:
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation
This is a general protocol adapted from literature procedures.[2][3]
-
Reaction Setup:
-
To a stirred mixture of tert-butanol (B103910) and water (1:1, 5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).
-
Stir the mixture until both phases are clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If required for the substrate, add methanesulfonamide (1.0 equivalent).
-
-
Reaction:
-
Add the 1-phenylpropene (1.0 equivalent) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, add solid sodium sulfite and stir for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Biocatalytic synthesis of this compound workflow.
Caption: Troubleshooting logic for Sharpless Asymmetric Dihydroxylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Diol synthesis by substitution [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Common side reactions in 1-Phenylpropane-1,2-diol synthesis and their avoidance
Welcome to the technical support center for the synthesis of 1-Phenylpropane-1,2-diol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the synthesis of this important vicinal diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound fall into two main categories: chemical synthesis and biocatalytic synthesis.
-
Chemical Synthesis:
-
Dihydroxylation of 1-phenylpropene: This involves the oxidation of the double bond of 1-phenylpropene using reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). The Sharpless asymmetric dihydroxylation is a notable method for achieving high enantioselectivity.
-
Reduction of α-hydroxy ketones: The reduction of a precursor like 1-phenyl-2-hydroxypropan-1-one using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) yields this compound.
-
Aldol (B89426) Condensation approach: A multi-step route can be envisioned starting with the aldol condensation of benzaldehyde (B42025) and acetaldehyde (B116499) to form an α,β-unsaturated aldehyde (cinnamaldehyde), which would then require further functional group manipulations.
-
-
Biocatalytic Synthesis:
Q2: What are the major side reactions to be aware of during chemical synthesis?
A2: The most common side reactions are highly dependent on the chosen synthetic route:
-
Dihydroxylation with KMnO₄: Over-oxidation is a significant issue, leading to the cleavage of the carbon-carbon double bond to form benzaldehyde and acetaldehyde, or further oxidation to benzoic acid.
-
Aldol Condensation Route: The self-condensation of acetaldehyde is a primary side reaction. Additionally, the Cannizzaro reaction of benzaldehyde can occur in the presence of a strong base. The initial aldol addition product can also readily dehydrate to form cinnamaldehyde.
-
Reduction of α-hydroxy ketones: While generally a clean reaction, the choice of reducing agent is crucial to avoid the reduction of other functional groups if present in the molecule.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification of this compound typically involves standard laboratory techniques. Flash column chromatography is a common and effective method for separating the diol from unreacted starting materials and non-polar byproducts. The choice of solvent system for chromatography will depend on the specific impurities present, but mixtures of hexanes and ethyl acetate (B1210297) are often a good starting point. In some cases, recrystallization or distillation under reduced pressure may also be viable purification methods. For separating diastereomers, specialized chromatographic techniques or derivatization followed by separation may be necessary.
Troubleshooting Guides
Problem 1: Low yield in dihydroxylation of 1-phenylpropene with KMnO₄
Possible Cause: Over-oxidation and cleavage of the diol product. This is often due to harsh reaction conditions.
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C.
-
pH Control: The reaction should be performed under neutral or slightly alkaline conditions. The use of a buffer can help maintain the optimal pH.
-
Controlled Reagent Addition: Add the potassium permanganate solution slowly and with vigorous stirring to avoid localized high concentrations of the oxidizing agent.
-
Dilute Solutions: Use dilute solutions of both the alkene and the permanganate to minimize the risk of over-oxidation.
Problem 2: Formation of multiple products in an aldol-based synthesis
Possible Cause: Competing side reactions such as self-condensation of acetaldehyde and the Cannizzaro reaction of benzaldehyde.
Solutions:
-
Slow Addition of Acetaldehyde: To minimize the self-condensation of acetaldehyde, it should be added slowly to a mixture of benzaldehyde and the base. This ensures that the concentration of the enolizable aldehyde is kept low at all times.
-
Choice of Base: Using a milder base can sometimes reduce the rate of the Cannizzaro reaction.
-
Temperature Control: Running the reaction at a controlled, often lower, temperature can help to favor the desired cross-aldol reaction over side reactions.
Problem 3: Poor stereoselectivity in the synthesis
Possible Cause: The choice of reagents and reaction conditions can significantly impact the stereochemical outcome.
Solutions:
-
For Dihydroxylation:
-
For syn-dihydroxylation with high enantioselectivity, the Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β is the method of choice. The choice between AD-mix-α and AD-mix-β will determine which enantiomer of the diol is formed.
-
For anti-dihydroxylation, a two-step procedure involving epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide is typically employed.
-
-
For Reduction of α-hydroxy Ketones: The stereochemical outcome of the reduction will depend on the substrate and the reducing agent. Chiral reducing agents or catalysts can be used to achieve enantioselectivity.
-
Biocatalytic Routes: For the highest degree of stereocontrol, biocatalytic methods are superior. By selecting the appropriate combination of carboligases and alcohol dehydrogenases, any of the four possible stereoisomers of this compound can be synthesized with high purity.[1][2]
Data Presentation
The following table summarizes typical yields and major side products for different synthetic routes to this compound.
| Synthesis Route | Reagents | Typical Yield | Major Side Products |
| Biocatalytic Synthesis | Carboligase & Alcohol Dehydrogenase | Up to 98% | Phenylacetylcarbinol, 1-Phenylpropan-1,2-dione (often transient) |
| Dihydroxylation | 1-phenylpropene, cold, dilute, basic KMnO₄ | Moderate | Benzaldehyde, Benzoic acid (from over-oxidation) |
| Sharpless Dihydroxylation | 1-phenylpropene, AD-mix | High (often >90%) | Minor amounts of regioisomers or enantiomers depending on substrate and conditions |
| Reduction | 1-phenyl-2-hydroxypropan-1-one, NaBH₄ | High | Generally clean, side products depend on purity of starting material |
| Aldol Condensation Route | Benzaldehyde, Acetaldehyde, Base | Variable | Cinnamaldehyde, acetaldehyde self-condensation products, benzyl (B1604629) alcohol, benzoic acid |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (1S,2R)-1-Phenylpropane-1,2-diol
This protocol is a conceptual summary based on published biocatalytic methods.
-
Carboligation Step: In a suitable buffer, combine benzaldehyde and an excess of acetaldehyde in the presence of whole cells containing a carboligase (e.g., from E. coli expressing the enzyme). The reaction is typically stirred at a controlled temperature (e.g., 30 °C) until the formation of the intermediate, (R)-2-hydroxy-1-phenylpropan-1-one, is maximized.
-
Catalyst Removal (if necessary): Depending on the specific enzymes used, the carboligase-containing cells may need to be removed by centrifugation before proceeding to the next step to prevent side reactions.
-
Reduction Step: The supernatant containing the α-hydroxy ketone is then treated with whole cells containing a stereoselective alcohol dehydrogenase (e.g., from Lactobacillus brevis) and a cofactor regeneration system. The mixture is stirred until the reduction to (1S,2R)-1-Phenylpropane-1,2-diol is complete.
-
Workup and Purification: The cells are removed by centrifugation, and the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: Biocatalytic synthesis workflow for (1S,2R)-1-Phenylpropane-1,2-diol.
Caption: Troubleshooting low yields in KMnO₄ dihydroxylation.
References
Technical Support Center: Optimization of Reaction Conditions for 1-Phenylpropane-1,2-diol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-phenylpropane-1,2-diol. The content is divided into two main synthesis strategies: Biocatalytic Synthesis and Chemical Synthesis.
Biocatalytic Synthesis of this compound
Biocatalytic methods offer a highly stereoselective route to this compound, often utilizing a two-step enzymatic cascade involving a lyase and an alcohol dehydrogenase.[1][2] This approach is particularly advantageous for producing specific stereoisomers.[1][2]
Troubleshooting Guide & FAQs
Question: My reaction yield is low in the two-step biocatalytic synthesis. What are the potential causes and solutions?
Answer: Low yield in the biocatalytic synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Enzyme Activity:
-
Cause: The lyophilized whole-cell catalysts may have lost activity due to improper storage or handling.
-
Solution: Ensure that the lyophilized cells are stored at the recommended temperature and handled under anhydrous conditions to prevent premature rehydration and degradation. Use freshly prepared or properly stored catalysts for each reaction.
-
-
Substrate Inhibition/Degradation:
-
Cause: High concentrations of the aldehyde substrates (benzaldehyde and acetaldehyde) can be inhibitory or toxic to the enzymes.[3]
-
Solution: Employ a fed-batch strategy for the addition of acetaldehyde (B116499) to maintain a low, steady concentration in the reaction mixture. For benzaldehyde (B42025), using a microaqueous reaction system with a solvent like methyl tert-butyl ether (MTBE) can increase its solubility while minimizing direct contact with the aqueous phase surrounding the whole-cell catalysts.[4][5]
-
-
Cofactor Limitation:
-
Cause: The alcohol dehydrogenase step requires a nicotinamide (B372718) cofactor (e.g., NADPH or NADH), which can be the limiting factor if not efficiently regenerated.
-
Solution: Implement a cofactor regeneration system. A common method is a substrate-coupled regeneration, for example, using a secondary alcohol like isopropanol (B130326) which is oxidized by the alcohol dehydrogenase to regenerate the reduced cofactor.
-
-
Mass Transfer Limitations:
-
Cause: In a two-phase microaqueous system, inefficient mixing can limit the transfer of substrates and products between the organic and aqueous phases, slowing down the reaction rate.
-
Solution: Ensure vigorous stirring to create a fine emulsion, maximizing the interfacial area between the organic solvent and the aqueous phase containing the whole-cell catalysts.
-
Question: I am observing the formation of byproducts. What are they and how can I minimize them?
Answer: Common byproducts in the biocatalytic synthesis include:
-
Benzoin: Formed by the self-condensation of two benzaldehyde molecules, catalyzed by the lyase.
-
Phenylacetylcarbinol: Another potential byproduct from the condensation reaction.[4]
-
1-Phenyl-1,2-propanedione: May arise from the oxidation of the desired diol.[4]
To minimize byproduct formation:
-
Control Substrate Ratio: Carefully control the molar ratio of acetaldehyde to benzaldehyde. A higher excess of acetaldehyde can favor the desired cross-condensation over the self-condensation of benzaldehyde.
-
Sequential Reaction: In some cases, performing the reaction in two separate steps can be beneficial. After the first carboligation step, the lyase-containing cells can be removed before the addition of the alcohol dehydrogenase-containing cells for the reduction step. This prevents potential side reactions catalyzed by the lyase in the second stage.[4]
Data Presentation: Optimized Reaction Conditions for Biocatalytic Synthesis
| Parameter | Condition | Rationale |
| Catalyst | Lyophilized whole E. coli cells expressing a carboligase (e.g., benzaldehyde lyase) and an alcohol dehydrogenase. | Using whole cells circumvents the need for enzyme purification and provides a protective environment for the enzymes. Lyophilization enhances stability. |
| Solvent System | Microaqueous methyl tert-butyl ether (MTBE) | MTBE solubilizes the hydrophobic substrates (benzaldehyde) at high concentrations, while the small amount of aqueous buffer maintains enzyme activity.[4][5] |
| Substrates | Benzaldehyde and Acetaldehyde | Inexpensive and readily available starting materials for the two-step cascade.[1][2] |
| Temperature | 25-30 °C | Optimal temperature range for the activity of many lyases and alcohol dehydrogenases. |
| pH | 7.0 - 8.0 (Buffered) | Maintains the optimal pH for enzyme activity and stability. |
| Cofactor Regeneration | Substrate-coupled (e.g., isopropanol) | Ensures a continuous supply of the reduced cofactor (NADH or NADPH) for the alcohol dehydrogenase step, driving the reaction to completion. |
Experimental Protocol: Two-Step Biocatalytic Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol
This protocol is a general guideline and may require optimization for specific enzymes and cell preparations.
Step 1: Carboligation
-
To a stirred reaction vessel, add lyophilized E. coli cells expressing a suitable (S)-selective carboligase.
-
Add a solution of benzaldehyde in MTBE.
-
Add a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).
-
Initiate the reaction by the dropwise addition of acetaldehyde over several hours.
-
Monitor the reaction progress by TLC or HPLC for the formation of (S)-2-hydroxy-1-phenyl-1-propanone.
-
Upon completion, allow the whole cells to settle or centrifuge the mixture to separate the cells.
Step 2: Reduction
-
Decant the supernatant containing the (S)-2-hydroxy-1-phenyl-1-propanone into a new reaction vessel.
-
Add lyophilized E. coli cells expressing a suitable (S)-selective alcohol dehydrogenase.
-
Add isopropanol as the co-substrate for cofactor regeneration.
-
Stir the mixture at 25-30 °C.
-
Monitor the reduction of the keto group to the corresponding diol by TLC or HPLC.
-
Once the reaction is complete, quench by adding a water-miscible organic solvent (e.g., acetone) and filter to remove the cells.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization: Biocatalytic Cascade for this compound Synthesis
Caption: Two-step biocatalytic synthesis of this compound.
Chemical Synthesis of this compound
Chemical synthesis routes, such as the dihydroxylation of anethole (B165797), provide alternative pathways to this compound. Asymmetric dihydroxylation techniques, like the Sharpless and Upjohn methods, are employed to achieve stereoselectivity.
Troubleshooting Guide & FAQs
Question: My Sharpless asymmetric dihydroxylation of anethole gives low enantioselectivity. How can I improve it?
Answer: Low enantioselectivity in the Sharpless asymmetric dihydroxylation is a common issue. Consider the following factors:
-
Chiral Ligand Quality:
-
Cause: The chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) may be impure or have degraded.
-
Solution: Use a fresh, high-purity sample of the chiral ligand. Store ligands under an inert atmosphere and protected from light.
-
-
Reaction Temperature:
-
Cause: Higher reaction temperatures can lead to a decrease in enantioselectivity.
-
Solution: Perform the reaction at a lower temperature, typically between 0 °C and room temperature. For some substrates, temperatures as low as -20 °C may be necessary.
-
-
Slow Addition of Alkene:
-
Cause: A high concentration of the alkene can lead to a background, non-enantioselective reaction pathway.
-
Solution: Add the anethole slowly to the reaction mixture containing the catalyst and chiral ligand. This maintains a low instantaneous concentration of the alkene, favoring the chiral pathway.
-
-
Stirring Rate:
-
Cause: In the biphasic reaction medium, inefficient stirring can lead to poor mixing and localized concentration gradients, affecting selectivity.
-
Solution: Ensure vigorous stirring to maintain a homogeneous mixture of the organic and aqueous phases.
-
Question: The Upjohn dihydroxylation of anethole is sluggish and results in a low yield. What can I do?
Answer: The Upjohn dihydroxylation can sometimes be slow.[6] Here are some tips to improve the reaction:
-
Purity of NMO:
-
Cause: The co-oxidant, N-methylmorpholine N-oxide (NMO), can be hygroscopic and its purity can affect the reaction rate.
-
Solution: Use anhydrous NMO or dry it before use.
-
-
Catalyst Loading:
-
Cause: Insufficient catalyst loading can lead to a slow reaction.
-
Solution: While osmium tetroxide is used in catalytic amounts, ensure that the loading is sufficient for your substrate scale. A slight increase in the catalyst amount may improve the reaction rate.
-
-
Solvent System:
-
Cause: The choice of solvent can influence the solubility of the reactants and the overall reaction rate.
-
Solution: A common solvent system is a mixture of acetone and water. The ratio can be optimized to improve the solubility of anethole.
-
-
Ligand Acceleration:
-
Cause: The uncatalyzed reaction can be slow.
-
Solution: Although the Upjohn dihydroxylation is typically performed without a chiral ligand, the addition of a simple tertiary amine ligand can sometimes accelerate the reaction.
-
Data Presentation: Comparison of Asymmetric Dihydroxylation Conditions
| Parameter | Sharpless Asymmetric Dihydroxylation | Upjohn Dihydroxylation |
| Catalyst | OsO₄ (catalytic) | OsO₄ (catalytic) |
| Co-oxidant | K₃[Fe(CN)₆] or NMO | NMO |
| Chiral Ligand | Required (e.g., (DHQ)₂-PHAL) | Not typically used |
| Stereoselectivity | High enantioselectivity | Racemic or low selectivity |
| Reaction Rate | Generally faster | Can be slow |
| Key Additive | Methanesulfonamide (for some substrates) | None |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-Anethole
Warning: Osmium tetroxide is highly toxic and volatile. Handle with extreme caution in a well-ventilated fume hood.
-
To a round-bottom flask, add a mixture of t-butanol and water (1:1).
-
Add AD-mix-β (a commercially available mixture of K₃[Fe(CN)₆], K₂CO₃, and (DHQD)₂-PHAL) and stir until most of the solids dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide.
-
Add trans-anethole to the vigorously stirred mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
After the reaction is complete (typically after several hours to overnight), quench the reaction by adding solid sodium sulfite (B76179) and stirring for one hour.
-
Add ethyl acetate (B1210297) and stir for another 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with a saturated aqueous solution of Na₂SO₄, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualization: Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A two-step biocatalytic cascade in micro-aqueous medium: using whole cells to obtain high concentrations of a vicinal diol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of 1-Phenylpropane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-phenylpropane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for the stereoselective synthesis of this compound?
A1: The main strategies for achieving stereoselectivity in the synthesis of this compound include:
-
Asymmetric Dihydroxylation: This method introduces both hydroxyl groups in a concerted, stereospecific manner across a double bond, most notably through the Sharpless Asymmetric Dihydroxylation of an alkene precursor.[1][2]
-
Nucleophilic Addition to a Chiral Carbonyl Compound: This approach involves the diastereoselective addition of a nucleophile to an α-chiral aldehyde or ketone. The stereochemical outcome is governed by principles such as the Felkin-Anh model and chelation control.[3][4]
-
Enzymatic Synthesis: Biocatalytic methods offer high stereoselectivity. For instance, a two-step enzymatic process using a lyase followed by an alcohol dehydrogenase can produce all four stereoisomers of this compound.[5][6]
-
Catalytic Hydrogenation: The enantioselective hydrogenation of a prochiral diketone, such as 1-phenyl-1,2-propanedione, using a chiral catalyst or modifier can yield the desired diol.[7][8]
Q2: How can I control the diastereoselectivity to obtain either the syn or anti diol?
A2: The diastereoselectivity between syn and anti diols can be controlled by the choice of synthetic route and reaction conditions:
-
For syn-diols: The Sharpless Asymmetric Dihydroxylation of a trans-alkene will stereospecifically yield the syn-diol.[1]
-
For anti-diols: Nucleophilic addition to an α-chiral carbonyl compound can be directed to favor the anti product by carefully selecting reagents and conditions that favor non-chelation control, as predicted by the Felkin-Anh model.[9][10] Conversely, conditions promoting chelation control can favor the syn diastereomer.[10][11]
Q3: What are the common challenges in achieving high enantioselectivity?
A3: Common challenges in achieving high enantioselectivity include:
-
Improper Ligand or Catalyst Choice: In catalytic reactions like the Sharpless dihydroxylation or asymmetric hydrogenation, the choice of the chiral ligand or modifier is crucial for inducing high enantioselectivity.[2][7]
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the reagents or solvents, leading to a loss of activity and selectivity.[7]
-
Sub-optimal Reaction Conditions: Temperature, pressure, solvent, and substrate concentration can all significantly impact the enantiomeric excess (ee) of the product.
-
Background Uncatalyzed Reaction: A non-selective background reaction can compete with the desired catalytic cycle, lowering the overall enantioselectivity.
Troubleshooting Guides
Sharpless Asymmetric Dihydroxylation
Issue: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Step |
| Incorrect AD-mix | Verify that the correct AD-mix is being used for the desired enantiomer (AD-mix-α for the (R,R)-diol and AD-mix-β for the (S,S)-diol from a trans-alkene).[1] |
| Ligand Decomposition | Store AD-mix reagents in a cool, dark, and dry place. Avoid prolonged exposure to light and moisture. |
| High Olefin Concentration | A high concentration of the alkene can lead to a competing, non-selective dihydroxylation pathway. Maintain a low olefin concentration.[12] |
| Inappropriate Solvent System | The standard solvent system is t-butanol/water. Ensure the correct ratio is used for optimal solubility and reaction rate. |
Issue: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction is sluggish, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the catalytic cycle.[2] |
| Catalyst Inactivity | Ensure the osmium tetroxide has not been reduced and that the co-oxidant (e.g., NMO or K₃[Fe(CN)₆]) is active.[1] |
| Product Decomposition | Over-oxidation of the diol can occur. Work up the reaction promptly once the starting material is consumed. |
Nucleophilic Addition to α-Hydroxy Ketones/Aldehydes
Issue: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Lack of Chelation Control | When the syn product is desired from an α-alkoxy ketone, use a Lewis acidic Grignard reagent (e.g., in the presence of MgBr₂) or other chelating Lewis acids like ZnBr₂, TiCl₄, or SnCl₄ to enforce a chelated transition state.[10][11] |
| Dominance of Felkin-Anh Model | For the anti product, use non-chelating conditions. Bulky silyl (B83357) protecting groups on the α-hydroxy group can disfavor chelation and promote Felkin-Anh controlled addition.[10][13] |
| Incorrect Reagent | The choice of nucleophile and metal counterion can significantly influence the diastereoselectivity. Screen different organometallic reagents (e.g., organolithium, organomagnesium, organozinc).[4] |
Quantitative Data Summary
| Method | Substrate | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
| Enzymatic | Benzaldehyde & Acetaldehyde | Lyase & Alcohol Dehydrogenase | (1S,2R)-1-Phenylpropane-1,2-diol | >95% de | >99% ee | up to 98% |
| Enzymatic | Benzaldehyde & Acetaldehyde | Carboligase & Oxidoreductase | This compound | >99% de | >99% ee | - |
| Hydrogenation | 1-Phenyl-1,2-propanedione | Pt/C, Cinchonidine | (1R,2S)-1-Phenyl-1,2-propanediol | - | 64% ee for (R)-1-hydroxy-1-phenylpropanone intermediate | 67 mol% for intermediate |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of (E)-β-Methylstyrene
This protocol is a general guideline for the asymmetric dihydroxylation to produce (1R,2R)- or (1S,2S)-1-phenylpropane-1,2-diol.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the appropriate AD-mix (AD-mix-β for (S,S)-diol, AD-mix-α for (R,R)-diol) in a 1:1 mixture of tert-butanol (B103910) and water.[2]
-
Cooling: Cool the resulting slurry to 0 °C in an ice bath.
-
Substrate Addition: Add (E)-β-methylstyrene to the cooled slurry with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (B76179) and stirring for one hour.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Grignard Addition to 2-Hydroxy-1-phenylpropan-1-one (Chelation Control)
This protocol is a general method for favoring the syn-diol.
-
Grignard Reagent Preparation: Prepare the desired Grignard reagent (e.g., Phenylmagnesium bromide) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Substrate Solution: In a separate flask under an inert atmosphere, dissolve 2-hydroxy-1-phenylpropan-1-one and a chelating Lewis acid (e.g., MgBr₂ etherate) in anhydrous dichloromethane.
-
Cooling: Cool the substrate solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the Grignard reagent to the cooled substrate solution via syringe.
-
Reaction: Stir the reaction mixture at -78 °C, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Visualizations
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.
Caption: Control of diastereoselectivity in nucleophilic additions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in 1-Phenylpropane-1,2-diol synthesis
Welcome to the technical support center for the synthesis of 1-Phenylpropane-1,2-diol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My chemical synthesis using sodium borohydride (B1222165) reduction of 1-Phenyl-1,2-propanedione (B147261) is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?
A1: Low yields in the sodium borohydride reduction can stem from several factors. Here’s a breakdown of potential issues and troubleshooting steps:
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Incomplete Reaction: The reduction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the recommended reaction time, you can try adding an additional portion of sodium borohydride. Be cautious with additions to avoid vigorous reactions.
-
-
Reagent Quality: The sodium borohydride may have degraded.
-
Solution: Use freshly opened or properly stored sodium borohydride. This reagent is sensitive to moisture.
-
-
Reaction Temperature: The reaction temperature can influence the rate and selectivity.
-
Solution: While the reaction is often run at room temperature or 0°C, optimizing the temperature may be necessary.[2] Running the reaction at a slightly lower temperature for a longer duration can sometimes minimize side reactions.
-
-
Solvent Choice: The choice of solvent can impact the reaction.
-
Solution: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.[3][4] Ensure the solvent is of appropriate purity. In some cases, a mixture of solvents like THF/methanol can be employed.[3]
-
-
Work-up Procedure: Product loss can occur during the work-up and extraction phases.
-
Solution: Ensure the pH is appropriately adjusted during the quenching step. Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform) multiple times to maximize product recovery.[5]
-
Q2: I am using a biocatalytic approach with alcohol dehydrogenase (ADH) and observing low conversion of the precursor ketone. What are the likely reasons for this?
A2: Biocatalytic reductions can be highly efficient but are sensitive to specific conditions. Here are common reasons for low conversion and their solutions:
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Cofactor Limitation/Regeneration Failure: Many ADHs require a nicotinamide (B372718) cofactor (NADH or NADPH) for activity. If the cofactor is not regenerated, the reaction will stop once the initial amount is consumed.[6]
-
Solution: Implement a cofactor regeneration system. A common method is to use a secondary alcohol like isopropanol (B130326) as a co-substrate, which is oxidized by the ADH to regenerate the NADH/NADPH.[6] Other systems, such as using formate (B1220265) dehydrogenase, can also be employed.[7]
-
-
Enzyme Inhibition: High concentrations of the substrate (ketone) or the product (diol) can inhibit the enzyme, leading to a stall in the reaction.
-
Solution: Employ a fed-batch or continuous-flow setup to maintain a low, optimal concentration of the substrate. Product inhibition can sometimes be mitigated by in-situ product removal.
-
-
Sub-optimal Reaction Conditions: The pH, temperature, and solvent environment may not be ideal for the specific ADH being used.
-
Low Enzyme Activity or Stability: The enzyme preparation may have low activity, or it may be denaturing under the reaction conditions.
-
Solution: Use a fresh enzyme preparation or one that has been stored correctly. Consider immobilizing the enzyme to improve its stability and facilitate reuse.
-
Q3: My biocatalytic synthesis starting from benzaldehyde (B42025) and acetaldehyde (B116499) has a low final product concentration. How can I address this?
A3: This two-step cascade reaction, often involving a carboligase and an alcohol dehydrogenase, has its own set of challenges leading to low product concentrations.
-
Equilibrium Limitations: The initial carboligation step to form the 2-hydroxy ketone intermediate can be reversible.[8]
-
Solution: Shifting the equilibrium towards the product can be achieved by adjusting the ratio of the starting aldehydes. Increasing the concentration of acetaldehyde can favor the formation of the desired intermediate.[8]
-
-
Byproduct Formation: Side reactions, such as the self-ligation of benzaldehyde, can consume starting materials and reduce the overall yield.[8]
-
Solution: Optimizing the reaction conditions, such as substrate concentrations and the choice of biocatalyst, can help minimize the formation of byproducts.[8]
-
-
Low Substrate Solubility: Benzaldehyde has limited solubility in aqueous systems, which can limit the reaction rate.
-
Solution: The use of a microaqueous organic solvent system, such as methyl tert-butyl ether (MTBE), can significantly increase the concentration of hydrophobic substrates and lead to higher product yields.[9]
-
Data Presentation
Table 1: Comparison of Different Synthesis Strategies for this compound
| Synthesis Method | Starting Material(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Chemical Reduction | 1-Phenyl-1,2-propanedione | Sodium tetrahydroborate | Ethanol | 0 | 1 | 95 | [2] |
| Biocatalytic Cascade | Benzaldehyde, Acetaldehyde | Carboligase & Alcohol Dehydrogenase | Microaqueous MTBE | 30 | - | up to 98 | [7][8] |
| Biocatalytic Reduction | (S)-2-hydroxypropiophenone | ADH from Lactobacillus brevis | Phosphate (B84403) Buffer | 25 | - | up to 99 (with cofactor regeneration) | [6] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Sodium Borohydride Reduction
This protocol is based on the reduction of 1-phenyl-1,2-propanedione.
Materials:
-
1-phenyl-1,2-propanedione
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-phenyl-1,2-propanedione in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add sodium borohydride to the stirred solution in small portions over a period of 10-15 minutes.
-
Allow the reaction to stir at 0°C for 1 hour. Monitor the reaction progress by TLC.
-
After completion, quench the reaction by slowly adding water, followed by hydrochloric acid to neutralize the excess borohydride and adjust the pH.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Biocatalytic Synthesis using an Alcohol Dehydrogenase
This protocol outlines the general procedure for the reduction of a 2-hydroxy ketone using an alcohol dehydrogenase with a cofactor regeneration system.
Materials:
-
(S)-2-hydroxypropiophenone (or other suitable precursor)
-
Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus brevis)
-
NADP⁺ or NAD⁺
-
Isopropanol (for cofactor regeneration)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Magnesium sulfate (often required for enzyme activity)
-
Reaction vessel (e.g., shaker flask or bioreactor)
-
Incubator shaker
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing phosphate buffer, magnesium sulfate, and the cofactor (NADP⁺ or NAD⁺).
-
Add the substrate, (S)-2-hydroxypropiophenone, to the mixture.
-
Add isopropanol as the co-substrate for cofactor regeneration.
-
Initiate the reaction by adding the alcohol dehydrogenase enzyme preparation (either as a cell-free extract, purified enzyme, or whole cells).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30°C) with agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC.
-
Once the reaction is complete, the enzyme can be removed by centrifugation (for whole cells or insoluble enzyme) or other appropriate methods.
-
The product can then be extracted from the reaction mixture using a suitable organic solvent and purified as needed.
Visualizations
References
- 1. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy (R)-3-phenylpropane-1,2-diol | 79299-22-2 [smolecule.com]
Technical Support Center: Purification of Crude 1-Phenylpropane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-phenylpropane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used.
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From the reduction of 2-hydroxy-1-phenylpropan-1-one: Unreacted starting material is a likely impurity.
-
From the asymmetric dihydroxylation of α-methylstyrene: Unreacted α-methylstyrene and byproducts from over-oxidation, such as aldehydes or ketones, can be present.[1]
-
From the reaction of benzaldehyde (B42025) and acetaldehyde: Unreacted starting materials and the intermediate, 2-hydroxy-1-phenylpropan-1-one, may be present.[1][2][3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods are:
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Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Column Chromatography (Flash or HPLC): A versatile technique for separating the desired diol from a wide range of impurities.
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Liquid-Liquid Extraction: Useful for an initial workup to remove water-soluble or acid/base-soluble impurities.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage of the desired compound and detect impurities. A C18 or a Phenyl-Hexyl column can be used for analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities when coupled with a separation technique like LC-MS.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is insoluble in the hot solvent, or the solution is supersaturated. | Add more solvent until the oil dissolves. If the oil persists, consider a different solvent or a solvent pair. |
| No Crystal Formation | The solution is not saturated enough, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Cool the solution slowly. |
| Low Recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | Use a less polar solvent or a solvent pair. Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. |
| Impure Crystals | The cooling process was too fast, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system or column packing. | Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. Ensure the column is packed uniformly without any cracks or bubbles. |
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A step or gradient elution might be necessary. |
| Compound Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent. |
| Tailing Peaks | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine (B128534) for basic compounds or 0.1% acetic acid for acidic compounds). |
| Cracked Column Bed | The column ran dry, or the packing was not uniform. | Ensure the solvent level is always above the silica (B1680970) bed. Pack the column carefully as a slurry. |
Liquid-Liquid Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Poor Separation of Layers | The densities of the two phases are too similar. | Add a solvent to one of the phases to alter its density. Centrifugation can also help separate the layers. |
| Low Recovery of Product | The product has some solubility in the aqueous phase, or an insufficient number of extractions were performed. | Perform multiple extractions with smaller volumes of the organic solvent. Salting out the aqueous layer by adding NaCl can decrease the solubility of the organic compound in the aqueous phase. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative)
| Method | Starting Purity (%) | Conditions | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | ~90 | Toluene/Hexane (B92381) | >98 | 70-85 | Effective for removing minor, less polar impurities. |
| Flash Chromatography | 70-85 | Silica Gel, Hexane/Ethyl Acetate Gradient | >99 | 60-80 | Good for removing a wide range of impurities. |
| Preparative HPLC | >95 | C18 Column, Acetonitrile (B52724)/Water Gradient | >99.9 | 85-95 | Ideal for achieving very high purity, especially for separating diastereomers. |
Note: The data in this table are illustrative and can vary depending on the specific impurities present and the experimental conditions.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., toluene, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A toluene-hexane mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent with stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
HPLC Protocol for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., starting with a 30:70 ratio). A gradient elution may be necessary to separate all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Injection Volume: 10-20 µL of a dilute solution of the sample in the mobile phase.
-
Analysis: The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Liquid-Liquid Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) that is immiscible with water.
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Water to remove water-soluble impurities.
-
A weak acid (e.g., 1 M HCl) to remove basic impurities.
-
A weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water and help break any emulsions.
-
-
Drying: After each wash, separate the organic layer. After the final wash, dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the partially purified product.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1-Phenylpropane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-Phenylpropane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for this compound?
A1: The two main scalable routes are biocatalytic synthesis and chemical synthesis.
-
Biocatalytic Synthesis: This is often the preferred method for large-scale production due to its high stereoselectivity and yields. A common approach is a two-step enzymatic cascade involving:
-
Carboligation: The formation of a 2-hydroxy ketone intermediate from inexpensive aldehydes like benzaldehyde (B42025) and acetaldehyde (B116499), catalyzed by a lyase.
-
Oxidoreduction: The reduction of the 2-hydroxy ketone to the final this compound product, catalyzed by an alcohol dehydrogenase.[1]
-
-
Chemical Synthesis: Traditional chemical methods include the reduction of 1-phenyl-1,2-propanedione (B147261) or the dihydroxylation of 1-phenylpropene.[2][3] While effective, these methods may present challenges in achieving high stereoselectivity and can involve hazardous reagents.
Q2: What are the critical parameters to control during the scale-up of the biocatalytic synthesis?
A2: When scaling up the biocatalytic synthesis of this compound, it is crucial to monitor and control the following parameters:
-
Temperature: Enzymes have an optimal temperature range for activity and stability. Deviations can lead to decreased reaction rates or enzyme denaturation.
-
pH: The pH of the reaction medium affects enzyme activity and stability. Maintaining the optimal pH is essential for consistent results.
-
Substrate and Cofactor Concentration: High substrate concentrations can sometimes lead to substrate inhibition, while an adequate supply of the cofactor (e.g., NADH or NADPH) is necessary for the oxidoreductase step. Cofactor regeneration systems are often employed in large-scale processes.[4]
-
Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to gradients in temperature, pH, and substrate concentration, resulting in lower yields and purity.[5]
-
Oxygen Transfer (for aerobic processes): If using whole-cell biocatalysts that require oxygen, ensuring adequate oxygen transfer becomes critical at larger scales.
Q3: What are the common side reactions and byproducts to expect?
A3: During the synthesis of this compound, several side reactions can occur:
-
In Biocatalytic Synthesis:
-
Self-ligation of benzaldehyde: This can form benzoin (B196080) as a byproduct.[5]
-
Over-oxidation: The diol product can be oxidized to the corresponding hydroxy ketone or diketone if not controlled.
-
-
In Chemical Synthesis (e.g., dihydroxylation):
-
Over-oxidation: Similar to the biocatalytic route, over-oxidation can lead to the formation of ketones or cleavage of the C-C bond.
-
Formation of regioisomers: In some cases, other diol isomers may be formed.
-
Byproducts from side reactions with reagents: For example, when using osmium tetroxide, side reactions can occur if the reaction conditions are not carefully controlled.
-
Q4: What are the main challenges in purifying this compound at a large scale?
A4: The purification of this compound, a polar compound, presents several challenges at an industrial scale:
-
High Water Solubility: Its polarity makes extraction from aqueous media difficult and can lead to the formation of emulsions during work-up.[6]
-
Separation from Structurally Similar Impurities: Byproducts with similar polarities can be challenging to separate by standard chromatography.
-
Choice of Purification Method: Traditional methods like distillation may not be suitable due to the high boiling point of the diol. Techniques like crystallization, preparative chromatography, or membrane filtration are often required.[7]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | Biocatalytic: Inactive or inhibited enzyme; Suboptimal pH or temperature; Poor mass transfer. Chemical: Insufficient reagent; Low reaction temperature; Poor mixing. | Biocatalytic: Verify enzyme activity; Optimize pH and temperature; Improve agitation. Chemical: Increase reagent stoichiometry; Optimize reaction temperature and time; Enhance mixing. |
| Product degradation | Unstable pH during reaction or work-up; High reaction temperature. | Maintain optimal pH throughout the process; Conduct the reaction at the lowest effective temperature. |
| Loss during work-up/purification | Formation of stable emulsions during extraction; Inefficient purification method. | Use appropriate demulsifiers or alternative extraction solvents; Optimize purification method (e.g., crystallization, different chromatography media). |
Low Purity/High Impurity Levels
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Presence of starting materials in the final product | Incomplete reaction. | Increase reaction time; Optimize temperature and catalyst/enzyme loading. |
| Formation of byproducts (e.g., benzoin, over-oxidation products) | Biocatalytic: Suboptimal substrate ratio; Presence of contaminating enzymes. Chemical: Non-selective reagents; Harsh reaction conditions. | Biocatalytic: Adjust the ratio of benzaldehyde to acetaldehyde; Use purified enzymes or engineered whole-cell catalysts. Chemical: Use more selective reagents (e.g., Sharpless asymmetric dihydroxylation); Employ milder reaction conditions. |
| Residual solvents or reagents | Inefficient purification. | Optimize the purification process, including washing and drying steps. |
Data Presentation
Table 1: Comparison of Scalable Synthesis Methods for this compound
| Parameter | Biocatalytic (Two-Step Enzymatic) | Chemical (Sharpless Asymmetric Dihydroxylation) |
| Starting Materials | Benzaldehyde, Acetaldehyde | 1-Phenylpropene |
| Typical Yield | Up to 98%[5][8] | 80-95% |
| Stereoselectivity (ee/de) | >99%[9] | >95% |
| Key Reagents | Lyase, Alcohol Dehydrogenase | Osmium tetroxide (catalytic), Chiral ligand, Co-oxidant |
| Reaction Conditions | Mild (near ambient temp. and neutral pH) | Often requires low temperatures |
| Scalability Challenges | Enzyme stability, cofactor regeneration, mass transfer | Cost and toxicity of osmium, ligand recovery |
Table 2: Effect of Process Parameters on Biocatalytic Synthesis of (1S,2R)-PPD[5]
| Parameter Varied | Condition | Product Concentration (g/L) | Yield |
| Acetaldehyde Concentration | Increasing amounts | Increased HPP formation, shifting equilibrium | - |
| Final Optimized Conditions | - | 63.8 | 98% |
Experimental Protocols
Protocol 1: Scaled-Up Two-Step Biocatalytic Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol[5][8]
Step 1: Carboligation to (S)-2-hydroxy-1-phenylpropan-1-one ((S)-HPP)
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer).
-
Enzyme Addition: Add lyophilized whole cells containing the appropriate carboligase (e.g., a benzoylformate decarboxylase variant).
-
Substrate Addition: Add benzaldehyde and acetaldehyde to the desired concentrations (e.g., 500 mM benzaldehyde). The acetaldehyde is typically added in excess.
-
Reaction: Maintain the reaction at a controlled temperature and pH with adequate mixing. Monitor the formation of (S)-HPP by a suitable analytical method (e.g., HPLC).
-
Completion: The reaction is typically complete within 6-12 hours.
Step 2: Oxidoreduction to (1S,2S)-1-Phenylpropane-1,2-diol
-
Enzyme Addition: To the crude reaction mixture from Step 1, add lyophilized whole cells containing a suitable alcohol dehydrogenase (e.g., from Lactobacillus brevis).
-
Cofactor and Co-substrate Addition: Add the necessary cofactor (e.g., NADPH) and a co-substrate for cofactor regeneration (e.g., isopropanol (B130326) or 1,5-pentanediol).[8]
-
Reaction: Continue the reaction under controlled temperature and pH with mixing. Monitor the conversion of (S)-HPP to (1S,2S)-PPD.
-
Completion: The reduction is typically complete within 24 hours.
-
Downstream Processing:
-
Separate the whole cells by centrifugation or filtration.
-
Extract the product from the aqueous phase using a suitable organic solvent.
-
Purify the product by crystallization or column chromatography.
-
Protocol 2: Sharpless Asymmetric Dihydroxylation of 1-Phenylpropene
-
Reaction Setup: In a suitable reactor, dissolve the chiral ligand (e.g., (DHQD)₂PHAL for AD-mix-β) and potassium carbonate in a mixture of t-butanol and water.
-
Reagent Addition: Add potassium ferricyanide(III) as the co-oxidant.
-
Catalyst Addition: Add a catalytic amount of potassium osmate(VI) dihydrate.
-
Substrate Addition: Add 1-phenylpropene to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature or 0°C until the reaction is complete, as monitored by TLC or GC.
-
Quenching: Quench the reaction by adding a reducing agent such as sodium sulfite.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography or crystallization.
Mandatory Visualizations
Caption: Experimental workflows for biocatalytic and chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biocatalysis: Case Studies – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Engineered enzymatic cascade converts diols to amino alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02141J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 1-Phenylpropane-1,2-diol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 1-Phenylpropane-1,2-diol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used in the synthesis of this compound?
A1: The synthesis of this compound can be achieved through both biocatalytic and chemocatalytic routes. Biocatalysis often employs enzymes such as lyases and alcohol dehydrogenases for stereoselective synthesis.[1][2] Chemical synthesis routes may involve various catalysts, including those for hydrogenation or oxidation reactions, although specific examples for this diol are less commonly detailed in readily available literature.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include a sudden or gradual drop in reaction yield, a decrease in the rate of reaction, and changes in product selectivity.[3] In some cases, particularly with heterogeneous catalysts, you might observe a change in the physical appearance of the catalyst, such as a color change or the formation of a precipitate (e.g., palladium black).[3]
Q3: How can I determine the cause of my catalyst's deactivation?
A3: Identifying the root cause of deactivation involves a systematic approach.[4] Start by considering the three main categories of deactivation: chemical, thermal, and mechanical.[4][5] Chemical deactivation includes poisoning and fouling, thermal deactivation involves sintering, and mechanical deactivation can be due to attrition or crushing.[5][6] A thorough analysis of your reaction conditions, purity of starting materials, and any changes in the experimental setup can provide crucial clues.
Q4: Can the deactivated catalyst be regenerated?
A4: In many cases, yes. The possibility of regeneration depends on the nature of the deactivation. For instance, coke deposition can often be reversed by calcination.[7] Poisoning might be reversible or irreversible depending on the strength of the interaction between the poison and the catalyst's active sites.[8] Regeneration methods can include solvent washing, heat treatment, or chemical treatment.[9][10]
Troubleshooting Guides
Issue 1: Gradual Decrease in Yield with a Biocatalyst (Enzyme)
Possible Cause: Enzyme denaturation or inhibition.
Troubleshooting Steps:
-
Verify Reaction Conditions: Ensure the pH and temperature of the reaction medium are within the optimal range for the specific enzyme being used. Deviations can lead to a loss of enzymatic activity.
-
Check for Inhibitors: The presence of certain metal ions or organic molecules in the substrate or solvent can inhibit enzyme activity. Analyze the purity of your starting materials.
-
Assess Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration or removing the product as it forms.[3]
-
Immobilization Leaching: If you are using an immobilized enzyme, the enzyme may be leaching from the support. Analyze the support material and the reaction medium for signs of enzyme loss.
Issue 2: Sudden Drop in Activity with a Heterogeneous Chemocatalyst
Possible Cause: Catalyst poisoning.
Troubleshooting Steps:
-
Analyze Feedstock Purity: Impurities in the reactants or solvent, such as sulfur, nitrogen compounds, or heavy metals, can act as poisons by strongly adsorbing to the catalyst's active sites.[6]
-
Review Gas Purity: If using gases (e.g., hydrogen for reduction), ensure they are of high purity, as trace impurities can poison the catalyst.
-
Investigate Potential Leaching: In some cases, components from the reactor or seals can leach into the reaction mixture and poison the catalyst.
-
Perform a Poisoning Test: Intentionally introduce a small amount of a suspected poison to a fresh batch of catalyst to see if it replicates the deactivation behavior.
Issue 3: Reaction Stalls Before Completion with a Homogeneous Catalyst
Possible Cause: Catalyst decomposition or product inhibition.
Troubleshooting Steps:
-
Monitor Catalyst Stability: Use analytical techniques like NMR or UV-Vis spectroscopy to monitor the catalyst's integrity throughout the reaction. This can help identify if the catalyst is degrading.
-
Evaluate Product Inhibition: As the product concentration increases, it may coordinate with the catalyst, rendering it inactive.[11] Diluting the reaction or removing the product as it is formed can mitigate this.
-
Consider Ligand Degradation: For organometallic catalysts, the organic ligand can degrade, leading to catalyst deactivation. Ensure the reaction is performed under an inert atmosphere if the ligand is air-sensitive.[11]
Quantitative Data on Catalyst Performance
While specific data for this compound synthesis is limited, the following table provides a general overview of factors affecting catalyst performance and potential indicators of deactivation.
| Parameter | Typical Range for Optimal Performance | Indication of Deactivation | Potential Cause of Deactivation |
| Reaction Temperature | Varies with catalyst type | Decrease in activity outside optimal range | Thermal degradation, sintering |
| pH (for biocatalysts) | 6.0 - 8.0 | Significant drop in activity | Enzyme denaturation |
| Substrate Purity | > 99% | Rapid loss of activity | Poisoning |
| Catalyst Loading | Catalyst-dependent | Lower than expected conversion | Insufficient active sites, deactivation |
| Reaction Time | Varies | Stalling of reaction | Catalyst deactivation, product inhibition |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for Fouling by Coke)
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration or centrifugation.
-
Solvent Washing: Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed organic species.
-
Drying: Dry the catalyst in an oven at 100-120 °C for 2-4 hours to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen. The temperature and duration of calcination will depend on the specific catalyst and the nature of the coke. A typical starting point is 400-500 °C for 3-5 hours.[7]
-
Cooling: Allow the catalyst to cool down to room temperature under an inert atmosphere.
Protocol 2: General Procedure for Biocatalyst (Enzyme) Reactivation
-
Buffer Exchange: If the deactivation is suspected to be due to pH changes or inhibitors in the buffer, wash the immobilized enzyme with a fresh, optimal pH buffer.
-
Chelating Agents: If metal ion inhibition is suspected, a wash with a dilute solution of a chelating agent like EDTA may help, followed by a thorough wash with the reaction buffer.
-
Refolding: For denatured enzymes, it is sometimes possible to induce refolding, although this is a complex process and highly dependent on the specific enzyme. This may involve treatment with denaturants followed by their removal.
Visualizing Deactivation Pathways and Troubleshooting
.dot
Caption: Common pathways leading to catalyst deactivation.
.dot
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. mdpi.com [mdpi.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 11. benchchem.com [benchchem.com]
Impact of solvent choice on 1-Phenylpropane-1,2-diol reaction outcome
Welcome to the Technical Support Center for experiments involving 1-Phenylpropane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the impact of solvent choice on reaction outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Yield in Oxidative Cleavage Reactions
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity and proticity of the solvent can significantly affect the efficacy of oxidizing agents. For instance, lead tetraacetate (Pb(OAc)₄) reactions are sensitive to water and are best performed in anhydrous aprotic solvents.
-
Recommendation: For Pb(OAc)₄ oxidations, use solvents such as benzene, toluene, or dichloromethane (B109758). For periodate (B1199274) (e.g., NaIO₄) cleavages, a mixture of water with a miscible organic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (CH₃CN) is often effective as it helps to dissolve both the diol and the inorganic oxidant.
-
-
Poor Substrate Solubility: this compound has moderate solubility in water but is more soluble in organic solvents like alcohols and ethers.[1] If the diol is not fully dissolved, the reaction will be slow and incomplete.
-
Recommendation: Ensure your chosen solvent or solvent system fully dissolves the this compound at the reaction temperature. Gentle heating may be required, but be mindful of the boiling point of your solvent and potential side reactions.
-
-
Decomposition of Oxidizing Agent: Some oxidizing agents are not stable in certain solvents or in the presence of impurities.
-
Recommendation: Use fresh, high-purity reagents and ensure your solvent is free of contaminants that could react with the oxidizing agent.
-
Quantitative Data on Solvent Effects in Oxidative Cleavage:
| Oxidizing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield of Benzaldehyde (B42025) (%) | Reference |
| Pb(OAc)₄ | Benzene (anhydrous) | 25 | 2 | ~90 | General Literature |
| Pb(OAc)₄ | Acetic Acid | 25 | 1 | ~85 | General Literature |
| NaIO₄ | THF/H₂O (1:1) | 25 | 3 | ~95 | General Literature |
| NaIO₄ | CH₃CN/H₂O (1:1) | 25 | 3 | ~92 | General Literature |
Note: Yields are approximate and can vary based on specific reaction conditions and the stereochemistry of the diol.
Issue 2: Formation of Undesired Byproducts
Possible Causes & Solutions:
-
Solvent-Induced Side Reactions: The solvent can sometimes participate in the reaction, leading to byproducts. For example, in strongly acidic or basic conditions, the solvent itself might react or promote side reactions of the substrate or product.
-
Recommendation: Choose an inert solvent that does not react with the reagents or intermediates under the reaction conditions.
-
-
Over-oxidation: In some cases, the desired aldehyde product can be further oxidized to a carboxylic acid, especially in the presence of strong oxidants and certain solvents.
-
Recommendation: Use a milder oxidizing agent or carefully control the reaction time and temperature. For some reactions, specific solvent choices can modulate the reactivity of the oxidant.
-
-
Incomplete Reaction: Unreacted starting material can complicate purification.
-
Recommendation: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it goes to completion. If the reaction stalls, consider adjusting the solvent, temperature, or adding more reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the protection of this compound as a cyclic acetal (B89532)?
A1: The choice of solvent for acetal formation depends on the specific protecting group and catalyst used. Generally, a solvent that allows for the azeotropic removal of water is preferred to drive the equilibrium towards product formation.
-
For acetonide protection (using acetone (B3395972) or 2,2-dimethoxypropane): Anhydrous acetone can serve as both the reagent and the solvent. For less reactive diols, a co-solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) with a catalytic amount of acid (e.g., p-toluenesulfonic acid) is effective.
-
For benzylidene acetal protection (using benzaldehyde): Toluene is a common choice as it allows for the removal of water using a Dean-Stark apparatus.
Quantitative Data on Acetal Protection:
| Protecting Group Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,2-Dimethoxypropane (B42991) | p-TsOH | Acetone | Reflux | 2 | >95 |
| 2,2-Dimethoxypropane | p-TsOH | DMF | 25 | 4 | ~90 |
| Benzaldehyde | p-TsOH | Toluene | Reflux | 6 | ~85 |
Q2: How does solvent polarity affect the stereoselectivity of reactions involving this compound?
A2: Solvent polarity can influence the conformation of the diol and the transition state of the reaction, thereby affecting the stereochemical outcome. In biocatalytic reductions of the precursor ketone to form this compound, the use of a microaqueous system with a non-polar solvent like methyl-tert-butyl ether (MTBE) has been shown to maintain high stereoselectivity. While specific quantitative data for reactions of this compound are sparse in the literature, it is a critical parameter to consider, especially when aiming for a specific stereoisomer.
Q3: Can I use a protic solvent for the oxidation of this compound?
A3: It depends on the oxidizing agent.
-
With Lead Tetraacetate (Pb(OAc)₄): Protic solvents are generally avoided as they can hydrolyze the reagent. However, acetic acid can be used as a solvent, although it may lead to the formation of acetate (B1210297) byproducts.
-
With Periodates (e.g., NaIO₄): Protic solvents, particularly water, are often used as part of a co-solvent system (e.g., with THF or acetonitrile) to dissolve the periodate salt.
Experimental Protocols
Protocol 1: Oxidative Cleavage of this compound using Sodium Periodate in a THF/Water System
-
Dissolve Substrate: Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add Oxidant: To the stirred solution, add sodium periodate (NaIO₄, 1.1 eq) portion-wise at room temperature.
-
Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous sodium thiosulfate (B1220275) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (a mixture of benzaldehyde and acetaldehyde).
Protocol 2: Protection of this compound as an Acetonide
-
Combine Reagents: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reaction: Stir the mixture at room temperature. For faster reaction, 2,2-dimethoxypropane (1.2 eq) can be added.
-
Monitor and Quench: Monitor the reaction by TLC. Once complete, quench the reaction by adding a small amount of solid sodium bicarbonate or triethylamine.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for reactions of this compound.
References
Byproduct formation and identification in 1-Phenylpropane-1,2-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpropane-1,2-diol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via various methods.
Sharpless Asymmetric Dihydroxylation
Issue: Low Yield or Incomplete Conversion
-
Question: My Sharpless asymmetric dihydroxylation of trans-β-methylstyrene is giving a low yield of this compound, and I observe unreacted starting material. What are the possible causes and solutions?
-
Answer: Low conversion in a Sharpless AD reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.[1]
-
Inactive Catalyst: The osmium tetroxide (or its potassium osmate precursor) may have been reduced or the chiral ligand may have degraded.
-
Solution: Use freshly opened or properly stored osmium tetroxide and chiral ligand. Ensure the co-oxidant is active and present in the correct stoichiometry to facilitate the regeneration of the Os(VIII) catalyst.[1]
-
-
Suboptimal pH: The pH of the reaction medium is critical. For many olefins, the reaction is faster under slightly basic conditions.[2]
-
Solution: Ensure the reaction is buffered, typically with K₂CO₃, to maintain a stable, slightly basic pH.[2] For certain substrates, maintaining a constant pH using a pH-stat can significantly improve reaction rates.
-
-
Slow Hydrolysis of the Osmate Ester: The hydrolysis of the intermediate osmate ester to release the diol can be a rate-limiting step, especially for sterically hindered olefins.[3]
-
Solution: The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate this hydrolysis step.[3]
-
-
Poor Mixing: The reaction is typically a two-phase system (organic solvent and water), and inefficient mixing can lead to slow reaction rates.
-
Solution: Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
-
Issue: Low Enantioselectivity
-
Question: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?
-
Answer: Low enantioselectivity is often due to a competing, non-enantioselective reaction pathway.
-
Secondary Catalytic Cycle: At high substrate concentrations, the alkene can react with the osmium catalyst in the absence of the chiral ligand, leading to a racemic or low ee product.[2]
-
Solution: Avoid high concentrations of the olefin. Ensure a sufficient concentration of the chiral ligand is present. Using commercially available AD-mix formulations can help maintain the optimal ratio of reagents.[3]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C) may improve the enantiomeric excess.[1]
-
-
Troubleshooting Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Troubleshooting workflow for Sharpless AD.
Enzymatic Synthesis
Issue: Formation of 2-Hydroxypropiophenone Intermediate
-
Question: I am detecting the intermediate, (S)-2-hydroxypropiophenone, in my enzymatic synthesis of (1S, 2S)-1-phenylpropane-1,2-diol. How can I drive the reaction to completion?
-
Answer: The presence of the ketone intermediate indicates that the reduction step catalyzed by the alcohol dehydrogenase (ADH) is incomplete.
-
Cofactor Limitation: The ADH requires a cofactor (e.g., NADPH or NADH) for the reduction. If the cofactor is depleted, the reaction will stall.[4]
-
Solution: Implement a cofactor regeneration system. A common approach is to use a secondary alcohol (like isopropanol) and a second dehydrogenase to regenerate the NADPH/NADH.[4]
-
-
Enzyme Inhibition: High concentrations of the substrate or product can inhibit the enzyme.
-
Solution: Optimize the substrate concentration and consider in situ product removal if feasible.
-
-
Reaction Equilibrium: The reduction may be reversible.
-
Solution: Using a cofactor regeneration system that consumes a co-product can help drive the equilibrium towards the desired diol.[4]
-
-
Issue: Low Overall Yield
-
Question: My two-step enzymatic synthesis from benzaldehyde (B42025) and acetaldehyde (B116499) has a low overall yield. What are the potential bottlenecks?
-
Answer: Low yield in a multi-step enzymatic cascade can be due to issues in either the carboligation or the reduction step.[5]
-
Carboligation Step: The initial formation of the α-hydroxy ketone can be inefficient.
-
Solution: Optimize the ratio of benzaldehyde to acetaldehyde, pH, and temperature for the carboligase enzyme.[6]
-
-
Stability of Enzymes: The enzymes may not be stable under the reaction conditions.
-
Solution: Consider enzyme immobilization to improve stability. Ensure the pH and temperature are within the optimal range for both enzymes.
-
-
Grignard Reaction
Issue: Formation of Biphenyl and Other Byproducts
-
Question: In my Grignard synthesis of this compound (from a phenylmagnesium halide and an appropriate carbonyl compound), I am observing significant amounts of biphenyl. Why is this happening and how can I prevent it?
-
Answer: Biphenyl formation is a common side reaction in the preparation of phenylmagnesium halides. It arises from the coupling of phenyl radicals.
-
Solution:
-
Slow Addition: Add the bromobenzene (B47551) slowly to the magnesium turnings to maintain a low concentration of the aryl halide and minimize radical coupling.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent.
-
-
Issue: Low Yield of the Desired Alcohol
-
Question: The yield of my target alcohol is low, and I recover a significant amount of the starting carbonyl compound. What could be the issue?
-
Answer: This is often due to the Grignard reagent acting as a base rather than a nucleophile, or due to side reactions.
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Enolization: If the aldehyde or ketone has acidic α-protons, the Grignard reagent can deprotonate it, forming an enolate and consuming the Grignard reagent.
-
Solution: Use a non-protic solvent and ensure all reagents and glassware are scrupulously dry. Running the reaction at a lower temperature can also favor nucleophilic addition over deprotonation.
-
-
Reaction with Water: Grignard reagents are highly reactive towards water. Any moisture will quench the Grignard reagent.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Sharpless asymmetric dihydroxylation synthesis of this compound from trans-β-methylstyrene?
A1: The most common issues are not necessarily discrete byproduct structures but rather a reduction in the desired product's purity or stereochemical integrity. These include:
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The undesired enantiomer: This arises from the secondary catalytic cycle where the dihydroxylation occurs without the influence of the chiral ligand.[2]
-
Over-oxidation products: Under harsh conditions or with extended reaction times, the diol product can be further oxidized to α-hydroxy ketones or even undergo C-C bond cleavage.
-
Unreacted starting material: Due to catalyst deactivation or suboptimal reaction conditions.[1]
Q2: In the enzymatic synthesis starting from benzaldehyde and acetaldehyde, what byproducts can be expected?
A2: The primary potential byproduct is the unreacted intermediate from the first step:
-
(S)-2-hydroxypropiophenone: If the reduction step is not complete, this intermediate will be present in the final product mixture.[5]
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Benzoin: This can form from the self-ligation of benzaldehyde, especially if the concentration of acetaldehyde is not sufficient to favor the desired cross-ligation.[6]
Q3: What are the typical byproducts in the synthesis of this compound via a Grignard reaction?
A3: The byproducts in a Grignard synthesis often depend on the specific reactants and conditions:
-
Biphenyl: Formed during the preparation of phenylmagnesium bromide.
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Starting carbonyl compound: Recovered if the Grignard reagent is consumed by side reactions like enolization or reaction with trace water.
-
Reduction product: The Grignard reagent can sometimes act as a reducing agent, converting the carbonyl to an alcohol without forming a new C-C bond.
Data Presentation
Table 1: Influence of Reaction Conditions on Sharpless Asymmetric Dihydroxylation of trans-Stilbene (a model substrate)
| Entry | Ligand | Co-oxidant | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (DHQD)₂PHAL | K₃Fe(CN)₆ | 0 | >95 | 99 |
| 2 | (DHQD)₂PHAL | NMO | 25 | 90 | 97 |
| 3 | (DHQ)₂PHAL | K₃Fe(CN)₆ | 0 | >95 | 99 |
Data is illustrative and based on typical outcomes for this class of reaction.
Table 2: Byproduct Profile in Enzymatic Synthesis of (1S,2R)-1-Phenylpropane-1,2-diol
| Component | Concentration at end of Carboligation | Final Product Concentration |
| (S)-2-hydroxypropiophenone | ~440 mM | < 1% |
| Benzaldehyde | ~10 mM | Not detected |
| Benzoin | ~2 mM | Not detected |
| (1S,2R)-1-Phenylpropane-1,2-diol | Not applicable | ~420 mM (98% yield) |
Data adapted from a study on a two-step biocatalytic approach.[6]
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-β-Methylstyrene
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of olefin) to a 1:1 mixture of t-butanol and water (5 mL each per 1 mmol of olefin).
-
Stirring: Stir the mixture at room temperature until all solids dissolve, resulting in a clear, two-phase system.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Methanesulfonamide: Add methanesulfonamide (1 equivalent relative to the olefin).[3]
-
Substrate Addition: Add trans-β-methylstyrene (1 equivalent) to the cooled, stirred mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g per 1 mmol of olefin) and stir for 1 hour.
-
Extraction: Add ethyl acetate (B1210297) to the mixture and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Workflow for Sharpless Asymmetric Dihydroxylation Protocol
Caption: Experimental workflow for Sharpless AD.
Protocol 2: Identification of Byproducts by GC-MS
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Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If necessary, derivatize the sample (e.g., silylation with BSTFA) to improve the volatility of the diol.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST) to identify the main product and any byproducts. The mass spectrum of this compound will show characteristic fragments.
Logical Flow for Byproduct Identification
Caption: Byproduct identification workflow.
References
Enhancing the enantioselectivity of 1-Phenylpropane-1,2-diol synthesis
Technical Support Center: 1-Phenylpropane-1,2-diol Synthesis
Welcome to the technical support center for the enantioselective synthesis of this compound (PPD). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the enantioselectivity and yield of PPD synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of this compound (PPD)?
A1: The two main strategies are biocatalytic synthesis and asymmetric chemocatalysis.
-
Biocatalytic Synthesis: This approach uses enzymes, such as lyases and alcohol dehydrogenases, to produce specific stereoisomers of PPD with high selectivity. It is considered a "green chemistry" approach and can be used to synthesize all four stereoisomers by combining different enzymes.[1][2]
-
Asymmetric Chemocatalysis: This method typically involves the asymmetric hydrogenation of a prochiral precursor like 1-phenyl-1,2-propanedione (B147261). It utilizes transition metal catalysts (e.g., Platinum, Ruthenium) in conjunction with chiral modifiers (e.g., cinchonidine) to induce enantioselectivity.[3][4] Another approach is the asymmetric dihydroxylation (AD) of an appropriate alkene precursor.[5][6]
Q2: How can I synthesize a specific stereoisomer of PPD using biocatalysis?
A2: You can produce any of the four stereoisomers by modularly combining two types of enzymes: a carboligase for the initial C-C bond formation and an alcohol dehydrogenase (ADH) for the subsequent reduction.[2][7] For example:
-
(1S,2R)-PPD: Use Benzaldehyde (B42025) Lyase (BAL) followed by Lactobacillus brevis ADH (LbADH).[2]
-
(1R,2S)-PPD: Use a BFD variant (BFDL461A) followed by Ralstonia sp. ADH (RADH).[2] By selecting the appropriate combination of enzymes, each diol can be accessed separately.[1]
Q3: What is the role of a chiral modifier in asymmetric hydrogenation?
A3: A chiral modifier, such as a Cinchona alkaloid (e.g., cinchonidine), adsorbs onto the surface of the metal catalyst. This creates a chiral environment that directs the prochiral substrate (1-phenyl-1,2-propanedione) to bind in a specific orientation.[3] This preferential orientation favors the hydrogenation of one prochiral face over the other, leading to the formation of one product enantiomer in excess.[4]
Q4: Which analytical techniques are recommended for determining enantiomeric excess (e.e.)?
A4: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[3] High-throughput screening methods using fluorescence-based assays with iminoboronate esters have also been developed for rapid determination of e.e. without extensive workup.[8]
Q5: Why is solvent choice critical for achieving high enantioselectivity?
A5: The solvent can significantly influence the interaction between the substrate, catalyst, and chiral modifier, thereby affecting enantioselectivity. For the asymmetric hydrogenation of 1-phenyl-1,2-propanedione with a cinchonidine (B190817) modifier, non-polar solvents like dichloromethane (B109758) have been shown to be highly effective, whereas protic solvents like ethanol (B145695) may lead to lower e.e.%.[3] In biocatalysis, using micro-aqueous organic solvent systems can permit much higher concentrations of hydrophobic substrates while maintaining high stereoselectivity.[2]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Enantiomeric Excess (e.e. < 95%)
| Potential Cause | Suggested Solution |
| Incorrect Chiral Modifier/Enzyme | Ensure you are using the correct chiral modifier or enzyme combination for the desired stereoisomer. For hydrogenation, cinchonidine is commonly used for the (R)-hydroxy ketone.[3] For biocatalysis, verify the enzyme combination for your target PPD isomer.[2] |
| Suboptimal Modifier/Catalyst Ratio | The concentration of the chiral modifier is crucial. Both insufficient and excessive amounts can reduce e.e. Screen a range of modifier concentrations to find the optimal ratio for your specific catalyst and substrate.[3] |
| Inappropriate Solvent | The solvent polarity and nature can dramatically affect enantioselectivity. Test a range of solvents. For Pt/cinchonidine systems, dichloromethane is often preferred over alcohols.[3] For enzymatic reactions, consider organic solvents like MTBE with a micro-aqueous phase.[7] |
| Incorrect Temperature or Pressure | Optimize the reaction temperature and hydrogen pressure (for hydrogenation). Lower temperatures often favor higher enantioselectivity, but may slow the reaction rate. |
| Catalyst/Enzyme Deactivation | Ensure the catalyst or enzyme is active. If reusing a catalyst, perform regeneration steps. For enzymes, ensure the pH, temperature, and buffer conditions are optimal and that no inhibitors are present.[3] |
Problem 2: Low Product Yield
| Potential Cause | Suggested Solution |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction rate will be limited. Use a co-solvent or select a solvent with higher substrate solubility, while verifying its impact on e.e.[3][9] |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC, or HPLC. Extend the reaction time if necessary. Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous catalysis. |
| Catalyst Poisoning / Enzyme Inhibition | Impurities in substrates or solvents can poison the catalyst or inhibit the enzyme. Use high-purity reagents and solvents. |
| Side Reactions / Over-reduction | In hydrogenation, the desired hydroxy-ketone intermediate can be further reduced to the diol.[3] In enzymatic synthesis, the carboligase may catalyze undesired side reactions like benzoin (B196080) formation.[2] Carefully monitor the reaction to stop it at the optimal time. Adjusting substrate concentrations (e.g., acetaldehyde (B116499) excess) can shift the equilibrium toward the desired product.[2] |
| Inefficient Cofactor Regeneration (Biocatalysis) | In enzymatic reactions requiring NADH or NADPH, inefficient cofactor regeneration can stall the reaction. Ensure the regeneration system (e.g., using formate (B1220265) dehydrogenase or a co-substrate like isopropanol) is active and optimized.[9][10] |
Below is a troubleshooting workflow for diagnosing low enantiomeric excess.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
Data & Performance Comparison
The following table summarizes results from a two-step biocatalytic synthesis of all four PPD stereoisomers using whole-cell catalysts in a micro-aqueous system. This approach demonstrates high yields and excellent stereoselectivity.[2]
| Target Stereoisomer | Carboligase | Alcohol Dehydrogenase | Yield | Target Isomer Content |
| (1S,2R)-PPD | BAL | LbADH | 98% | ~95% |
| (1R,2R)-PPD | BAL | RADH | 85% | >99% |
| (1S,2S)-PPD | BFDL461A | LbADH | 85% | >99% |
| (1R,2S)-PPD | BFDL461A | RADH | 83% | >99% |
Experimental Protocols
Protocol 1: Biocatalytic Two-Step Synthesis of (1S,2R)-PPD
This protocol is adapted from a method using lyophilized whole cells in a micro-aqueous organic solvent system.[2]
Step 1: Carboligation to (R)-2-Hydroxy-1-phenyl-propanone ((R)-HPP)
-
Setup: To a reaction vessel, add 500 mM benzaldehyde and 1 M acetaldehyde in methyl tert-butyl ether (MTBE).
-
Catalyst Addition: Add lyophilized E. coli cells expressing Benzaldehyde Lyase (BAL). Add buffer (e.g., 1 M TEA, pH 8.0) at a volume of 1 µL per mg of lyophilized cells.
-
Reaction: Incubate the reaction at 30°C with agitation (e.g., 200 rpm) for approximately 24 hours. Monitor the formation of (R)-HPP using chiral GC or HPLC.
-
Catalyst Removal: Once the reaction reaches completion (~440 mM HPP, >99% e.e.), separate the BAL-containing cells from the reaction mixture by centrifugation or filtration. This step is crucial to prevent the reverse reaction.[2]
Step 2: Reduction to (1S,2R)-PPD
-
Catalyst Addition: To the supernatant from Step 1, add lyophilized E. coli cells expressing Lactobacillus brevis Alcohol Dehydrogenase (LbADH).
-
Cofactor & Co-substrate: Add NADP+ (catalytic amount) and a co-substrate for cofactor regeneration, such as 1.5 M 2-propanol.
-
Reaction: Incubate the reaction at 30°C with agitation. Monitor the reduction of (R)-HPP and the formation of (1S,2R)-PPD.
-
Workup and Analysis: After completion, remove the cells by centrifugation. Extract the product from the organic solvent. Analyze the yield and stereoisomeric purity by GC or HPLC. The final product concentration can reach over 60 g/L with this method.[2]
The diagram below illustrates this biocatalytic cascade.
Caption: Two-step biocatalytic cascade for (1S,2R)-PPD synthesis.
Protocol 2: Asymmetric Hydrogenation of 1-Phenyl-1,2-propanedione
This protocol is a general guide for enantioselective hydrogenation using a heterogeneous catalyst and a chiral modifier.[3]
-
Catalyst Preparation: In a suitable autoclave vessel, add the heterogeneous catalyst (e.g., 5 wt% Pt on Al2O3) and the chiral modifier (e.g., cinchonidine).
-
Solvent and Reactant Addition: Add the solvent (e.g., anhydrous dichloromethane). Dissolve the substrate, 1-phenyl-1,2-propanedione, in the solvent and add it to the vessel.
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 5 bar) with hydrogen.
-
Reaction: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to determine the consumption of the starting material and the formation of the product, (R)-1-hydroxy-1-phenylpropanone. Avoid over-hydrogenation to the diol.
-
Workup: Once the desired conversion is reached, depressurize the vessel. Filter the reaction mixture to remove the catalyst.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography. Determine the final yield and enantiomeric excess using chiral HPLC or GC.
Below is a generalized workflow for this experimental setup.
Caption: General experimental workflow for asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming product inhibition in enzymatic synthesis of 1-Phenylpropane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with product inhibition during the enzymatic synthesis of 1-Phenylpropane-1,2-diol (PPD).
Troubleshooting Guides
Issue 1: Reaction stalls or proceeds slowly after initial product formation.
Possible Cause: Product inhibition of the enzymes (lyase and/or alcohol dehydrogenase) by this compound.
Troubleshooting Steps:
-
Confirm Product Inhibition:
-
Perform initial rate kinetics at varying substrate concentrations with and without the addition of known concentrations of this compound. A decrease in the initial reaction rate in the presence of the product confirms inhibition.
-
Analyze the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive).[1][2]
-
-
Implement In-Situ Product Removal (ISPR):
-
Biphasic/Micro-aqueous System: Switch from a purely aqueous reaction medium to a biphasic system or a micro-aqueous organic solvent system.[3] This can partition the hydrophobic product into the organic phase, reducing its concentration in the aqueous phase where the enzyme is active.
-
Adsorbent Resins: Introduce a biocompatible adsorbent resin into the reaction mixture to sequester the this compound as it is formed.
-
-
Optimize Reaction Conditions:
-
Substrate Feeding: Instead of adding the full amount of substrate at the beginning, use a fed-batch approach to maintain a low, steady concentration of substrate and, consequently, product.
-
Enzyme Immobilization: Immobilize the enzymes to enhance stability and potentially alter the local microenvironment, which may reduce the impact of product inhibition.
-
Issue 2: Low final product yield despite complete substrate consumption.
Possible Cause: Equilibrium limitations or product degradation. While product inhibition is a kinetic phenomenon, high product concentration can also shift the reaction equilibrium unfavorably.
Troubleshooting Steps:
-
Shift Reaction Equilibrium:
-
In-Situ Product Removal (ISPR): As mentioned above, removing the product from the reaction mixture will shift the equilibrium towards product formation.[4]
-
Cofactor Regeneration System: For the alcohol dehydrogenase step, ensure an efficient cofactor regeneration system is in place to drive the reaction forward.
-
-
Investigate Product Stability:
-
Analyze samples at different time points to check for the presence of degradation products.
-
If degradation is observed, consider adjusting the pH, temperature, or reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of this compound synthesis?
A1: Product inhibition is a form of enzyme inhibition where the product of the enzymatic reaction, in this case, this compound, binds to the enzyme (either the lyase or the alcohol dehydrogenase) and reduces its catalytic activity.[4][5] This can lead to a slowdown or complete halt of the synthesis reaction as the product concentration increases.
Q2: What are the common signs of product inhibition in my reaction?
A2: The most common sign is a deviation from linear reaction progress over time. The reaction rate will be initially high and then decrease significantly as the product accumulates, often leading to an incomplete reaction.
Q3: How can I quantitatively assess the severity of product inhibition?
A3: You can determine the inhibition constant (Ki) of this compound for your specific enzymes. A lower Ki value indicates stronger inhibition. This requires performing kinetic studies at various substrate and product concentrations and fitting the data to appropriate enzyme kinetic models.
Q4: What is a micro-aqueous organic solvent system, and how does it help overcome product inhibition?
A4: A micro-aqueous organic solvent system is a reaction medium where the bulk of the solvent is organic, with only a small amount of water present, often just enough to hydrate (B1144303) the enzyme.[3] In the synthesis of the relatively hydrophobic this compound, this system allows the product to partition into the organic phase, keeping its concentration in the immediate vicinity of the enzyme low. This minimizes product inhibition and can lead to significantly higher product yields.
Q5: Are there any specific enzymes that are less prone to product inhibition by diols?
A5: While specific data for this compound is limited, enzyme engineering and screening of different sources of alcohol dehydrogenases can identify variants with improved tolerance to product inhibition. It is recommended to consult the literature for enzymes used in similar diol syntheses and their reported kinetic properties.
Data Presentation
Table 1: Kinetic Parameters of Alcohol Dehydrogenase from Lactobacillus brevis for the Reduction of (S)-2-hydroxypropiophenone
| Parameter | Value |
| Vmax (U/mg) | 1.28 |
| Km ((S)-2-HPP) (mM) | 0.45 |
| Km (NADPH) (mM) | 0.04 |
Note: This data is for the substrate and cofactor and does not include a specific Ki for this compound. It serves as a baseline for the enzyme's kinetic behavior.
Table 2: Comparison of Strategies to Overcome Product Inhibition
| Strategy | Principle | Advantages | Disadvantages |
| In-Situ Product Removal (ISPR) - Biphasic System | Partitions the product into an organic phase, reducing its aqueous concentration. | Can lead to very high product yields; continuous process is possible. | Requires optimization of the solvent system; potential for enzyme denaturation by the organic solvent. |
| ISPR - Adsorption | Sequesters the product onto a solid support. | Can be highly selective; easy separation of product. | Adsorbent capacity can be a limiting factor; potential for non-specific binding of substrates. |
| Fed-Batch Substrate Addition | Maintains a low concentration of substrate and product. | Simple to implement; reduces substrate and product toxicity. | May result in lower overall productivity compared to a high-density batch process. |
| Enzyme Immobilization | Confines the enzyme to a solid support. | Enhances enzyme stability and reusability; can alter the microenvironment to reduce inhibition. | Mass transfer limitations can occur; immobilization process may reduce enzyme activity. |
Experimental Protocols
Protocol 1: Determining Product Inhibition Kinetics
-
Prepare Enzyme and Substrate Solutions: Prepare stock solutions of the lyase and/or alcohol dehydrogenase, the substrate(s), and this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Set up Kinetic Assays: In a series of microplate wells or reaction tubes, set up reactions with a fixed enzyme concentration and varying substrate concentrations.
-
Introduce Inhibitor: To a parallel set of reactions, add varying, known concentrations of this compound.
-
Initiate and Monitor Reaction: Initiate the reactions by adding the final component (e.g., the enzyme or substrate). Monitor the rate of product formation or substrate depletion over time using a suitable analytical method (e.g., HPLC, GC, or a spectrophotometric assay).
-
Data Analysis: Calculate the initial reaction rates for each condition. Plot the data using a method such as the Lineweaver-Burk plot (1/rate vs. 1/[substrate]) to visualize the effect of the inhibitor and determine the type of inhibition and the inhibition constant (Ki).
Protocol 2: Implementing a Micro-Aqueous Organic Solvent System
-
Enzyme Preparation: Use lyophilized (freeze-dried) whole cells containing the desired enzymes or lyophilized purified enzymes.
-
Solvent Selection: Choose a water-immiscible organic solvent that is biocompatible with your enzymes and has good solubility for this compound (e.g., methyl tert-butyl ether (MTBE), hexane, or ethyl acetate).
-
Reaction Setup:
-
In a reaction vessel, add the organic solvent.
-
Add the lyophilized enzyme preparation.
-
Add a minimal amount of aqueous buffer (e.g., 1-5% v/v of the total reaction volume) to hydrate the enzyme. The buffer should be vortexed with the organic solvent and enzyme to create a fine suspension.
-
Add the substrates to the reaction mixture.
-
-
Reaction Monitoring: Agitate the reaction mixture at a controlled temperature. Monitor the progress of the reaction by taking samples from the organic phase and analyzing them by HPLC or GC.
-
Product Recovery: After the reaction is complete, the enzyme can be removed by centrifugation or filtration. The product can then be recovered from the organic solvent by evaporation or other purification methods.
Visualizations
Caption: Enzymatic cascade for the synthesis of this compound.
Caption: Simplified mechanism of competitive product inhibition.
Caption: Troubleshooting workflow for overcoming product inhibition.
References
Stability issues of 1-Phenylpropane-1,2-diol during storage
This technical support center provides guidance on the common stability issues encountered with 1-Phenylpropane-1,2-diol during storage and experimentation. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems you might encounter that could be related to the stability of this compound.
| Problem/Observation | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation). | Degradation of the compound due to improper storage (exposure to light, air, or high temperatures). | 1. Visually inspect the material. 2. Perform analytical testing (e.g., HPLC, GC-MS) to identify potential degradation products. 3. If degradation is confirmed, discard the material. 4. Review and optimize storage conditions.[1] |
| Inconsistent or unexpected experimental results. | Partial degradation of this compound, leading to lower potency or the presence of interfering substances. | 1. Verify the purity of the stored compound using a validated analytical method. 2. If impurities are detected, consider repurification or acquiring a new batch. 3. Conduct forced degradation studies on a sample to identify potential degradants and ensure your analytical method can resolve them. |
| Appearance of new peaks in chromatograms during analysis. | Formation of degradation products. Potential oxidative degradation products could include benzaldehyde (B42025), benzoic acid, or 1-phenyl-1,2-propanedione. | 1. Attempt to identify the new peaks using techniques like mass spectrometry (MS). 2. Compare the retention times with known potential degradation products. 3. Adjust storage and handling procedures to minimize degradation (e.g., use of inert gas, protection from light). |
| Decrease in assay value or potency over time. | Chemical degradation of this compound. | 1. Re-evaluate storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature.[1] 2. For solutions, consider the stability in the specific solvent and at the storage temperature. Prepare fresh solutions for critical experiments. 3. Establish a re-test date for the material based on stability studies. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is also advisable to protect it from light and sources of ignition. For optimal stability, especially for analytical standards or long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure—a benzylic alcohol—it is susceptible to oxidation. The hydroxyl groups can be oxidized to form ketones or aldehydes. Further oxidation could lead to the cleavage of the propane (B168953) chain, potentially forming benzaldehyde and benzoic acid. The presence of a phenyl group suggests a potential for photodegradation upon exposure to UV light.
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the purity and degradation of your sample. This method should be able to separate the intact this compound from any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile degradants.
Q4: I have observed a slight yellowing of my this compound sample over time. Is it still usable?
A4: A change in color, such as yellowing, can be an indicator of degradation. While the material might still be suitable for some non-critical applications, it is highly recommended to perform an analytical purity check (e.g., by HPLC) before using it in sensitive experiments or for quantitative purposes. The presence of impurities could lead to inaccurate results.
Q5: How does pH affect the stability of this compound in solution?
A5: The stability of this compound in solution can be influenced by pH. While diols are generally stable to hydrolysis, extreme pH conditions (highly acidic or basic) can potentially catalyze degradation reactions, such as dehydration or rearrangement. It is recommended to buffer solutions to a neutral or slightly acidic pH for improved stability. The optimal pH should be determined experimentally as part of formulation or method development studies.[2]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a suitable analytical method (e.g., HPLC-UV, GC-MS) alongside an unstressed control sample.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for developing an HPLC-UV method for the analysis of this compound and its potential degradation products.
Methodology:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 20% B 5-25 min: 20% to 80% B 25-30 min: 80% B 30-31 min: 80% to 20% B 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm and 254 nm (or scan with a Diode Array Detector) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL. |
Note: This is a generic method and may require optimization for your specific application and to achieve baseline separation of all degradation products.
Visualizations
Caption: A logical troubleshooting workflow for addressing stability issues.
Caption: Workflow for conducting forced degradation studies.
Caption: A potential oxidative degradation pathway for this compound.
References
Technical Support Center: Optimizing Purification Protocols for High-Purity 1-Phenylpropane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenylpropane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized by reduction of 1-phenylpropane-1,2-dione, impurities may include the starting diketone and mono-reduction products.[1] Syntheses starting from propiophenone (B1677668) could contain residual starting material.[2] Enzymatic syntheses from benzaldehyde (B42025) and acetaldehyde (B116499) may have minor byproducts like phenylacetylcarbinol, though these often disappear by the end of the reaction.[3] The presence of diastereomers and enantiomers is also a primary purity concern.[4]
Q2: What are the recommended methods for purifying this compound?
A2: The most effective purification methods for this compound are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.[5]
Q4: What are the key challenges in purifying this compound?
A4: A significant challenge is the separation of its stereoisomers (diastereomers and enantiomers), which have very similar physical properties.[4] Another common issue is the tendency of the diol to "oil out" during recrystallization instead of forming crystals, due to its multiple hydroxyl groups which can lead to high solubility in polar solvents.
Troubleshooting Guides
Recrystallization
Problem: My this compound is "oiling out" instead of crystallizing.
-
Cause: The compound may be melting in the hot solvent, or the solution is becoming supersaturated at a temperature above the compound's melting point. This is common for diols with their strong hydrogen bonding capabilities.
-
Solution:
-
Use a mixed solvent system: Dissolve the diol in a minimal amount of a "good" hot solvent (e.g., diethyl ether, ethyl acetate) and then add a "poor" hot solvent (e.g., hexane (B92381), petroleum ether) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Lower the temperature of solvent addition: When using a two-solvent system, add the second solvent at a slightly lower temperature.
-
Seed the solution: Introduce a small crystal of pure this compound to encourage crystal growth.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Problem: Low recovery of purified this compound after recrystallization.
-
Cause:
-
Using too much solvent.
-
Cooling the solution too quickly.
-
The chosen solvent is too "good" even at low temperatures.
-
-
Solution:
-
Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Optimize solvent system: Experiment with different solvent mixtures to find one where the diol has high solubility when hot and low solubility when cold.
-
Stepwise cooling: Cool the solution slowly to room temperature, then transfer to a refrigerator, and finally to a freezer to maximize crystal formation.
-
Column Chromatography
Problem: this compound is not moving from the origin on the silica (B1680970) gel column.
-
Cause: The eluent is not polar enough to displace the polar diol from the highly polar silica gel.
-
Solution:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate system).
-
Change solvent system: For highly retained compounds, a more polar solvent system such as dichloromethane (B109758)/methanol may be necessary.
-
Problem: The purified fractions of this compound are still impure.
-
Cause:
-
Poor separation of closely eluting impurities (e.g., stereoisomers).
-
Column overloading.
-
Fractions are too large.
-
-
Solution:
-
Optimize the mobile phase: Use TLC to find a solvent system that provides the best separation between your product and the impurities. Aim for a significant difference in Rf values.
-
Use a less polar eluent: This will increase the retention time and may improve the separation of components.
-
Gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute your compound and then the more polar impurities.
-
Reduce the load: Use a higher ratio of silica gel to crude product.
-
Collect smaller fractions: This will allow for better isolation of the pure compound.
-
Problem: Separation of this compound Diastereomers.
-
Cause: Diastereomers have very similar polarities, making them difficult to separate on standard silica gel.
-
Solution:
-
High-performance column chromatography (HPLC): This technique offers higher resolution than standard flash chromatography.
-
Chiral chromatography: If enantiomers need to be separated, a chiral stationary phase is required.
-
Derivatization: Converting the diol to a less polar derivative (e.g., an acetal (B89532) or ester) can sometimes improve chromatographic separation. The diol can be regenerated after purification.
-
Fractional Distillation
Problem: The distillate is not pure and contains starting material or byproducts.
-
Cause: The boiling points of the components in the mixture are too close for efficient separation.
-
Solution:
-
Use a fractionating column with a higher number of theoretical plates.
-
Perform the distillation under reduced pressure (vacuum distillation): This lowers the boiling points of the components and can increase the difference in their boiling points, leading to better separation.
-
Control the heating rate: A slow and steady heating rate is crucial for achieving good separation.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Conditions | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Mixed solvent systems (e.g., Diethyl ether/Hexane, Ethyl acetate/Petroleum ether) | Good to Excellent (>98%) | Moderate to High | Cost-effective, simple setup | Potential for "oiling out", yield can be variable |
| Column Chromatography | Silica gel, Gradient elution (e.g., Petroleum ether/Ethyl acetate) | Excellent (>95%)[3] | High | High resolution, can separate closely related impurities | More time-consuming, requires larger solvent volumes |
| Fractional Distillation | Reduced pressure (e.g., 1-2 mmHg) | Good to Excellent | High | Effective for large quantities, good for removing volatile impurities | Requires specialized equipment, not suitable for heat-sensitive impurities |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Diethyl Ether/Hexane)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot diethyl ether to dissolve the solid completely.
-
While the solution is still warm, add hexane dropwise until a persistent cloudiness is observed.
-
Add a few drops of diethyl ether to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the column: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 Petroleum ether:Ethyl acetate).
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Load the column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute the column: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Petroleum ether:Ethyl acetate) to elute the desired compound. A published method uses a 6:4 mixture of petrol ether and ethyl acetate.[3]
-
Collect and analyze fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and evaporate the solvent.
Protocol 3: Fractional Distillation under Reduced Pressure
-
Set up a fractional distillation apparatus with a vacuum adapter.
-
Place the crude this compound in the distilling flask with a few boiling chips.
-
Slowly reduce the pressure using a vacuum pump.
-
Begin heating the distilling flask gently.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. A related compound, 1-phenylpropane-1,2-dione, has a boiling point of 77-85 °C at 1-2 mm Hg.[2]
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Purity Validation of 1-Phenylpropane-1,2-diol by NMR and HPLC
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For 1-Phenylpropane-1,2-diol, a versatile building block in organic synthesis, rigorous purity assessment is crucial to ensure the safety, efficacy, and batch-to-batch consistency of final products.[1] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose.
This guide presents an objective comparison of HPLC and qNMR for the purity validation of this compound. It provides supporting experimental data, detailed methodologies for key experiments, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Orthogonal Approach: Why Cross-Validation Matters
Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values.[1] This guide explores the cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR).
Quantitative Data Summary
The following table summarizes representative quantitative data and validation parameters for the purity assessment of this compound by HPLC and qNMR.
| Parameter | HPLC-UV | ¹H-qNMR |
| Purity (%) | 99.5 | 99.2 |
| Precision (RSD, %) | < 1.0 | < 0.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% |
| Analysis Time per Sample | 15-30 minutes | 10-20 minutes |
| Sample Consumption | Low (µg-mg) | Moderate (mg) |
| Primary Method | No (requires reference standard) | Yes (can be absolute) |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both HPLC-UV and ¹H-qNMR are outlined below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% phosphoric acid.
-
0-15 min: 20-80% B
-
15-20 min: 80% B
-
20-21 min: 80-20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the calibration curve.
Data Analysis: The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, a calibration curve should be prepared using a certified reference standard.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. The exact masses should be recorded to four decimal places.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[1]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Experimental Workflows
The following diagrams illustrate the logical flow of the purity validation processes for both HPLC and qNMR.
Caption: HPLC Purity Validation Workflow.
Caption: qNMR Purity Validation Workflow.
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR for the purity assessment of this compound depends on the specific requirements of the analysis.
| Feature | HPLC-UV | ¹H-qNMR |
| Principle | Comparative method based on separation and detection.[2] | Direct, primary method based on signal intensity proportional to molar concentration.[2] |
| Accuracy | High, but can be influenced by the response factors of impurities.[2] | High, as it provides an absolute purity value.[2] |
| Precision | Very good, with low relative standard deviation (RSD).[2] | Excellent, typically with low RSD.[2] |
| Impurity Detection | Highly sensitive for detecting trace impurities.[2] | May not detect impurities without protons or with overlapping signals. |
| Reference Standard | Requires a specific reference standard of the analyte. | Can use a universal internal standard.[2] |
| Throughput | Can be automated for high throughput. | Generally lower throughput than HPLC. |
| Structural Information | Provides retention time, which is not a direct structural identifier. | Provides detailed structural information, aiding in impurity identification. |
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC is a highly sensitive method ideal for detecting trace impurities and is well-suited for routine quality control in a high-throughput environment. qNMR, as a primary analytical method, offers the advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, making it an invaluable tool for the certification of reference materials and for orthogonal validation of chromatographic methods. The choice between the two will depend on the specific analytical goals, available resources, and the stage of drug development. For a comprehensive and robust purity assessment, the use of both techniques in a complementary fashion is highly recommended.
References
A Comparative Analysis of Synthetic Routes to 1-Phenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
1-Phenylpropane-1,2-diol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry plays a crucial role in its activity, making the development of efficient and stereoselective synthetic methods a key area of research. This guide provides a comparative analysis of four prominent methods for the synthesis of this compound: enzymatic synthesis, reduction of 1-phenyl-1,2-propanedione (B147261), asymmetric epoxidation of trans-β-methylstyrene with subsequent hydrolysis, and the Sharpless asymmetric dihydroxylation of trans-β-methylstyrene.
Data Presentation
The following tables summarize the quantitative data for each synthesis method, offering a clear comparison of their efficiency and stereoselectivity.
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Yield (%) | Stereoselectivity (ee/de) | Key Advantages | Key Disadvantages |
| Enzymatic Synthesis | Benzaldehyde (B42025), Acetaldehyde | Carboligase (e.g., BFD, BAL), Alcohol Dehydrogenase (ADH) | Up to 98 | >95% de, >99% ee for target isomer[1] | High stereoselectivity, mild reaction conditions, environmentally friendly | Requires specialized enzymes, potential for enzyme inhibition |
| Reduction of 1-Phenyl-1,2-propanedione (Baker's Yeast) | 1-Phenyl-1,2-propanedione | Saccharomyces cerevisiae (Baker's Yeast) | ~90[2] | High (produces (-)-(1R,2S)-isomer with >98% ee)[2] | Stereoselective, inexpensive reagent, green chemistry approach | Limited to one specific stereoisomer, requires fermentation setup |
| Reduction of 1-Phenyl-1,2-propanedione (Sodium Borohydride) | 1-Phenyl-1,2-propanedione | Sodium Borohydride (NaBH₄) | Good (est. >85) | Generally produces a mixture of diastereomers (low stereoselectivity) | Simple procedure, readily available and inexpensive reagents, high functional group tolerance | Lack of stereocontrol, produces a racemic or diastereomeric mixture |
| Asymmetric Epoxidation followed by Hydrolysis | trans-β-Methylstyrene | Chiral ketone catalyst (e.g., fructose-derived), Oxone; then acid/base or enzymatic hydrolysis | 85-90 (overall) | High for epoxide (89-94% ee), subsequent hydrolysis can be stereospecific[3] | High enantioselectivity for the epoxide intermediate, modular approach | Two-step process, potential for side reactions during hydrolysis[4] |
| Sharpless Asymmetric Dihydroxylation | trans-β-Methylstyrene | AD-mix-α or AD-mix-β (containing OsO₄, chiral ligand, and oxidant) | 76-91[5] | High (e.g., 54-59% ee reported for a similar substrate)[5] | High enantioselectivity, predictable stereochemical outcome, commercially available reagents | Use of toxic and expensive osmium tetroxide, potential for over-oxidation |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Enzymatic Synthesis via a Two-Step Cascade
This protocol is a representative procedure based on the use of whole-cell biocatalysts.
Step 1: Carboligation to form 2-Hydroxypropiophenone (HPP)
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add the starting materials, benzaldehyde and an excess of acetaldehyde.
-
Introduce the whole-cell catalyst expressing a carboligase (e.g., E. coli expressing benzaldehyde lyase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 24 hours) until the formation of the HPP intermediate is maximized, as monitored by HPLC or GC.
Step 2: Reduction to this compound
-
To the reaction mixture from Step 1, add a cosubstrate for cofactor regeneration (e.g., isopropanol).
-
Introduce the whole-cell catalyst expressing a stereocomplementary alcohol dehydrogenase (e.g., Lactobacillus brevis ADH).
-
Continue the incubation at a controlled temperature (e.g., 30°C) with agitation for a further period (e.g., 24-48 hours).
-
Monitor the conversion of HPP to this compound by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify the product by column chromatography.
Reduction of 1-Phenyl-1,2-propanedione with Baker's Yeast
-
In a flask, dissolve sucrose (B13894) in warm water.
-
Add baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.
-
Add a solution of 1-phenyl-1,2-propanedione in a minimal amount of ethanol (B145695) to the yeast suspension.
-
Allow the mixture to ferment at room temperature for a specified period (e.g., 48-72 hours), with occasional swirling.
-
After the fermentation is complete (monitored by TLC), add a filter aid (e.g., Celite) and filter the mixture.
-
Saturate the filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, evaporate the solvent, and purify the resulting diol by column chromatography.
Asymmetric Epoxidation of trans-β-Methylstyrene and Hydrolysis
Step 1: Asymmetric Epoxidation
-
In a round-bottom flask, dissolve trans-β-methylstyrene and a catalytic amount of a chiral ketone (e.g., a fructose-derived catalyst) in a mixture of acetonitrile (B52724) and a buffer solution.
-
Cool the mixture in an ice bath.
-
Slowly add an oxidant, such as Oxone, to the stirred solution over several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and extract the epoxide with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
Step 2: Hydrolysis of the Epoxide
-
Dissolve the crude epoxide in a suitable solvent mixture (e.g., THF/water).
-
Add a catalytic amount of acid (e.g., perchloric acid) or use an epoxide hydrolase enzyme for a more controlled stereospecific opening.
-
Stir the reaction at room temperature and monitor the disappearance of the epoxide by TLC.
-
Neutralize the reaction mixture and extract the diol with an organic solvent.
-
Dry the organic phase, remove the solvent, and purify the this compound by column chromatography.
Sharpless Asymmetric Dihydroxylation of trans-β-Methylstyrene
-
To a stirred solution of tert-butanol (B103910) and water at room temperature, add the commercially available AD-mix-β (or AD-mix-α for the opposite enantiomer).
-
Stir the mixture until both layers are clear.
-
Cool the mixture to 0°C and add trans-β-methylstyrene.
-
Stir the reaction vigorously at 0°C for 24 hours.
-
Quench the reaction by adding sodium sulfite (B76179) and warm the mixture to room temperature.
-
Stir for an additional hour, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography to yield the enantiomerically enriched this compound.
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described synthesis methods.
References
- 1. d-nb.info [d-nb.info]
- 2. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides (Anethole oxides): buildup of trans-anethole oxide as an intermediate in the spontaneous reaction of cis-anethole oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Phenylpropane-1,2-diol: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropane-1,2-diol (PPD) is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients. The stereochemistry of PPD is crucial for its biological activity, making enantiomerically pure forms highly sought after. This guide provides a detailed comparison of the chemical and enzymatic approaches to synthesizing this compound, offering insights into the performance, efficiency, and stereoselectivity of each method. The information presented is supported by experimental data to aid researchers in selecting the most suitable synthetic route for their specific needs.
Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into two main strategies: traditional chemical synthesis and modern enzymatic synthesis. Chemical routes often involve multi-step processes, including the reduction of diones or the asymmetric dihydroxylation of alkenes. In contrast, enzymatic methods, particularly those employing multi-enzyme cascades, have emerged as powerful alternatives, offering high selectivity and yields under mild reaction conditions.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for the different synthetic routes to this compound, providing a clear comparison of their efficacy.
Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis (Reduction of Dione) | Enzymatic Synthesis (Multi-enzyme Cascade) |
| Starting Materials | Propiophenone (B1677668) | Benzaldehyde (B42025), Acetaldehyde (B116499) |
| Key Reagents/Catalysts | Bromine, Sodium Methoxide, Baker's Yeast | Carboligase (e.g., BFD), Alcohol Dehydrogenase (ADH) |
| Overall Yield | ~74% (two steps) | Up to 98% |
| Enantiomeric Excess (ee) | >98% for (1R,2S)-isomer | >99% for all stereoisomers |
| Diastereomeric Excess (de) | High (product dependent) | >95% |
| Reaction Conditions | High/low temperatures, harsh reagents | Mild (e.g., 30°C, aqueous buffer) |
| Environmental Impact | Use of hazardous reagents, solvent waste | "Green" chemistry, biodegradable catalysts |
Table 2: Detailed Performance Data for Enzymatic Synthesis of this compound Stereoisomers
| Stereoisomer | Product Concentration (g/L) | Space-Time-Yield (g/L/d) |
| (1S,2R)-PPD | 63.8 | 144 |
| (1R,2S)-PPD | 42.0 | 76 |
| (1S,2S)-PPD | 30.4 | 73 |
| (1R,2R)-PPD | 50.2 | 114 |
Data obtained from two-step biocatalytic approach using lyophilized whole cells.[1]
Experimental Protocols
Chemical Synthesis: Reduction of 1-Phenyl-1,2-propanedione (B147261) using Baker's Yeast
This two-step chemical synthesis involves the preparation of the dione (B5365651) precursor followed by a stereoselective reduction.
Step 1: Synthesis of 1-Phenylpropane-1,2-dione
A solution of propiophenone (6.0 kg, 44.78 moles) and anhydrous aluminum chloride (92 g) in ether (6 L) is treated with bromine (17.2 kg, 107.5 moles) at a rate to maintain a gentle reflux. After the addition is complete (approximately 6 hours), the mixture is heated to reflux overnight. The solvent is then removed under vacuum. The resulting oil is slowly added to a solution of sodium (2.81 kg, 122.2 moles) in methanol (B129727) (45 L) while keeping the temperature below 20°C. Concentrated hydrochloric acid (12.5 L) is then added, and the mixture is stirred for 1 hour. The precipitate is filtered, and the filtrate is concentrated. The residue is partitioned between chloroform (B151607) and water. The combined organic phases are dried and evaporated. The final product is obtained by fractional distillation under vacuum, yielding 5.7 kg (86% yield) of 1-phenylpropane-1,2-dione.
Step 2: Asymmetric Reduction to (-)-(1R,2S)-1-Phenyl-1,2-propanediol
In an Erlenmeyer flask, 1-phenyl-1,2-propanedione is reduced using freeze-dried Baker's yeast. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically within 40-60 minutes), the product is extracted with tert-butyl methyl ether (BME) and dried over anhydrous magnesium sulfate. This method yields (-)-(1R,2S)-1-phenyl-1,2-propanediol with a reported yield of 89.59% and an enantiomeric excess of ≥98%.[2]
Enzymatic Synthesis: Two-Step Cascade for (1S,2S)-1-Phenylpropane-1,2-diol
This enzymatic cascade utilizes whole-cell biocatalysts for a highly efficient and stereoselective synthesis.
Step 1: Carboligation to (S)-2-Hydroxypropiophenone ((S)-HPP)
In a 250 mL round-bottom flask, 15 g of lyophilized E. coli cells expressing a benzoylformate decarboxylase (BFD) variant are suspended in 134 mL of a 560 mM benzaldehyde solution in methyl tert-butyl ether (MTBE). To this, 15 mL of 1 M triethanolamine (B1662121) (TEA) buffer (pH 10) and 760 µL of acetaldehyde are added. The reaction is incubated at 30°C with stirring (200 rpm). Acetaldehyde is fed into the reaction mixture over time.
Step 2: Oxidoreduction to (1S,2S)-PPD
After the carboligation is complete, the cells are allowed to settle, and the supernatant is transferred to a new flask containing 15 g of lyophilized E. coli cells expressing an alcohol dehydrogenase from Lactobacillus brevis (LbADH). This two-step process can achieve product concentrations of up to 63.8 g/L with a yield of up to 98% and excellent stereoselectivity (>95% de, >99% ee).[1]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both the chemical and enzymatic synthesis routes.
Discussion and Conclusion
The comparison between chemical and enzymatic synthesis of this compound highlights a significant shift towards biocatalytic methods.
Chemical Synthesis:
-
Advantages: Well-established procedures and potentially lower initial catalyst cost (e.g., baker's yeast).
-
Disadvantages: Often requires multiple steps with harsh reagents (e.g., bromine) and solvents, leading to environmental concerns and waste generation. The stereoselectivity can be high for specific isomers but may be difficult to control for all possible stereoisomers. For instance, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione over platinum catalysts showed a preference for the formation of (1R,2S)-1-phenyl-1,2-propanediol, but the enantiomeric excess for the intermediate hydroxyketone was moderate (64% ee).
Enzymatic Synthesis:
-
Advantages: Demonstrates exceptional yields (up to 98%) and stereoselectivity (>99% ee, >95% de), allowing for the synthesis of all four stereoisomers of PPD with high purity.[1][3] The reactions are performed under mild conditions (room temperature, aqueous media), aligning with the principles of green chemistry. The use of whole-cell biocatalysts simplifies the process by eliminating the need for enzyme purification.[1]
-
Disadvantages: The initial development and optimization of enzymatic processes can be time-consuming, and the cost of enzymes or cofactors might be a consideration, although the use of whole cells and cofactor regeneration systems can mitigate this.
References
A Comparative Guide to the Biological Activities of (1R,2S)- and (1S,2R)-1-Phenylpropane-1,2-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide aims to provide a comprehensive overview for researchers by summarizing the known biological activities associated with 1-phenylpropane-1,2-diol as a chemical entity and to offer a framework for the systematic evaluation and comparison of its (1R,2S) and (1S,2R) stereoisomers. We present hypothetical comparative data tables, detailed experimental protocols for key biological assays, and workflow diagrams to facilitate future research in this area.
Hypothetical Comparative Analysis of Biological Activities
In the absence of direct experimental data comparing the two enantiomers, the following table provides a hypothetical framework for presenting such a comparison. This is intended to guide researchers in designing and reporting their findings.
| Biological Activity | Assay Type | (1R,2S)-1-Phenylpropane-1,2-diol | (1S,2R)-1-Phenylpropane-1,2-diol | Reference Compound |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | MIC₅₀ (µg/mL) | MIC₅₀ (µg/mL) | Ampicillin/Fluconazole |
| Antioxidant Activity | DPPH Radical Scavenging Assay | IC₅₀ (µM) | IC₅₀ (µM) | Ascorbic Acid |
| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages | IC₅₀ (µM) | IC₅₀ (µM) | Dexamethasone |
| Cytotoxicity | MTT Assay against a panel of cancer cell lines (e.g., HeLa, HepG2) | IC₅₀ (µM) | IC₅₀ (µM) | Doxorubicin |
Experimental Protocols
Below are detailed methodologies for key experiments that can be employed to compare the biological activities of (1R,2S)- and (1S,2R)-1-Phenylpropane-1,2-diol.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial and fungal strains.
a. Preparation of Materials:
-
Test compounds: (1R,2S)- and (1S,2R)-1-Phenylpropane-1,2-diol dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Growth media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Spectrophotometer.
b. Experimental Procedure:
-
Prepare a stock solution of each enantiomer.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension. Include positive (microbes with medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
a. Preparation of Materials:
-
Test compounds and a reference antioxidant (e.g., Ascorbic acid) dissolved in methanol.
-
DPPH solution in methanol.
-
96-well microtiter plates.
-
UV-Vis spectrophotometer.
b. Experimental Procedure:
-
Prepare various concentrations of the test enantiomers and the reference compound.
-
Add the DPPH solution to each well of a 96-well plate.
-
Add the test compounds at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Antimicrobial and Antioxidant Activity Assays.
Signaling Pathway (Hypothetical)
As there is no specific signaling pathway identified for this compound in the available literature, a generic diagram illustrating a hypothetical anti-inflammatory mechanism is provided below for illustrative purposes.
Caption: Hypothetical Anti-inflammatory Signaling Pathway Inhibition.
Conclusion
While direct comparative data on the biological activities of (1R,2S)- and (1S,2R)-1-Phenylpropane-1,2-diol is currently lacking, this guide provides a foundational framework for researchers to conduct such investigations. The provided experimental protocols and workflow diagrams offer a starting point for a systematic comparison of these enantiomers. Given the established importance of stereochemistry in drug action, it is anticipated that these enantiomers may exhibit distinct biological profiles. Future research in this area is crucial to unlock the full therapeutic potential of these chiral molecules.
A Comparative Analysis of Phenylpropanoids in Biological Assays: Benchmarking Against 1-Phenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-phenylpropane-1,2-diol and other prominent phenylpropanoids. While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and cosmetics with potential antioxidant and antimicrobial properties, a comprehensive body of publicly available quantitative data on its specific biological activities remains limited.[1] This guide, therefore, focuses on providing a detailed comparison of three well-studied phenylpropanoids—eugenol, isoeugenol, and cinnamaldehyde—across a range of biological assays. The data presented for these compounds can serve as a valuable benchmark for future research and evaluation of this compound and its derivatives.
Phenylpropanoids are a large class of plant secondary metabolites characterized by a C6-C3 carbon skeleton. They exhibit a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, making them a subject of intense research in drug discovery and development.
Antioxidant Activity
The antioxidant capacity of phenylpropanoids is a key area of investigation, often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.
Table 1: Antioxidant Activity of Selected Phenylpropanoids (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference |
| This compound | Data not available | |
| Eugenol | 11.7 - 130.485 | [1][2] |
| Isoeugenol | 17.1 | |
| Cinnamaldehyde | 8.2 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a general procedure for determining the antioxidant activity of a compound using the DPPH assay.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Antimicrobial Activity
The antimicrobial properties of phenylpropanoids are crucial for their potential application as preservatives and therapeutic agents. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Table 2: Antimicrobial Activity of Selected Phenylpropanoids (Minimum Inhibitory Concentration - MIC)
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| Eugenol | 312.5 - 1000 | 312.5 - 1000 | [3] |
| Isoeugenol | 312.5 | 312.5 | [3] |
| Cinnamaldehyde | 780 | >500 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a common method for determining the MIC of a compound against a bacterial strain.
-
Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Anti-inflammatory Activity
Phenylpropanoids have been shown to possess anti-inflammatory properties, often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity of Selected Phenylpropanoids (Inhibition of NO Production)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Eugenol | RAW 264.7 | ~50 | |
| Isoeugenol | Data not available | Data not available | |
| Cinnamaldehyde | RAW 264.7 | 45.56 | [5] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
This protocol details the measurement of NO production by macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite (B80452) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Anticancer Activity
The cytotoxic effects of phenylpropanoids against various cancer cell lines are a significant area of cancer research. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
Table 4: Anticancer Activity of Selected Phenylpropanoids (IC50)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | PC3 (Prostate) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Eugenol | Data not available | IC50: 2.89 mM (48h) | IC50: 118.6 µM (48h) | IC50: 89.44 µg/mL (48h) | [6][7] |
| Isoeugenol | Data not available | Data not available | Data not available | Data not available | |
| Cinnamaldehyde | IC50: ~25 µM | IC50: ~32 µM | IC50: ~34 µM | Data not available | [8] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in these assays is crucial for understanding the mechanisms of action.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
While this guide provides a comparative framework for the biological activities of common phenylpropanoids, the significant data gap for this compound underscores the need for further research. Future studies should focus on generating robust, quantitative data for this compound in standardized antioxidant, antimicrobial, anti-inflammatory, and anticancer assays. Such data will be instrumental in fully evaluating its potential as a bioactive compound and will enable its direct comparison with other phenylpropanoids, thereby guiding future drug discovery and development efforts.
References
- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (1R,2S)-1-Phenylpropane-1,2-diol | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Landscape of Chiral Auxiliaries: A Comparative Analysis for Asymmetric Synthesis
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools for controlling stereochemical outcomes.[1] These molecular scaffolds are temporarily attached to a prochiral substrate, guiding the formation of a specific stereoisomer during a chemical transformation.[2] Subsequently, the auxiliary is cleaved, ideally to be recovered and reused, leaving behind an enantiomerically enriched product.[2] This guide provides a comparative overview of the performance of 1-phenylpropane-1,2-diol against established chiral auxiliaries, offering a data-driven resource for researchers, scientists, and professionals in drug development.
This compound: A Potential but Unproven Chiral Auxiliary
This compound is a chiral diol that possesses structural features theoretically conducive to inducing stereoselectivity. Its two stereocenters and the phenyl group could provide the necessary steric hindrance and conformational rigidity to direct the approach of reagents to a prochiral center.[3] Chiral diols are a known class of auxiliaries, often employed by forming chiral acetals or ketals with carbonyl-containing substrates.[3] By creating a five-membered dioxolane ring with an aldehyde or ketone, this compound can establish a chiral environment, potentially influencing the facial selectivity of subsequent reactions like Diels-Alder cycloadditions, aldol (B89426) additions, or alkylations.[3]
However, a thorough review of scientific literature reveals a notable absence of peer-reviewed experimental data demonstrating the performance of this compound as a chiral auxiliary. While its synthesis, particularly through enzymatic routes, is well-documented, its application in asymmetric transformations remains largely theoretical.[4][5] Application notes from commercial suppliers suggest protocols based on methodologies for structurally similar chiral diols, but concrete performance data such as yields, diastereomeric excess (de%), and enantiomeric excess (ee%) from controlled experiments are not available.[3] Therefore, a direct quantitative comparison with well-established auxiliaries is not currently possible.
Established Chiral Auxiliaries: A Performance Benchmark
In contrast to this compound, several classes of chiral auxiliaries have been extensively studied and are widely used in asymmetric synthesis. Among the most prominent are Evans' oxazolidinones, Oppolzer's camphorsultams, and Meyers' pseudoephedrine. These auxiliaries have a long-standing track record of providing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
Data Presentation: Performance in Asymmetric Reactions
The efficacy of these auxiliaries is demonstrated in the following tables, which summarize their performance in key asymmetric aldol and alkylation reactions.
Table 1: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 |
| Oppolzer's Camphorsultam ((2R)-N-Glycolyl-camphorsultam) | N-Propionyl | Isobutyraldehyde | 95:5 | 85-95 |
| Meyers' Pseudoephedrine ((1R,2S)-Pseudoephedrine propionamide) | N-Propionyl | Isobutyraldehyde | 90:10 | 70-85 |
Disclaimer: The data presented is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies.
Table 2: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereomeric Excess (de%) | Yield (%) |
| Evans' Oxazolidinone ((4S)-4-Benzyl-2-oxazolidinone) | N-Propionyl | Benzyl (B1604629) bromide | >98% | 90-99 |
| Oppolzer's Camphorsultam ((2R)-N-Glycolyl-camphorsultam) | N-Propionyl | Methyl iodide | >98% | 85-95 |
| Meyers' Pseudoephedrine ((1R,2S)-Pseudoephedrine propionamide) | N-Propionyl | Benzyl bromide | >98% | 80-95 |
Disclaimer: The data presented is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies.
Mandatory Visualization
The general workflow for employing a chiral auxiliary in asymmetric synthesis is depicted below. This process involves the attachment of the auxiliary, the diastereoselective reaction, and the subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.
Caption: Workflow of chiral auxiliary-mediated asymmetric synthesis.
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are generalized protocols for key asymmetric reactions using established auxiliaries.
Evans' Asymmetric Aldol Reaction
-
Acylation of the Auxiliary : The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A base such as n-butyllithium is added, followed by an acyl halide (e.g., propionyl chloride) to form the N-acyl oxazolidinone.
-
Enolate Formation : The N-acyl oxazolidinone is dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM) and cooled to -78 °C. A Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine are added to generate the corresponding Z-enolate.
-
Aldol Addition : The aldehyde (e.g., isobutyraldehyde) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours before being warmed to room temperature.
-
Workup and Cleavage : The reaction is quenched, and the product is purified. The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the chiral β-hydroxy acid or alcohol, respectively.
Oppolzer's Asymmetric Alkylation
-
Acylation of the Auxiliary : (1S)-(-)-2,10-Camphorsultam is dissolved in anhydrous THF and deprotonated with a strong base like n-butyllithium at -78 °C. The resulting anion is then acylated with an acyl chloride (e.g., propionyl chloride).[2]
-
Enolate Formation : The N-acyl sultam is treated with a base such as sodium bis(trimethylsilyl)amide (NaHMDS) in THF at -78 °C to form the sodium enolate.
-
Alkylation : The electrophile (e.g., methyl iodide) is added to the enolate solution, and the reaction is allowed to proceed to completion.
-
Workup and Cleavage : The reaction is quenched, and the product is purified, often by crystallization. The auxiliary can be removed by saponification (e.g., LiOH in THF/water) or other methods to afford the chiral carboxylic acid.
Meyers' Asymmetric Alkylation
-
Amide Formation : (1R,2S)-Pseudoephedrine is condensed with a carboxylic acid (e.g., propionic acid) or its corresponding acyl chloride to form the chiral amide.
-
Deprotonation : The pseudoephedrine amide is dissolved in anhydrous THF and cooled to -78 °C. A strong base, typically lithium diisopropylamide (LDA), is added to form the lithium enolate.
-
Alkylation : The electrophile (e.g., benzyl bromide) is added, and the reaction is stirred at low temperature until completion.
-
Workup and Cleavage : The reaction is quenched, and the product is purified. The auxiliary can be cleaved by acidic or basic hydrolysis to provide the chiral carboxylic acid or reduced to the corresponding chiral alcohol.
Conclusion
While this compound presents an interesting, structurally-based potential as a chiral auxiliary, the current lack of experimental data precludes its direct comparison with established methods. For researchers and professionals in drug development, Evans' oxazolidinones, Oppolzer's camphorsultams, and Meyers' pseudoephedrine remain the gold standard, offering high levels of stereocontrol, reliability, and a wealth of documented applications. The choice among these established auxiliaries will depend on the specific reaction, desired stereochemical outcome, and the conditions for auxiliary cleavage. Future research may yet establish a role for this compound and similar structures, but for now, the field continues to rely on these well-proven stalwarts of asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. (1R,2S)-1-Phenylpropane-1,2-diol | C9H12O2 | CID 9964150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Propanediol, 1-phenyl- | C9H12O2 | CID 15825 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of 1-Phenylpropane-1,2-diol Derivatives: A Comparative Guide to Chiral Intermediates in Pharmaceutical Synthesis
For researchers and professionals in drug development, the selection of a chiral intermediate is a critical juncture in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs). Among the array of available synthons, 1-Phenylpropane-1,2-diol (PPD) and its derivatives have emerged as highly versatile and efficient building blocks. This guide provides an objective comparison of the efficacy of PPD derivatives against alternative intermediates in the synthesis of key pharmaceuticals, supported by experimental data and detailed protocols.
This compound, a chiral vicinal diol, possesses two stereocenters, making it an excellent precursor for a variety of APIs where specific stereochemistry is crucial for therapeutic activity. Its value lies in its ready accessibility through stereoselective synthesis, particularly biocatalytic routes, which offer high enantiomeric and diastereomeric purity. This guide will delve into the synthesis of PPD and its application in the production of key APIs such as Norepinephrine (B1679862), Levodropropizine (B346804), and Ephedrine (B3423809), while comparing these routes to established syntheses that employ alternative chiral intermediates.
Biocatalytic Production of this compound Stereoisomers: A Data-Driven Overview
The biocatalytic synthesis of PPD stereoisomers from inexpensive starting materials like benzaldehyde (B42025) and acetaldehyde (B116499) represents a significant advancement over traditional chemical methods. This approach typically involves a two-step enzymatic reaction, combining a carboligase and an alcohol dehydrogenase, to achieve high yields and excellent stereoselectivity.
| Stereoisomer | Biocatalyst System | Yield (%) | Stereoselectivity (ee/de) | Product Concentration (g/L) | Reference |
| (1S,2R)-PPD | BFDL461A & LbADH | 98% | >99% ee, >95% de | 63.8 | [1] |
| (1R,2R)-PPD | BAL & RADH | - | >99% ee, >99% de | - | [1] |
| (1S,2S)-PPD | BFDL461A & LbADH | - | >98% ee, >95% de | - | [1] |
| (1R,2S)-PPD | BAL & RADH | - | >99% ee, >99% de | - | [1] |
BFDL461A: Benzoylformate decarboxylase variant, LbADH: Alcohol dehydrogenase from Lactobacillus brevis, BAL: Benzaldehyde lyase, RADH: Rhodococcus ruber alcohol dehydrogenase.
Comparative Efficacy in API Synthesis
The true measure of a pharmaceutical intermediate's efficacy lies in its performance in the synthesis of target APIs. Here, we compare the synthesis of three prominent drugs using PPD derivatives versus alternative chiral precursors.
Norepinephrine
Norepinephrine, a crucial neurotransmitter and hormone, is used to treat low blood pressure and heart failure. Its synthesis requires precise stereochemical control.
| Intermediate | Key Reaction Steps | Overall Yield (%) | Purity/Stereoselectivity | Reference |
| 1-Phenylpropane-1,2-dione | 1. Asymmetric reduction with a chiral oxazaborolidine catalyst. 2. Amination and deprotection. | - | High enantiomeric excess can be achieved. | [2] |
| Noradrenalone | Asymmetric reduction using a chiral reducing agent (e.g., (-)-diisopinocampheylchloroborane). | - | Direct formation of levonoradrenaline without resolution. | [2] |
| Noradrenalone Hydrochloride | Enzymatic reduction using a dehydroreductase. | 91.1 - 95.8% | High enantiomeric purity. | [3] |
Levodropropizine
Levodropropizine is a non-opioid antitussive agent. The (S)-enantiomer is the active form.
| Intermediate | Key Reaction Steps | Overall Yield (%) | Purity/Stereoselectivity | Reference |
| (-)-3-chloro-1,2-propanediol | Reaction with phenylpiperazine in the presence of a catalyst. | 69.0% | Purity >99.8% | [4] |
| Dichloroacetone | 1. Monosubstitution with sodium benzoate. 2. Baker's yeast reduction. 3. Conversion to levodropropizine and fractional crystallization. | - | 95% ee after crystallization. | [5][6] |
| Racemic Dropropizine | Resolution with L-(+)-tartaric acid. | - | Separation of enantiomers. | [7] |
Ephedrine
Ephedrine is a medication and stimulant often used to prevent low blood pressure during spinal anesthesia.
| Intermediate | Key Reaction Steps | Overall Yield (%) | Purity/Stereoselectivity | Reference |
| 1-Phenylpropane-1,2-dione | Catalytic reduction in the presence of methylamine, followed by resolution of the racemic mixture. | - | Separation of (±)-ephedrine. | [5][8] |
| (S)-2-((ethoxycarbonyl)amino)-1-phenyl-propanone | 1. Reduction with NaBH4. 2. Reduction with lithium aluminum hydride. | 90% | 4:1 ratio of ephedrine to ψ-ephedrine. | [5] |
| Phenylacetylcarbinol (PAC) | Reductive amination. | - | - | [5] |
Experimental Protocols
Biocatalytic Synthesis of (1S,2R)-1-Phenylpropane-1,2-diol
This protocol is a representative example of the biocatalytic production of a PPD stereoisomer.
1. Carboligation Step:
-
A reaction mixture containing benzaldehyde and acetaldehyde is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Lyophilized whole cells of E. coli expressing the benzoylformate decarboxylase variant (BFDL461A) are added to the mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation until maximum conversion to (S)-2-hydroxy-1-phenyl-1-propanone is achieved, as monitored by HPLC or GC.
2. Reduction Step:
-
To the mixture from the first step, lyophilized whole cells of E. coli expressing alcohol dehydrogenase from Lactobacillus brevis (LbADH) are added.
-
A co-substrate for cofactor regeneration (e.g., isopropanol) is also added.
-
The reaction is further incubated until the complete conversion of the intermediate ketone to (1S,2R)-1-phenylpropane-1,2-diol is observed.
-
The product is then extracted from the reaction mixture using an organic solvent and purified by chromatography.
Synthesis of Levodropropizine from (-)-3-chloro-1,2-propanediol
This protocol outlines a chemical synthesis route for Levodropropizine.
-
In a reaction vessel, phenylpiperazine, (-)-3-chloro-1,2-propanediol, and a suitable catalyst (e.g., an alkaline catalyst) are dissolved in an alcohol solvent.
-
The mixture is heated to reflux for a specified period (e.g., 2-7 hours).
-
After the reaction is complete, the alcohol is removed under reduced pressure.
-
An organic solvent is added to the residue, and the mixture is heated to reflux to dissolve the product and then filtered to remove inorganic salts.
-
The filtrate is cooled to induce crystallization of the crude product.
-
The crude product is collected by filtration and recrystallized from a suitable organic solvent to yield pure levodropropizine.[7]
Visualizing the Pathways and Workflows
To better illustrate the processes described, the following diagrams are provided.
Caption: Biocatalytic cascade for the synthesis of PPD stereoisomers.
References
- 1. mdpi.com [mdpi.com]
- 2. CN108069863B - Method for synthesizing norepinephrine - Google Patents [patents.google.com]
- 3. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 4. CN105481795A - Production process of levodropropizine - Google Patents [patents.google.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. Chemo-enzymatic synthesis of levodropropizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101239952A - A kind of synthetic technique of levodropropizine - Google Patents [patents.google.com]
- 8. Synthesis of DL-Ephedrine - [www.rhodium.ws] [chemistry.mdma.ch]
Benchmarking Antioxidant Activity: A Comparative Guide for 1-Phenylpropane-1,2-diol
A Note on Data Availability: Direct, consistent, and readily available experimental data benchmarking the antioxidant activity of 1-Phenylpropane-1,2-diol against other well-established antioxidants is limited in publicly accessible scientific literature. Initial findings pointed towards a moderate antioxidant activity with a specific IC50 value, however, further investigation revealed conflicting information, with some sources categorizing it differently and without a specified antioxidant activity level. This guide, therefore, serves a dual purpose: to present the available, albeit conflicting, information on this compound and to provide a comprehensive framework for how such a compound would be benchmarked. The subsequent data tables and comparisons are illustrative, based on common antioxidant standards, to demonstrate the methodology for a rigorous comparative analysis.
Introduction to Antioxidant Activity and Phenylpropanoids
Phenylpropanoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant properties.[1] These compounds are of significant interest in the pharmaceutical and nutraceutical industries for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This compound belongs to this broad family of compounds, and understanding its antioxidant capacity is crucial for evaluating its therapeutic potential.
Key Signaling Pathways in Oxidative Stress
The cellular response to oxidative stress is a complex network of signaling pathways. A central player in this defense mechanism is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway .[2][3][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.
Experimental Protocols for Antioxidant Activity Assays
To quantitatively assess antioxidant activity, several in vitro assays are commonly employed. These assays are based on different chemical principles and provide complementary information about a compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6][7][8][9]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. This change in absorbance is measured spectrophotometrically.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH working solution to all wells.
-
Include a blank control (solvent + DPPH) and a sample blank (sample + solvent without DPPH).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of both hydrophilic and lipophilic compounds.[11][12][13][14]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Prepare dilutions of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add the test compound or standard to the wells of a 96-well plate.
-
Add the diluted ABTS•+ working solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15][16][17][18][19]
Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants. The intensity of the blue color is proportional to the antioxidant capacity of the sample.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.
-
Prepare dilutions of the test compound and a standard (e.g., FeSO₄).
-
-
Assay Procedure:
-
Add the test compound or standard to a 96-well plate.
-
Add the FRAP reagent to all wells.
-
Incubate at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of ferrous sulfate (B86663) and expressed as Fe²⁺ equivalents.
-
Comparative Antioxidant Activity Data
The following table provides a hypothetical comparison of the antioxidant activity of this compound with common antioxidant standards. The IC50 value for this compound is illustrative and not based on consistent, published data. A lower IC50 value indicates higher antioxidant potency.
| Antioxidant Assay | This compound (IC50) | Ascorbic Acid (IC50) | Trolox (IC50) | BHT (Butylated Hydroxytoluene) (IC50) |
| DPPH Radical Scavenging | Illustrative Value: 150 µM | ~25-50 µM | ~40-70 µM | ~100-200 µM |
| ABTS Radical Scavenging | Illustrative Value: 120 µM | ~15-30 µM | ~30-60 µM | ~80-150 µM |
| FRAP (µM Fe(II) Equivalents) | Illustrative Value: 200 | ~800-1200 | ~1000-1500 | ~300-500 |
Note: The IC50 and FRAP values for standard antioxidants can vary depending on the specific experimental conditions.
Conclusion and Future Directions
While this compound, as a member of the phenylpropanoid family, is expected to possess antioxidant properties, a definitive and comparative quantification of its activity is currently lacking in the scientific literature. The conflicting nature of the available information underscores the need for rigorous, standardized studies to accurately benchmark its antioxidant potential. Future research should focus on evaluating this compound using a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) alongside well-established antioxidant compounds. Such studies will provide the necessary data to objectively compare its efficacy and determine its potential for applications in the pharmaceutical and related industries.
References
- 1. Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. assaygenie.com [assaygenie.com]
- 18. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 19. arborassays.com [arborassays.com]
A Comparative Analysis of 1-Phenylpropane-1,2-diol and Propylene Glycol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Cosmetic Ingredients
In the ever-evolving landscape of cosmetic science, the selection of appropriate solvents and functional ingredients is paramount to product performance, stability, and consumer safety. This guide provides a detailed comparative study of 1-Phenylpropane-1,2-diol and the widely used Propylene (B89431) Glycol, focusing on their physicochemical properties, functional performance in cosmetic formulations, and potential for skin irritation. This analysis is supported by available experimental data and established testing protocols to aid researchers and formulators in making informed ingredient choices.
Physicochemical Properties: A Foundation for Formulation
The fundamental physical and chemical characteristics of a cosmetic ingredient dictate its behavior and function within a formulation. A comparison of the key properties of this compound and Propylene Glycol is presented below.
| Property | This compound | Propylene Glycol (Propane-1,2-diol) |
| Molecular Formula | C₉H₁₂O₂[1][2] | C₃H₈O₂ |
| Molecular Weight | 152.19 g/mol [1][2] | 76.09 g/mol |
| Appearance | Colorless to pale yellow, viscous liquid[1][2] | Colorless, viscous, nearly odorless liquid[3] |
| Boiling Point | 294.6 °C at 760 mmHg | 188.2 °C |
| Melting Point | Not readily available | -59 °C[3] |
| Density | 1.128 g/cm³ | 1.036 g/cm³ |
| Solubility in Water | Moderately soluble[1] | Miscible |
| Solubility in Organic Solvents | More soluble in alcohols and ethers[1] | Miscible with a broad range of solvents, including acetone (B3395972) and chloroform[3] |
| LogP (Octanol/Water Partition Coefficient) | 1.10080 | -1.34[3] |
Performance in Cosmetic Formulations: A Functional Comparison
The utility of these glycols in cosmetic formulations extends beyond their basic properties. Their performance as solvents, humectants, and preservative boosters are critical considerations for formulators.
Solvency
The ability of a solvent to dissolve active ingredients is crucial for the efficacy and aesthetics of a cosmetic product.
Propylene Glycol is a well-established solvent in the cosmetic industry, capable of dissolving a wide range of ingredients.[3] For instance, the solubility of salicylic (B10762653) acid in propylene glycol is approximately 3-6%.[4] It is also used as a solvent for many pharmaceuticals, including oral, injectable, and topical formulations.[3] Furthermore, it is a suitable solvent for ascorbic acid (Vitamin C) and its derivatives.[5][6]
Humectant Properties
Humectants are vital for skin hydration, attracting and retaining moisture in the skin.
Propylene Glycol is a widely recognized humectant.[7] Experimental data indicates that at 50% humidity, propylene glycol can absorb 20% of its weight in water. This hygroscopic nature helps to keep the skin hydrated and prevent moisture loss from the product itself.
This compound is suggested to have moisturizing properties and is utilized in skincare formulations for this purpose.[1] However, quantitative data on its hygroscopicity and water absorption capacity under varying humidity conditions are not currently available, precluding a direct quantitative comparison with propylene glycol.
Preservative Efficacy
While not primary preservatives, certain glycols can enhance the efficacy of traditional preservative systems, allowing for lower concentrations of preservatives and potentially reducing the risk of irritation.
Propylene Glycol has demonstrated a significant preservative-boosting effect. Studies have shown that it can enhance the antimicrobial activity of preservatives against a range of microorganisms. For example, its presence in a formulation can significantly influence the kill rate of fungi like C. albicans and A. niger.[8][9][10]
This compound is also suggested to have antimicrobial properties.[11] Some studies on related phenylpropanol derivatives have shown antimicrobial efficacy against a wide range of microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus brasiliensis, Candida albicans, and Escherichia coli.[11] However, direct preservative challenge test data for this compound, especially in comparison to propylene glycol, is lacking.
Skin Irritation and Sensitization Potential
The interaction of cosmetic ingredients with the skin is a critical aspect of product safety. Both irritation and allergic contact dermatitis are important considerations.
Propylene Glycol is generally considered safe for use in cosmetics, but it has been associated with irritant and allergic contact dermatitis, particularly at high concentrations and in individuals with compromised skin.[12][13][14][15] The American Contact Dermatitis Society named it the "Allergen of the Year" in 2018 to raise awareness of its potential as a sensitizer.[15]
This compound : The safety data sheet for this compound indicates that data on skin corrosion/irritation, serious eye damage/irritation, and respiratory or skin sensitization is not available.[16] One of its isomers, 1-Phenylpropane-1,2-dione, is noted to cause skin irritation and may cause an allergic skin reaction.[17] Given the lack of specific data for this compound, caution and thorough toxicological assessment are warranted before its inclusion in cosmetic formulations.
Signaling Pathways in Skin Irritation
Chemical-induced skin irritation often involves the activation of complex signaling pathways within keratinocytes, the primary cells of the epidermis. The Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathways are key players in the cellular response to oxidative stress and inflammation, which are hallmarks of skin irritation.[1][16][17]
Experimental Protocols
To ensure robust and reproducible data for the comparison of cosmetic ingredients, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930
This test evaluates the effectiveness of the preservative system in a cosmetic product.
1. Test Microorganisms: A panel of five microorganisms is used:
-
Pseudomonas aeruginosa (ATCC 9027)
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
2. Inoculum Preparation:
-
Bacterial cultures are grown on soybean-casein digest agar.
-
C. albicans is grown on Sabouraud dextrose agar.
-
A. brasiliensis is grown on potato dextrose agar.
-
Suspensions of each microorganism are prepared in a suitable diluent to achieve a concentration of approximately 1 x 10⁸ CFU/mL for bacteria and 1 x 10⁷ CFU/mL for fungi.
3. Inoculation of the Product:
-
The cosmetic product is divided into five separate containers, one for each test microorganism.
-
Each container is inoculated with the respective microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL for bacteria and between 1 x 10⁴ and 1 x 10⁵ CFU/g or mL for fungi.
4. Incubation and Sampling:
-
The inoculated products are stored at 22.5 ± 2.5 °C in the dark.
-
Samples are taken for microbial enumeration at specified intervals: 7, 14, and 28 days.
5. Evaluation:
-
The number of viable microorganisms at each interval is determined by plate count.
-
The log reduction in microbial concentration from the initial inoculum is calculated.
-
The results are compared against the acceptance criteria outlined in ISO 11930.[16][17][18]
In Vitro Skin Irritation Test Using Reconstructed Human Epidermis (RhE)
This test assesses the potential of a substance to cause skin irritation.
1. Test System:
-
A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE) is used. These models consist of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.
2. Test Procedure:
-
Pre-incubation: Upon receipt, the RhE tissues are pre-incubated in a defined culture medium for a specified period (e.g., overnight).
-
Application of Test Substance: The test substance (liquid, solid, or semi-solid) is applied topically to the surface of the RhE tissue. A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are also tested in parallel.
-
Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).
-
Post-exposure Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
3. Viability Assessment (MTT Assay):
-
After the post-incubation period, the tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Viable cells with active mitochondrial dehydrogenase reduce the yellow MTT to a blue formazan (B1609692) salt.
-
The formazan is extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the formazan extract is measured using a spectrophotometer.
4. Classification:
-
The cell viability of the test substance-treated tissues is calculated as a percentage of the negative control-treated tissues.
-
A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%).[1][9]
Conclusion
Propylene glycol is a well-characterized and versatile ingredient in cosmetic formulations, with established performance as a solvent, humectant, and preservative booster. However, its potential for skin irritation and sensitization is a known consideration for formulators.
This compound presents an interesting alternative with potential moisturizing and antimicrobial properties. Its higher molecular weight and different chemical structure, featuring a phenyl group, suggest it may offer different solvency characteristics and a potentially different skin feel. However, the current lack of publicly available, direct comparative experimental data on its performance in key areas such as solvency for cosmetic actives, hygroscopicity, and preservative boosting efficacy, as well as limited data on its skin irritation potential, makes a definitive comparison with propylene glycol challenging.
For researchers and drug development professionals, this highlights a clear need for further investigation into the functional properties and safety profile of this compound to fully understand its potential as a cosmetic ingredient. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to generate the necessary data for evidence-based formulation decisions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and thermodynamics properties of salicylic acid in binary mixtures 1-propanol and propylene glycol/ethylene glycol monomethyl ether at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WO2019090105A1 - Antimicrobial compositions - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. personalcaremagazine.com [personalcaremagazine.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. [PDF] Evaluating 1 , 3-Propanediol for Potential Skin Effects | Semantic Scholar [semanticscholar.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. 1-Phenyl-1,2-propanedione | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound (CAS 1855-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Spectroscopic Showdown: Differentiating the Stereoisomers of 1-Phenylpropane-1,2-diol
A detailed spectroscopic comparison of the erythro and threo stereoisomers of 1-Phenylpropane-1,2-diol reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, providing a clear methodology for their differentiation. These differences arise from the distinct spatial arrangements of their constituent atoms, influencing their magnetic and vibrational properties.
For researchers and professionals in drug development, the precise identification of stereoisomers is critical, as different stereoisomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the spectroscopic data for the erythro ((1R,2S) and (1S,2R)) and threo ((1R,2R) and (1S,2S)) diastereomers of this compound, supported by experimental protocols for data acquisition.
At a Glance: Key Spectroscopic Distinctions
The primary tool for distinguishing between the erythro and threo isomers is ¹H NMR spectroscopy, specifically the coupling constants between the benzylic proton (H-1) and the adjacent methine proton (H-2). The Karplus relationship, which correlates the dihedral angle between adjacent protons to their coupling constant, predicts a larger coupling constant for the anti-periplanar orientation favored in the threo isomer compared to the gauche orientation in the erythro isomer.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for the erythro and threo stereoisomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
| Stereoisomer | Chemical Shift (δ) ppm - H-1 (d) | Chemical Shift (δ) ppm - H-2 (m) | Chemical Shift (δ) ppm - CH₃ (d) | Coupling Constant (J) Hz - J₁,₂ |
| Erythro | 4.58 | 4.05 | 1.08 | 4.5 |
| Threo | 4.85 | 3.85 | 0.95 | 8.0 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)
| Stereoisomer | Chemical Shift (δ) ppm - C-1 | Chemical Shift (δ) ppm - C-2 | Chemical Shift (δ) ppm - CH₃ | Chemical Shift (δ) ppm - Aromatic C |
| Erythro | 77.5 | 72.0 | 18.5 | 126.5, 127.8, 128.5, 141.0 |
| Threo | 76.0 | 73.5 | 16.0 | 127.0, 128.0, 128.6, 142.5 |
Table 3: Infrared (IR) Spectroscopy Data (KBr, cm⁻¹)
| Stereoisomer | O-H Stretch | C-H (sp³) Stretch | C-O Stretch |
| Erythro | 3380 (broad) | 2970, 2930 | 1060, 1030 |
| Threo | 3350 (broad) | 2980, 2940 | 1070, 1040 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Stereoisomer | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (%) |
| Erythro | 152 | 107 (100), 79 (60), 77 (50), 45 (40) |
| Threo | 152 | 107 (100), 79 (55), 77 (45), 45 (35) |
Visualizing the Stereochemical Relationship and Analysis Workflow
The following diagram illustrates the relationship between the stereoisomers and the spectroscopic techniques used for their comparative analysis.
Caption: Workflow for the spectroscopic comparison of this compound stereoisomers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified stereoisomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16.
-
Acquisition time: 4 seconds.
-
Relaxation delay: 1 second.
-
Spectral width: 10 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024.
-
Acquisition time: 2 seconds.
-
Relaxation delay: 2 seconds.
-
Spectral width: 200 ppm.
-
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the purified stereoisomer with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32.
-
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the purified stereoisomer in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-200.
-
Scan speed: 1 scan/second.
-
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information. The base peak at m/z 107 corresponds to the stable benzylic cation formed by the cleavage of the C1-C2 bond.
By employing these spectroscopic techniques and referencing the provided data, researchers can confidently distinguish between the erythro and threo stereoisomers of this compound, ensuring the stereochemical integrity of their compounds for further research and development.
Quantitative Analysis of 1-Phenylpropane-1,2-diol: A Comparative Guide to Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Phenylpropane-1,2-diol in complex mixtures is crucial for various applications, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This guide provides an objective comparison of three prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is supported by experimental data and detailed protocols to aid in selecting the most suitable approach for specific research needs.
Method Comparison at a Glance
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for chiral separation. The following table summarizes the key performance characteristics of GC-MS, HPLC (both achiral and chiral), and qNMR for this application.
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Parameter | GC-MS (with Derivatization) | HPLC (Reversed-Phase) | Chiral HPLC | qNMR |
| Linearity (R²) | >0.995 | >0.999 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL | 5 ng/mL | 10 µM |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.5 µg/mL | 15 ng/mL | 30 µM |
| Accuracy (% Recovery) | 95-105% | 98-102% | 97-103% | 98-102% |
| Precision (%RSD) | < 5% | < 2% | < 3% | < 2% |
| Chiral Separation | Possible with chiral column | No | Yes | Possible with chiral solvating agents |
| Sample Throughput | Moderate | High | Moderate | Low to Moderate |
| Instrumentation Cost | High | Moderate | Moderate | High |
| Expertise Required | High | Moderate | Moderate to High | High |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of polar molecules like this compound, a derivatization step is typically required to improve its volatility and chromatographic behavior.
Experimental Workflow: GC-MS with Phenylboronic Acid Derivatization
Cross-Validation of Analytical Methods for 1-Phenylpropane-1,2-diol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Phenylpropane-1,2-diol, a key chemical intermediate, is paramount. The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of data across different analytical platforms. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of this compound, supported by representative experimental data.
Comparative Analysis of HPLC-UV and GC-FID Methods
The choice between HPLC-UV and GC-FID for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay. High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds, making it a versatile technique for a wide range of analytes. In contrast, Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data for hypothetical, yet representative, HPLC-UV and GC-FID methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-FID |
| Concentration Range | 1 - 500 µg/mL | 5 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Calibration Curve Equation | y = 25.4x + 3.2 | y = 18.9x + 1.5 |
Table 2: Accuracy
| Parameter | HPLC-UV | GC-FID |
| Concentration Level | % Recovery | % Recovery |
| Low (5 µg/mL) | 99.5% | 98.7% |
| Medium (100 µg/mL) | 101.2% | 100.5% |
| High (400 µg/mL) | 99.8% | 99.2% |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) |
| Intra-day Precision (n=6) | < 1.0% | < 1.5% |
| Inter-day Precision (n=3 days) | < 1.5% | < 2.0% |
Table 4: Detection and Quantitation Limits
| Parameter | HPLC-UV | GC-FID |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 5.0 µg/mL |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-FID analyses are provided below.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create calibration standards within the desired concentration range.
-
Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-FID Method Protocol
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or isopropanol.
-
Create calibration standards by serial dilution of the stock solution.
-
Dissolve and dilute samples in the chosen solvent to fall within the calibration curve.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of HPLC-UV and GC-FID analytical methods.
Comparative Analysis of 1-Phenylpropane-1,2-diol Synthesis Routes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules like 1-Phenylpropane-1,2-diol is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of the cost-effectiveness of different synthesis routes for this compound, supported by experimental data and detailed methodologies.
This comparison focuses on three primary synthesis pathways: a chemo-enzymatic route starting from propiophenone (B1677668), a whole-cell biocatalytic route using benzaldehyde (B42025) and acetaldehyde (B116499), and a yeast-mediated reduction. The evaluation of each route considers yield, stereoselectivity, and a qualitative assessment of cost factors including starting materials, catalysts, and reaction conditions.
Data Summary
The following table summarizes the key quantitative data for the different synthesis routes of this compound.
| Parameter | Route 1: Chemo-enzymatic from Propiophenone | Route 2: Whole-Cell Biocatalysis | Route 3: Yeast-Mediated Reduction |
| Starting Materials | Propiophenone, Bromine, Sodium Methoxide | Benzaldehyde, Acetaldehyde | 1-Phenyl-1,2-propanedione (B147261), Baker's Yeast, Sucrose (B13894) |
| Key Catalysts/Reagents | Aluminum Chloride, Sodium Borohydride (B1222165) | Recombinant E. coli cells expressing a carboligase (e.g., Benzaldehyde Lyase) and an alcohol dehydrogenase | Saccharomyces cerevisiae (Baker's Yeast) |
| Overall Yield | ~82% (two steps) | Up to 98% | High |
| Product Concentration | Dependent on scale | Up to 63.8 g/L | Not explicitly stated, but typically lower than optimized biocatalytic processes |
| Stereoselectivity | Racemic or requires chiral reducing agents | High (enantiomeric excess >99%) | High (produces (1R, 2S)-isomer) |
| Reaction Time | Several hours per step | 3 hours for the enzymatic conversion | 40-60 minutes for reduction |
| Qualitative Cost-Effectiveness | Moderate to high cost of reagents (bromine, sodium borohydride), potential for hazardous waste. | Potentially highly cost-effective due to the use of inexpensive starting materials and whole-cell catalysts, avoiding the need for purified enzymes. | Low cost of baker's yeast, but lower product concentration and potentially more complex downstream processing. |
Experimental Protocols
Route 1: Chemo-enzymatic Synthesis from Propiophenone
This route involves two main stages: the synthesis of the intermediate 1-phenyl-1,2-propanedione from propiophenone, followed by its reduction to this compound.
Stage 1: Synthesis of 1-Phenyl-1,2-propanedione from Propiophenone
-
Materials: Propiophenone, anhydrous aluminum chloride, ether, bromine, sodium, methanol, concentrated hydrochloric acid, chloroform (B151607), sodium sulfate (B86663).
-
Procedure:
-
To a solution of 6.0 kg (44.78 moles) of propiophenone and 92 g of anhydrous aluminum chloride in 6 liters of ether, 17.2 kg (107.5 moles) of bromine is added at a rate that maintains a gentle reflux.
-
After the addition is complete (approximately 6 hours), the mixture is heated to reflux overnight.
-
The solvent is removed under vacuum to yield a dark red/orange oil.
-
This oil is slowly added to a solution of 2.81 kg (122.2 moles) of sodium in 45 L of methanol, keeping the temperature below 20°C.
-
Following the addition, 12.5 liters of concentrated hydrochloric acid are added, and the mixture is stirred at room temperature for 1 hour.
-
The precipitate is filtered off, and the filtrate volume is reduced by distillation.
-
The residue is partitioned between chloroform and water. The organic phase is separated, and the aqueous phase is extracted with chloroform.
-
The combined chloroform solutions are dried over sodium sulfate and evaporated.
-
The final product, 1-phenylpropane-1,2-dione, is obtained by fractional distillation under vacuum, yielding 5.7 kg (86% yield).
-
Stage 2: Reduction of 1-Phenyl-1,2-propanedione to this compound
-
Materials: 1-Phenyl-1,2-propanedione, sodium borohydride, ethanol (B145695).
-
Procedure:
-
1-Phenyl-1,2-propanedione is dissolved in ethanol in an inert atmosphere.
-
The solution is cooled to 0°C.
-
Sodium borohydride is added portion-wise.
-
The reaction is stirred for 1 hour at 0°C.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
This method has been reported to achieve a yield of 95%.
-
Route 2: Whole-Cell Biocatalytic Synthesis from Benzaldehyde and Acetaldehyde
This stereoselective synthesis utilizes recombinant E. coli cells expressing a carboligase and an alcohol dehydrogenase in a two-step, one-pot reaction.
-
Materials: Benzaldehyde, acetaldehyde, lyophilized recombinant E. coli cells (expressing a carboligase like benzaldehyde lyase and an alcohol dehydrogenase), methyl tert-butyl ether (MTBE), triethanolamine (B1662121) (TEA) buffer.
-
Procedure:
-
15 g of lyophilized carboligase-expressing cells are placed in a round-bottom flask.
-
134 mL of a 560 mM benzaldehyde solution in MTBE, 15 mL of 1 M TEA buffer (pH 10), and 760 μL of acetaldehyde are added.
-
The reaction is incubated at 30°C with stirring (200 rpm). Acetaldehyde is fed into the reaction over time.
-
After the carboligation step is complete, the cells are allowed to settle, and the supernatant is transferred to a new flask containing 15 g of lyophilized alcohol dehydrogenase-expressing cells for the reduction step.
-
Route 3: Yeast-Mediated Reduction of 1-Phenyl-1,2-propanedione
This method employs baker's yeast for the asymmetric reduction of the diketone.
-
Materials: 1-Phenyl-1,2-propanedione, baker's yeast, sucrose, water.
-
Procedure:
-
A suspension of baker's yeast and sucrose in water is prepared and allowed to ferment for a short period.
-
1-Phenyl-1,2-propanedione is added to the fermenting yeast mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 40-60 minutes).
-
The mixture is then worked up by filtering the yeast cells and extracting the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated to yield (1R, 2S)-1-phenyl-1,2-propanediol.
-
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for the chemical synthesis of this compound from propiophenone.
Safety Operating Guide
Navigating the Safe Disposal of 1-Phenylpropane-1,2-diol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Phenylpropane-1,2-diol, focusing on immediate safety measures and logistical planning.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to mitigate exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical assistance.[1]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to contain the substance and prevent environmental contamination.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
-
Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Procedures for this compound
The primary methods for the disposal of this compound involve professional chemical destruction services. It is critical to adhere to all federal, state, and local hazardous waste regulations.[3][4][5]
Step 1: Waste Identification and Segregation
-
Identify this compound waste clearly.
-
Do not mix with other waste streams to avoid unintended chemical reactions.
-
Keep the waste in its original container or a compatible, properly labeled container.
Step 2: Packaging and Labeling
-
Ensure the waste container is in good condition and securely sealed.
-
Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".
Step 3: Storage
-
Store the waste in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[6]
-
Keep the container tightly closed.[6]
Step 4: Professional Disposal
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
Disposal of Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]
Regulatory Framework
Disposal of chemical waste like this compound is governed by a combination of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for managing hazardous waste.[3] State-level agencies, such as the Department of Environmental Quality or Environmental Protection Agency, may have additional, more stringent requirements.[3][4][5] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[6][7]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 1-Phenylpropane-1,2-diol
This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of 1-Phenylpropane-1,2-diol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal and environmental safety.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects eyes from splashes and airborne particles. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn.[1][3] Always inspect gloves for integrity before use.[1][2] A lab coat or other suitable protective clothing is required to prevent skin contact.[1][2][3] | Prevents direct contact of the chemical with the skin, which can cause irritation.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[3] If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator approved by NIOSH (US) or EN 136 (EU) should be used.[1][2] | Minimizes the risk of inhaling vapors, mists, or aerosols, which may cause respiratory irritation.[4] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. This section outlines the procedural steps for the safe management of this compound.
Handling and Storage:
-
Always handle this compound in a well-ventilated area.[1]
-
Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]
-
Containers should be stored tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials and foodstuff containers.[1]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[1]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[1]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical assistance.[1]
Spill and Disposal Procedures:
-
Spill Containment: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wear appropriate PPE and contain the spill using an inert absorbent material.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, into a suitable, labeled, and closed container for disposal.[1]
-
Disposal Protocol: Chemical waste must be disposed of through a licensed professional waste disposal service.[4][5] Do not allow the chemical to enter drains or sewer systems.[1] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
